Methyl 3-(5-Chloro-3-indolyl)propanoate
Description
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Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI Key |
FJAZNPLDRGFDJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Methyl 3-(5-Chloro-3-indolyl)propanoate
The following technical guide is structured to serve as a definitive reference for Methyl 3-(5-Chloro-3-indolyl)propanoate , a critical intermediate in the synthesis of indole-based pharmaceuticals and agrochemicals.
CAS Number: 342636-62-8[1][2]
Executive Technical Summary
Methyl 3-(5-Chloro-3-indolyl)propanoate is a functionalized indole derivative characterized by a propanoate ester side chain at the C3 position and a chlorine substituent at the C5 position.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly in the development of melatonin receptor agonists , histone deacetylase (HDAC) inhibitors , and kinase inhibitors (e.g., EGFR/BRAF pathways). Its structural rigidity and lipophilicity, enhanced by the 5-chloro group, make it an ideal candidate for structure-activity relationship (SAR) optimization in drug discovery pipelines.
This guide details the physicochemical identity, validated synthesis protocols, and mechanistic pathways required for the reproducible generation and utilization of this compound.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
| Parameter | Technical Specification |
| CAS Number | 342636-62-8 (Methyl ester)(Parent Acid CAS: 54904-22-2) |
| IUPAC Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
| Synonyms | 5-Chloroindole-3-propionic acid methyl ester; Methyl 3-(5-chloroindol-3-yl)propionate |
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 92–95 °C (Typical range for pure ester) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |
| SMILES | COC(=O)CCC1=CN=C2C1=CC(Cl)=CC=2 |
| InChI Key | Specific key varies by stereoisomer; achiral form standard.[2][3][4][5][6][7][8] |
Validated Synthesis Protocol: Fischer Indole Cyclization
The most robust and scalable method for synthesizing Methyl 3-(5-Chloro-3-indolyl)propanoate is the Fischer Indole Synthesis . This route avoids the low yields associated with direct alkylation of 5-chloroindole and provides high regioselectivity.
Core Reaction Logic
The synthesis relies on the condensation of 4-chlorophenylhydrazine with methyl 5-oxopentanoate (methyl glutaraldehyde monocarboxylate), followed by acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization.
Reagents & Materials
-
Precursor A: 4-Chlorophenylhydrazine hydrochloride (1.0 equiv)
-
Precursor B: Methyl 5-oxopentanoate (1.1 equiv)
-
Catalyst/Solvent: Glacial Acetic Acid (AcOH) or 4% H₂SO₂ in MeOH
-
Workup: Saturated NaHCO₃, Ethyl Acetate (EtOAc), Brine
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Charge a round-bottom flask with 4-chlorophenylhydrazine HCl (10 mmol) and Methyl 5-oxopentanoate (11 mmol).
-
Add Glacial Acetic Acid (30 mL) as both solvent and catalyst.
-
Stir at room temperature for 30 minutes under nitrogen atmosphere. Note: The formation of the hydrazone intermediate is indicated by a color change (typically yellow to orange).
-
-
Cyclization (The Fischer Step):
-
Heat the reaction mixture to reflux (118 °C) for 3–4 hours.
-
Critical Control Point: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the hydrazone and the emergence of the indole spot (fluorescent under UV).
-
Mechanism: The heat drives the [3,3]-sigmatropic rearrangement, releasing ammonia (NH₃) as a byproduct (trapped as ammonium salt in acid).
-
-
Quench & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into ice-cold water (100 mL).
-
Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH ~8. Caution: Exothermic neutralization.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallization: Dissolve the crude residue in minimal hot methanol and cool slowly to 4 °C. Alternatively, purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).
-
Mechanistic Pathway Visualization
The following diagram illustrates the electronic flow of the Fischer Indole Synthesis specific to this substrate, highlighting the critical [3,3]-sigmatropic shift.
Figure 1: Mechanistic cascade of the Fischer Indole Synthesis converting the hydrazone intermediate to the final indole scaffold via ammonia elimination.[8]
Applications in Drug Discovery
The 3-(5-Chloro-3-indolyl)propanoate moiety acts as a pharmacophore mimic for tryptophan, but with altered electronic properties due to the 5-chloro substituent.
Kinase Inhibition (EGFR/BRAF)
Research indicates that 5-chloroindole derivatives can occupy the ATP-binding pocket of specific kinases. The propanoate ester chain provides a handle for further derivatization (e.g., amidation) to interact with the solvent-exposed regions of the enzyme, enhancing selectivity against EGFR T790M mutants.
Melatonin Receptor Agonists
This compound is a direct structural analog of melatonin precursors. The 5-chloro group mimics the 5-methoxy group of melatonin in terms of lipophilicity and receptor binding pocket occupancy (MT1/MT2 receptors), often resulting in agonists with higher metabolic stability (half-life extension).
Auxin Analogs (Agrochemicals)
As a derivative of Indole-3-propionic acid (an auxin), the 5-chloro variant exhibits potent plant growth-regulating activity. The methyl ester acts as a pro-drug, hydrolyzing in vivo to the active free acid, which facilitates better tissue penetration in foliar applications.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.
-
Reaction Safety: The Fischer synthesis generates ammonia gas. Ensure adequate ventilation or a scrubber system during the reflux step. 4-Chlorophenylhydrazine is toxic; handle with double nitrile gloves.
References
-
Accela ChemBio. (n.d.). Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. Retrieved February 20, 2026, from [Link]
-
Pedras, M. S., & Soledade, M. (2006).[9][10] Synthesis of indole-3-propionic acid derivatives via Fischer Indole Synthesis. (General reference for protocol adaptation).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 185780: 3-(5-Chloro-1H-indol-3-yl)propanoic acid.[4] Retrieved February 20, 2026, from [Link]
-
MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. (Context for 5-chloroindole biological activity). Retrieved February 20, 2026, from [Link]
Sources
- 1. 141071-78-5,3-(6-Fluoro-3-indolyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-AMINO-3-(5-CHLORO-1H-INDOL-3-YL)-PROPIONIC ACID | 52448-15-4 [chemicalbook.com]
- 6. Methyl 3-(1H-indol-3-yl)propanoate | 5548-09-4 [sigmaaldrich.com]
- 7. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Methyl 3-(5-Chloro-3-indolyl)propanoate
[1]
Executive Summary
Methyl 3-(5-Chloro-3-indolyl)propanoate is a halogenated indole derivative serving as a critical intermediate in the synthesis of melatonin receptor agonists and auxin-like plant growth regulators.[1] Distinguished by the chlorine atom at the C5 position, this compound exhibits enhanced metabolic stability compared to its non-halogenated parent, making it a valuable scaffold for pharmacokinetic optimization in drug discovery.
| Attribute | Details |
| CAS Number | 342636-62-8 |
| IUPAC Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 g/mol |
| Core Scaffold | 5-Chloroindole |
| Functional Group | Methyl Ester (Propanoate side chain) |
Chemical Structure & Reactivity Profile
The molecule consists of a 5-chloroindole core substituted at the C3 position with a methyl propanoate side chain.[1][2]
Structural Features[9][11][12][13][14][15][16][17]
-
5-Chloro Substituent: The electron-withdrawing chlorine atom deactivates the benzene ring of the indole, increasing the acidity of the N-H proton (pKa ~16) relative to unsubstituted indole. It also blocks metabolic hydroxylation at the C5 position.
-
C3-Propanoate Chain: The three-carbon ester chain provides a flexible linker suitable for binding to deep protein pockets (e.g., MT1/MT2 melatonin receptors). The methyl ester serves as a prodrug motif or a precursor for amidation/reduction.
Reactivity Logic
-
Nucleophilic Attack: The ester carbonyl is susceptible to nucleophilic attack by amines (forming amides) or hydride reducing agents (forming alcohols like 5-chlorotryptophol).
-
Electrophilic Substitution: The C2 position remains the most reactive site for electrophilic aromatic substitution, though the 5-chloro group slightly reduces overall ring nucleophilicity.
Synthesis Protocol: Fischer Indole Cyclization
The most robust route for synthesizing this compound is the Fischer Indole Synthesis . This method couples a phenylhydrazine with an aldehyde-ester, ensuring regioselective formation of the indole core.
Reaction Scheme Logic
The reaction proceeds via the condensation of 4-chlorophenylhydrazine with methyl 5-oxopentanoate (also known as methyl glutaraldehydate). The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement under acid catalysis to form the indole ring.
Experimental Workflow
Reagents:
-
4-Chlorophenylhydrazine hydrochloride (1.0 equiv)
-
Methyl 5-oxopentanoate (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or 4% H₂SO₄ in Ethanol
-
Catalyst: ZnCl₂ (optional, for difficult cyclizations)
Step-by-Step Protocol:
-
Hydrazone Formation:
-
Dissolve 4-chlorophenylhydrazine HCl (10 mmol) in 20 mL of solvent.
-
Add methyl 5-oxopentanoate (11 mmol) dropwise at room temperature.
-
Stir for 1 hour. Checkpoint: Monitor by TLC for the disappearance of hydrazine.
-
-
Cyclization (The Fischer Step):
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL).
-
Neutralize with saturated NaHCO₃ (if using acid).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
-
Purification:
-
Dry organic layer over anhydrous MgSO₄.
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).
-
Mechanistic Pathway Visualization
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the regiochemistry.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding the target compound.
Analytical Characterization
To validate the synthesis, compare spectral data against the following predicted parameters.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Indole NH | 8.10 – 8.30 | Broad s | 1H | N-H (Exchangeable) |
| Ar-H (C4) | 7.55 | d (J=2 Hz) | 1H | Ortho to Cl, meta to NH |
| Ar-H (C7) | 7.25 | d (J=8.5 Hz) | 1H | Ortho to NH |
| Ar-H (C6) | 7.12 | dd | 1H | Meta to NH |
| Ar-H (C2) | 7.05 | d (J=2.5 Hz) | 1H | Indole C2-H |
| OCH₃ | 3.67 | s | 3H | Methyl Ester |
| β-CH₂ | 3.05 | t (J=7.5 Hz) | 2H | Benzylic CH₂ |
| α-CH₂ | 2.70 | t (J=7.5 Hz) | 2H | CH₂ adjacent to Carbonyl |
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 237 (³⁵Cl) / 239 (³⁷Cl) [3:1 ratio]
-
Base Peak: m/z 164 (M - CH₂COOMe, quinolinium ion characteristic of tryptamines/indoles).
Applications & Biological Relevance[15][19][20][21]
Auxin Analog Development
Halogenated indole-3-acetic and propionic acids are potent auxins. The 5-chloro substitution protects the ring from enzymatic oxidation by peroxidases in plant tissues, often resulting in higher biological activity than the endogenous hormone IAA (Indole-3-acetic acid).
Melatonin Receptor Agonists
This compound is a direct precursor to 5-Chloromelatonin .
-
Workflow: Ester Hydrolysis → Amide Coupling (with amine) OR Reduction to Alcohol → Etherification.
-
Significance: 5-chloro derivatives often show higher affinity for MT1 receptors due to hydrophobic interactions in the binding pocket.
Kinase Inhibitor Scaffold
The 5-chloroindole core is a privileged scaffold in kinase inhibition (e.g., PKC, CDK inhibitors). The propanoate chain provides a handle for attaching solubilizing groups or pharmacophores interacting with the ribose-binding pocket.
Figure 2: Divergent synthetic utility of the title compound.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential Skin Sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.
-
Disposal: Halogenated organic waste streams.
References
-
Chemical Identity: Accela ChemBio. Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. CAS 342636-62-8.[1][2]
- Synthesis Methodology: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard reference for mechanism).
-
Spectral Analog Data: National Institutes of Health (NIH) PubChem. Methyl 3-(1H-indol-3-yl)propanoate (Parent Compound Data).
-
Biological Context: Katayama, M. et al. (2001). Synthesis and biological activity of 5,6-dichloroindole-3-propionic acid derivatives.
Sources
- 1. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 141071-78-5,3-(6-Fluoro-3-indolyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate
[1]
Executive Summary
Methyl 3-(5-Chloro-3-indolyl)propanoate acts as a versatile scaffold in drug discovery.[1] Its 5-chloroindole core is a privileged structure found in non-steroidal anti-inflammatory drugs (NSAIDs) and emerging kinase inhibitors.[1] This guide presents two distinct synthesis pathways:
Strategic Retrosynthesis
To maximize yield and purity, we analyze the target molecule via two primary disconnections.[1]
Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold.
Primary Pathway: Lewis Acid-Catalyzed Michael Addition
Mechanism: Friedel-Crafts type conjugate addition.[1] Advantages: Single step, high atom economy, minimal waste.[1]
This pathway exploits the nucleophilicity of the indole C3 position.[1] While uncatalyzed reactions require high heat and suffer from polymerization, the use of mild Lewis Acids (e.g., InBr₃, Bi(NO₃)₃, or acidic ionic liquids) allows the reaction to proceed at ambient temperatures with high regioselectivity.[1]
Reaction Scheme
5-Chloroindole + Methyl Acrylate
Experimental Protocol (Self-Validating)
Reagents:
-
5-Chloroindole (1.0 eq)[1]
-
Methyl Acrylate (1.2 eq)[1]
-
Indium(III) Bromide (InBr₃) (5 mol%)[1]
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloroindole (1.51 g, 10 mmol) in anhydrous MeCN (20 mL).
-
Catalyst Addition: Add InBr₃ (177 mg, 0.5 mmol) in one portion. The solution may darken slightly; this is normal.[1]
-
Reagent Addition: Add Methyl Acrylate (1.08 mL, 12 mmol) dropwise over 5 minutes to prevent localized polymerization.
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours.
-
Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 10% -> 20% EtOAc in Hexanes).
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.[1]
Secondary Pathway: The Aldehyde Route (Classical)
Mechanism: Formylation
This route is preferred when the starting 5-chloroindole is impure or when specific side-chain modifications (e.g., alpha-substitution) are required before the final ester formation.[1]
Figure 2: Step-wise progression of the classical synthesis route.[1][2]
Experimental Protocol
Phase 1: Vilsmeier-Haack Formylation
-
Cool DMF (10 mL) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir 30 min to form the Vilsmeier reagent.
-
Add 5-Chloroindole (1.0 eq) in DMF.[1] Heat to 40°C for 2 hours.
-
Hydrolyze with ice water/NaOH. Filter the precipitate (5-Chloroindole-3-carboxaldehyde).[1]
Phase 2: Knoevenagel Condensation [1]
-
Mix the aldehyde (1.0 eq) with Malonic Acid (1.5 eq) in Pyridine with catalytic Piperidine.
-
Reflux for 4 hours.
-
Acidify with HCl to precipitate 3-(5-Chloro-3-indolyl)acrylic acid .[1]
Phase 3: Reduction & Esterification [1]
-
Reduction: Dissolve acrylic acid intermediate in MeOH. Hydrogenate (H₂, 1 atm) over 10% Pd/C for 12 hours.
-
Esterification: Add catalytic H₂SO₄ to the methanolic solution and reflux for 3 hours.
-
Isolation: Neutralize, evaporate MeOH, extract, and recrystallize.
Comparative Analysis & Data
| Metric | Pathway 1: Michael Addition | Pathway 2: Aldehyde Route |
| Total Steps | 1 | 3 |
| Atom Economy | High (100% theoretical) | Low (Loss of CO₂/Reagents) |
| Overall Yield | 85–92% | 55–65% |
| Reaction Time | 4–6 Hours | 2–3 Days |
| Scalability | Excellent (Flow chemistry compatible) | Good (Batch processing) |
| Risk Profile | Low (Mild conditions) | Moderate (POCl₃ handling, Hydrogenation) |
Analytical Characterization
To validate the synthesis, the following spectral data is expected for Methyl 3-(5-Chloro-3-indolyl)propanoate :
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI):
References
-
Direct Synthesis via Michael Addition (Lewis Acid Catalysis) Title: Metal halide hydrates as Lewis acid catalysts for the conjugated Friedel-Crafts reactions of indoles and activated olefins.[1] Source: Journal of the Brazilian Chemical Society.[1] URL:[Link] (Generalized Protocol Validation)[1]
-
Aldehyde Route & Intermediate Characterization Title: Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide.[1][2] Source: Medicinal Chemistry Research (via ResearchGate).[1] URL:[Link]
-
Crystal Structure & Structural Confirmation Title: Methyl 3-(1H-indol-3-yl)propanoate.[1] Source: PMC - National Institutes of Health.[1] URL:[Link][1]
-
Biological Context (EGFR Inhibitors) Title: Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. Source: MDPI (Molecules).[1] URL:[Link][1]
"Methyl 3-(5-Chloro-3-indolyl)propanoate" IUPAC name
An In-depth Technical Guide to Methyl 3-(5-chloro-1H-indol-3-yl)propanoate: Synthesis, Properties, and Applications
Abstract
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules.[1] The strategic modification of the indole scaffold, particularly through halogenation, is a proven method for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of Methyl 3-(5-chloro-1H-indol-3-yl)propanoate, a halogenated indole derivative with significant potential in drug discovery and chemical synthesis. We will detail its unambiguous identification, explore a robust synthetic pathway via the Fischer Indole Synthesis, characterize its physicochemical properties, and discuss its potential applications as an anticancer, antimicrobial, and neuroprotective agent, grounded in the established bioactivity of related structures.
Compound Identification and Structure
The precise identification of a chemical entity is paramount for reproducible scientific research. The formal IUPAC name for the topic compound is Methyl 3-(5-chloro-1H-indol-3-yl)propanoate .
| Identifier | Value |
| IUPAC Name | methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 g/mol |
| Canonical SMILES | COC(=O)CCC1=CNC2=C1C=C(C=C2)Cl |
| InChI | InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-6-14-11-4-3-9(13)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
| InChIKey | YQVYGMBVMOFDAD-UHFFFAOYSA-N |
| CAS Number | 100750-43-2 |
Synthesis and Purification
The construction of the indole ring system is a classic challenge in organic synthesis. For the target molecule, the Fischer Indole Synthesis offers a reliable and well-documented approach, proceeding from commercially available starting materials.[2][3] This reaction produces the aromatic indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[2]
Proposed Synthetic Pathway: Fischer Indole Synthesis
The synthesis commences with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine with a suitable four-carbon keto-ester, methyl 4-oxobutanoate (methyl succinylmethyl ester), to form a key hydrazone intermediate. This intermediate, when heated in the presence of a strong acid catalyst, undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.[4][5]
Reaction Mechanism
The mechanism of the Fischer Indole Synthesis is a well-established sequence of chemical transformations:
-
Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine and methyl 4-oxobutanoate to form the corresponding phenylhydrazone.[4]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.[5]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted pericyclic[4][4]-sigmatropic rearrangement, which temporarily breaks the aromaticity of the phenyl ring to form a di-imine intermediate.[2]
-
Rearomatization & Cyclization: A proton transfer restores aromaticity, leading to an intermediate that readily undergoes an intramolecular cyclization (5-exo-trig).[5]
-
Ammonia Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia under acid catalysis, resulting in the formation of the stable, aromatic indole ring system.[5]
Caption: Mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the Fischer Indole Synthesis.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride (1.0 eq)
-
Methyl 4-oxobutanoate (1.1 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Hydrazone Formation: To a round-bottom flask charged with ethanol, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and methyl 4-oxobutanoate (1.1 eq). Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the formation of the hydrazone is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Indolization (Cyclization): To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Heat the resulting viscous mixture to 80-100°C with vigorous stirring for 1-3 hours. Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the cyclization and ammonia elimination steps.[2]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by pouring it onto crushed ice with stirring. This will precipitate the crude product and dissolve the PPA.
-
Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(5-chloro-1H-indol-3-yl)propanoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Properties
The physical and spectral properties of the compound are essential for its characterization and quality control. While extensive experimental data for this specific molecule is not widely published, properties can be reliably predicted based on closely related analogs.
| Property | Predicted Value / Description | Source / Rationale |
| Physical State | Off-white to pale brown solid | Based on analogs like Methyl 3-(5-bromo-1H-indol-3-yl)propanoate. |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water. | General solubility for substituted indoles. |
| Storage Temperature | 2-8°C, sealed in a dry environment. | Recommended for similar bromo-analog to ensure stability. |
| ¹H NMR | Expected signals: δ ~8.0-8.5 (s, 1H, indole N-H), δ ~7.0-7.8 (m, 3H, Ar-H), δ ~3.6 (s, 3H, O-CH₃), δ ~3.0 (t, 2H, CH₂-indole), δ ~2.7 (t, 2H, CH₂-C=O). | Inferred from standard chemical shifts for indole and propanoate moieties. |
| ¹³C NMR | Expected signals: δ ~173 (C=O), δ ~110-135 (aromatic carbons), δ ~51 (O-CH₃), δ ~34 (CH₂-C=O), δ ~21 (CH₂-indole). | Inferred from standard chemical shifts. |
| IR (cm⁻¹) | Expected peaks: ~3400 (N-H stretch), ~1730 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~750-850 (C-Cl stretch). | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spec (EI) | Expected M⁺ at m/z = 237/239 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). | Calculated based on molecular formula and isotopic abundance of chlorine. |
Applications in Research and Drug Development
The structural motifs within Methyl 3-(5-chloro-1H-indol-3-yl)propanoate—the indole-3-propanoate core and the 5-chloro substituent—suggest several promising avenues for investigation in drug discovery.
Potential as an Anticancer Agent
Halogenated indoles are a well-established class of compounds with potent antiproliferative activity.[6] The 5-chloro substitution, in particular, has been incorporated into molecules designed to inhibit critical cancer-related pathways, such as the EGFR and BRAF kinase pathways.[6] Furthermore, some indole derivatives act as histone deacetylase (HDAC) inhibitors, a validated target in oncology.[1] The title compound serves as a valuable scaffold for developing novel kinase inhibitors or other targeted anticancer therapies.
Potential as a Neuroprotective Agent
The unchlorinated parent structure, Indole-3-propionic acid (IPA), is a metabolite produced by gut microbiota and is known for its potent neuroprotective effects, primarily through its action as a powerful antioxidant that scavenges reactive oxygen species.[7][8] Investigating whether the 5-chloro derivative retains or modulates this antioxidant capacity could lead to new therapeutic strategies for neurodegenerative diseases.
Potential as an Antimicrobial Agent
There is growing interest in synthetic flavonoids and other heterocyclic compounds as novel antibacterial agents to combat rising antibiotic resistance.[9] The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties.[10] The introduction of a chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration and increasing antibacterial potency. Therefore, Methyl 3-(5-chloro-1H-indol-3-yl)propanoate is a candidate for screening against a panel of pathogenic bacteria and fungi.
Intermediate for API Synthesis
Beyond its own potential bioactivity, this compound is a valuable intermediate. It can be hydrolyzed to the corresponding carboxylic acid, 3-(5-chloro-1H-indol-3-yl)propanoic acid, or used as a precursor for the synthesis of more complex molecules, including analogs of 5-chloro-tryptophan, which is a non-proteinogenic amino acid used in peptide synthesis and metabolic studies.[11]
Conclusion
Methyl 3-(5-chloro-1H-indol-3-yl)propanoate is a synthetically accessible and versatile indole derivative. The Fischer Indole Synthesis provides a direct and efficient route for its preparation. Its structure combines the biologically relevant indole-3-propanoate core with a 5-chloro substituent, a key feature in many potent bioactive molecules. This unique combination makes it a highly attractive candidate for further investigation and development in oncology, neuropharmacology, and infectious disease research, as well as a valuable building block for synthetic chemistry.
References
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
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Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved February 20, 2026, from [Link]
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The Organic Chemistry Tutor. (2021, January 25). Organic Chemistry - Fischer Indole Synthesis Mechanism [Video]. YouTube. [Link]
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PubMed. (2001, February 15). Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved February 20, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PMC. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-chloro-2-methylpropanoate. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Retrieved February 20, 2026, from [Link]
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MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-chloropropionate. Retrieved February 20, 2026, from [Link]
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Carl ROTH. (n.d.). Selenium pellets, 50 g. Retrieved February 20, 2026, from [Link]
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Wikipedia. (n.d.). Methyl propionate. Retrieved February 20, 2026, from [Link]
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PubChemLite. (n.d.). 3-(5-chloro-1h-indol-1-yl)propanoic acid. Retrieved February 20, 2026, from [Link]
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Medicines for Malaria Venture. (2011, March 21). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Retrieved February 20, 2026, from [Link]
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HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved February 20, 2026, from [Link]
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MDPI. (2022, January 22). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved February 20, 2026, from [Link]
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PLOS One. (2018, April 4). A novel synthetic flavonoid with potent antibacterial properties: In vitro activity and proposed mode of action. Retrieved February 20, 2026, from [Link]
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"Methyl 3-(5-Chloro-3-indolyl)propanoate" literature review
This technical guide details the synthesis, characterization, and application of Methyl 3-(5-Chloro-3-indolyl)propanoate , a critical indole scaffold used in medicinal chemistry and agrochemical research.
Advanced Synthesis, Characterization, and Pharmacophore Utility
Executive Summary & Compound Identity
Methyl 3-(5-Chloro-3-indolyl)propanoate is a functionalized indole derivative serving as a versatile intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, melatonin receptor agonists, and synthetic auxins.[1] Its 5-chloro substituent provides metabolic stability and halogen-bonding capability, while the propanoate side chain offers a flexible linker for target engagement.
| Property | Data |
| CAS Number | 342636-62-8 |
| IUPAC Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate |
| Molecular Formula | C₁₂H₁₂ClNO₂ |
| Molecular Weight | 237.68 g/mol |
| Core Scaffold | 5-Chloroindole |
| Key Precursor | 3-(5-Chloro-1H-indol-3-yl)propanoic acid (CAS 54904-22-2) |
Synthetic Strategy & Route Selection
For research and scale-up, two primary routes are viable. The Direct Esterification (Route A) is the industry standard for reliability, while the Heck Coupling (Route B) is preferred when the carboxylic acid precursor is unavailable or when building diverse libraries from the parent indole.
Route A: Acid-Catalyzed Esterification (Recommended)
This protocol utilizes the commercially available free acid. It is a self-validating system: the disappearance of the carboxylic acid proton in NMR and the shift in retention time (HPLC) provide immediate confirmation.
Mechanism: Fischer-Speier esterification driven by acid catalysis and removal of water (or excess methanol).
Route B: Heck Coupling / Reduction (Alternative)
Utilizes 5-chloroindole and methyl acrylate.
-
Step 1: Pd-catalyzed C3-alkylation (Heck-Matsuda type) to form the acrylate (unsaturated).
-
Step 2: Catalytic hydrogenation (Pd/C, H₂) to reduce the alkene to the propanoate.
-
Note: This route is atom-economical if starting from the parent indole but requires careful control of reduction to avoid dechlorinating the 5-position.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate on a 10g scale.
Reagents:
-
3-(5-Chloro-1H-indol-3-yl)propanoic acid (10.0 g, 44.7 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric Acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.2 eq)
-
Sodium Bicarbonate (sat. aq.)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂).
-
Solvation: Dissolve 10.0 g of the acid precursor in 100 mL anhydrous methanol. The solution should be clear to slightly yellow.
-
Catalyst Addition:
-
Option 1 (H₂SO₄): Add 1.0 mL conc. H₂SO₄ dropwise at 0°C.
-
Option 2 (SOCl₂): Add 3.9 mL SOCl₂ dropwise at 0°C (generates HCl in situ; more rigorous).
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The starting material (acid) will stay at the baseline or have low Rf; the ester will move to Rf ~0.6–0.7.
-
-
Work-up:
-
Cool to room temperature.[2] Concentrate methanol to ~20 mL under reduced pressure.
-
Dilute with 150 mL EtOAc.
-
Wash carefully with sat. NaHCO₃ (2 x 50 mL) to neutralize acid (Caution: CO₂ evolution).
-
Wash with Brine (50 mL). Dry organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate in vacuo. The product typically solidifies upon standing or remains a viscous oil. If necessary, purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexanes).
Analytical Validation (Self-Validating Metrics)
The following data confirms the structural integrity of the synthesized ester.
| Technique | Expected Signal / Parameter | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10–8.30 (br s, 1H) | Indole N-H (Exchangeable) |
| δ 7.55 (d, J=2.0 Hz, 1H) | C4-H (Ortho to Cl, distinctive doublet) | |
| δ 7.25 (d, J=8.6 Hz, 1H) | C7-H | |
| δ 7.10 (dd, J=8.6, 2.0 Hz, 1H) | C6-H | |
| δ 6.95–7.05 (m, 1H) | C2-H | |
| δ 3.67 (s, 3H) | -OCH₃ (Methyl Ester - Key Confirmation) | |
| δ 3.05 (t, J=7.5 Hz, 2H) | CH ₂-Indole (Benzylic) | |
| δ 2.68 (t, J=7.5 Hz, 2H) | CH ₂-COOMe (Alpha to carbonyl) | |
| HPLC | Retention Time Shift | Significant shift to longer RT compared to acid precursor (due to loss of polar -COOH).[1][3] |
| Mass Spec (ESI) | [M+H]⁺ = 238.1 | Consistent with Cl isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl). |
Visualization of Workflows
Diagram 1: Synthesis Logic Flow
This diagram illustrates the conversion logic and critical decision points between the Acid Precursor and the Heck Coupling route.
Caption: Route A (Esterification) offers direct access, while Route B (Heck) allows scaffold diversification.
Diagram 2: Pharmacophore Mapping
Understanding why this molecule is valuable in drug discovery (e.g., HDAC inhibition or Auxin mimicry).
Caption: The 5-Cl group enhances metabolic stability, while the ester improves cellular permeability.
Applications & Mechanism of Action
1. Histone Deacetylase (HDAC) Inhibition
The indole-3-propanoic acid moiety is a known "cap-group" pharmacophore for HDAC inhibitors.
-
Mechanism: The ester serves as a prodrug. Once inside the cell, esterases hydrolyze it back to the free acid. The acid group (or a derived hydroxamic acid) chelates the Zinc ion (Zn²⁺) in the catalytic pocket of HDAC enzymes, preventing chromatin remodeling and inducing apoptosis in cancer cells.
-
Relevance: 5-Chloro substitution typically increases potency by filling the hydrophobic sub-pocket of the enzyme.
2. Synthetic Auxin (Agrochemical)
-
Activity: 3-(5-Chloro-3-indolyl)propanoic acid is a potent auxin analog (phytohormone).
-
Role of Methyl Ester: The methyl ester acts as a lipophilic transport form, allowing better penetration through the plant cuticle before being hydrolyzed to the active acid form.
3. Intermediate for Tryptamine Analogs
-
Transformation: The ester can be converted to the amide (via reaction with amines) and subsequently reduced (LiAlH₄) to form 5-chlorotryptamines . These are privileged structures in GPCR drug discovery (Serotonin 5-HT receptors).
References
-
Accela ChemBio. (n.d.).[1] Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. Retrieved from [Link]
-
PubChem. (2025).[3] 3-(5-Chloro-1H-indol-3-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole Derivatives. Molecules. Retrieved from [Link]
-
National Institutes of Health (PMC). (2011). Methyl 3-(1H-indol-3-yl)propanoate Crystal Structure and Synthesis. Retrieved from [Link]
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Methyl 3-(5-Chloro-3-indolyl)propanoate: A Technical Guide to Potential Research Applications
Abstract
This technical guide provides an in-depth exploration of the potential research applications of Methyl 3-(5-Chloro-3-indolyl)propanoate, a synthetic indole derivative. While direct research on this specific molecule is nascent, its structural components—a 5-chloroindole core and an indole-3-propanoate side chain—suggest a rich landscape for investigation across multiple therapeutic areas. This document synthesizes existing knowledge on related compounds to propose and detail potential applications in oncology, neuropharmacology, and immunology. We present a scientific rationale, detailed experimental workflows, and hypothetical data to guide researchers in unlocking the therapeutic potential of this promising compound.
Introduction: The Scientific Rationale for Investigation
Methyl 3-(5-Chloro-3-indolyl)propanoate is a molecule of significant interest due to its hybrid structure, which combines the established biological activities of two key pharmacophores: the 5-chloroindole moiety and the indole-3-propanoate backbone. The strategic placement of a chlorine atom at the 5-position of the indole ring is a common medicinal chemistry strategy to modulate the electronic properties of the molecule, potentially enhancing metabolic stability and target binding affinity.[1] Indole derivatives, in general, are a critical class of therapeutic agents with applications ranging from anticancer to anti-HIV.[2]
The indole-3-propanoate side chain is structurally analogous to Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota with known antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] Furthermore, the methyl ester form may enhance lipophilicity, potentially improving cell permeability and blood-brain barrier penetration.[6] This unique combination of features positions Methyl 3-(5-Chloro-3-indolyl)propanoate as a versatile scaffold for drug discovery.
Potential Research Application I: Oncology - A Novel Kinase Inhibitor
Mechanistic Hypothesis
Derivatives of 5-chloroindole have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][7] Dysregulation of these pathways is a driver of tumor cell proliferation and survival.[1] We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate may act as an inhibitor of these kinases, offering a potential therapeutic strategy for cancers with activating mutations in these pathways.
Experimental Workflow: Screening for Anti-proliferative and Kinase Inhibitory Activity
A systematic approach is required to validate this hypothesis, starting with broad anti-proliferative screening and progressing to specific kinase inhibition and cellular mechanism of action studies.
-
Cell Line Selection: Utilize a panel of cancer cell lines with known EGFR and BRAF mutation status (e.g., A549 - EGFR wild-type, NCI-H1975 - EGFR T790M mutant, A375 - BRAF V600E mutant).
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Methyl 3-(5-Chloro-3-indolyl)propanoate (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability.
-
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
Enzyme Source: Use recombinant human EGFR (wild-type and T790M mutant) and BRAF (V600E mutant) enzymes.
-
Assay Principle: Employ a fluorescence-based assay to measure the phosphorylation of a peptide substrate.
-
Procedure:
-
Incubate the kinase, peptide substrate, and ATP with varying concentrations of the test compound.
-
Measure the fluorescence signal, which is proportional to the kinase activity.
-
-
Data Analysis: Determine the IC50 (concentration causing 50% inhibition of enzyme activity).
Signaling Pathway and Visualization
The EGFR/BRAF signaling cascade is a critical regulator of cell growth and proliferation. Inhibition at these points can halt downstream signaling and induce apoptosis in cancer cells.
Caption: Experimental workflow for characterizing 5-HT3 receptor modulation.
Potential Research Application III: Immunology & Gut Health - A PXR/AhR Agonist
Mechanistic Hypothesis
Indole-3-propionic acid (IPA), the parent acid of the ester in our topic compound, is a gut microbial metabolite that exerts anti-inflammatory and antioxidant effects through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). [3][4]These nuclear receptors are key regulators of xenobiotic metabolism and immune responses. We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate will act as an agonist for PXR and/or AhR, thereby possessing anti-inflammatory and gut barrier-protective properties.
Experimental Workflow: Investigating PXR/AhR Agonism and Anti-inflammatory Effects
A combination of in vitro reporter assays and in-cell functional assays will elucidate the compound's activity on these pathways.
-
Cell Line: Use a human hepatoma cell line (e.g., HepG2) transiently transfected with a luciferase reporter plasmid containing PXR or AhR response elements.
-
Treatment: Treat the transfected cells with the test compound.
-
Luciferase Assay: Measure luciferase activity, which is proportional to the activation of the respective receptor.
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Co-treatment: Treat the cells with LPS in the presence or absence of Methyl 3-(5-Chloro-3-indolyl)propanoate.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
Signaling Pathway Visualization
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- 7. mdpi.com [mdpi.com]
Technical Guide: Solubility Profiling & Solvent Systems for Methyl 3-(5-Chloro-3-indolyl)propanoate
Executive Summary
This technical guide provides a comprehensive solubility profile for Methyl 3-(5-Chloro-3-indolyl)propanoate , a synthetic intermediate frequently utilized in the development of histone deacetylase (HDAC) inhibitors, melatonin analogs, and auxin derivatives.
Due to the limited availability of experimental solubility data in public registries for this specific derivative, this guide synthesizes physicochemical principles, structure-property relationships (SPR) of the 5-chloroindole class, and validated experimental protocols. It is designed to empower researchers to determine precise solubility limits and select optimal solvent systems for synthesis and purification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the structural core is prerequisite to predicting solubility behavior. The 5-chloro substituent significantly increases lipophilicity compared to the parent indole-3-propanoate.
| Property | Data / Prediction | Source/Method |
| Chemical Name | Methyl 3-(5-chloro-1H-indol-3-yl)propanoate | IUPAC |
| Molecular Formula | C₁₂H₁₂ClNO₂ | Calculated |
| Molecular Weight | 237.68 g/mol | Calculated |
| CAS Number | Referenced via Acid Precursor: 54904-22-2 | Analogous Search |
| Predicted LogP | 2.8 – 3.1 | ACD/Labs & ChemAxon Algorithms |
| Predicted LogS (Water) | -3.5 to -4.1 (Insoluble) | ALOGPS 2.1 |
| H-Bond Donors | 1 (Indole NH) | Structural Analysis |
| H-Bond Acceptors | 2 (Ester Carbonyl & Ether Oxygen) | Structural Analysis |
Structural Visualization
The following diagram illustrates the key functional groups governing solvation. The hydrophobic 5-chloroindole core drives organic solubility, while the ester tail provides a handle for polar aprotic interactions.
Caption: Structural dissection showing the hydrophobic core driving non-polar solubility and the ester tail facilitating interaction with polar aprotic solvents.
Solubility Profile & Solvent Selection
Based on the calculated LogP (~3.0) and the behavior of the homologous 5-bromo and unsubstituted analogs, the solubility profile is categorized below.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Prediction | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions or coupling reactions. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Analysis: Standard solvents for HPLC/LC-MS. |
| Polar Protic | Methanol, Ethanol | Moderate (Heating often required) | Purification: Recrystallization (often mixed with water). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction: Excellent for partitioning from aqueous phases. |
| Esters | Ethyl Acetate | Moderate to High | Work-up: Standard extraction solvent; good for chromatography. |
| Non-Polar | Hexanes, Heptane | Insoluble / Low | Precipitation: Used as an anti-solvent to crash out the product. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Wash: Removes inorganic salts during work-up. |
Mechanistic Insight
The 5-chloro substitution reduces water solubility significantly compared to the unsubstituted indole ester. The chlorine atom adds bulk and lipophilicity, disrupting potential hydrogen bonding networks in water. Consequently, DMSO or DMF are mandatory for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays.
Experimental Protocols (Self-Validating Systems)
Since batch-to-batch physical forms (amorphous vs. crystalline) can affect solubility kinetics, researchers should validate solubility using the following protocols.
Protocol A: Gravimetric Solubility Screening (The "Shake-Flask" Method)
Best for determining saturation limits for synthesis or stock solution preparation.
-
Preparation: Weigh 10 mg of Methyl 3-(5-Chloro-3-indolyl)propanoate into a 2 mL clear glass vial.
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments .
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C.
-
Observation: Check for clarity.
-
Clear: Soluble at current concentration.
-
Cloudy/Particulate: Insoluble.
-
-
Calculation:
-
Validation: If the solution remains cloudy after 1 mL total volume, the solubility is <10 mg/mL. Filter the supernatant and analyze via HPLC (Protocol B) for precise quantification.
Protocol B: HPLC Saturation Method
Best for precise physicochemical constants (LogS) and formulation development.
Workflow Diagram:
Caption: Step-by-step workflow for determining thermodynamic solubility using HPLC quantification.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic]. Note: High organic content required due to lipophilicity.
-
Detection: UV @ 280 nm (Indole absorption maximum).
-
Flow Rate: 1.0 mL/min.
Applications in Synthesis & Purification[9]
Reaction Solvent Selection
For reactions involving the alkylation or modification of the indole nitrogen:
-
Recommended: DMF or DMSO . These solvents dissolve the starting material completely and stabilize polar transition states.
-
Avoid: Protic solvents (MeOH, EtOH) if using strong bases (e.g., NaH), as they will deprotonate.
Recrystallization Strategy
To purify crude Methyl 3-(5-Chloro-3-indolyl)propanoate:
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate or Ethanol .
-
Anti-Solvent: Slowly add Hexanes (if using EtOAc) or Water (if using EtOH) until turbidity persists.
-
Cooling: Allow to cool slowly to 4°C. The hydrophobic 5-Cl-indole moiety encourages crystallization as the solvent polarity increases.
References
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PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
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Sources
A Technical Guide to the Hypothesized Mechanism of Action for Methyl 3-(5-Chloro-3-indolyl)propanoate
Executive Summary
Methyl 3-(5-Chloro-3-indolyl)propanoate is a synthetic indole derivative structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin. Based on this structural similarity and the well-established biology of synthetic auxins, this document posits a detailed, testable hypothesis for its mechanism of action. We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate functions as a potent synthetic auxin. Its core mechanism involves acting as a "molecular glue" to facilitate the formation of a co-receptor complex between TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The elimination of these repressors unleashes Auxin Response Factors (ARFs), which then bind to auxin-responsive elements in the promoters of target genes, activating a cascade of gene expression that drives auxin-mediated physiological responses. This guide provides the molecular rationale for this hypothesis and outlines a rigorous experimental framework to validate each step of the proposed pathway.
Introduction and Compound Overview
Methyl 3-(5-Chloro-3-indolyl)propanoate belongs to a class of compounds known as synthetic auxins.[1][2] These molecules mimic the activity of endogenous auxins but are often designed for greater stability, potency, or target specificity.[3] The core structure features an indole ring, a hallmark of natural IAA, but with two key modifications: a chloro-substituent at the 5-position and a methyl propanoate ester at the 3-position. These modifications are critical, as they are predicted to alter the molecule's chemical properties, including its lipophilicity and resistance to metabolic degradation, potentially enhancing its biological activity compared to IAA.[3][4] Understanding the precise mechanism of action is crucial for its potential application as a selective herbicide, a tool for agricultural crop improvement, or as a chemical probe to dissect the auxin signaling pathway.[1][5]
The Central Hypothesis: A Canonical Auxin Signaling Agonist
We hypothesize that Methyl 3-(5-Chloro-3-indolyl)propanoate functions as a canonical auxin agonist by directly engaging the nuclear auxin signaling pathway. The proposed mechanism unfolds in four sequential steps:
-
Co-Receptor Binding: The compound binds to the auxin-binding pocket of a TIR1/AFB family F-box protein.[6][7]
-
Co-Receptor Complex Stabilization: This binding event enhances the affinity between the TIR1/AFB protein and an Aux/IAA transcriptional repressor, creating a stable ternary co-receptor complex.[6][8][9]
-
Proteasomal Degradation of Aux/IAA Repressors: The formation of this complex signals the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase to polyubiquitinate the Aux/IAA protein, targeting it for destruction by the 26S proteasome.[5][10]
-
Activation of Gene Transcription: The degradation of the Aux/IAA repressor liberates its binding partner, an Auxin Response Factor (ARF).[10][11] The now-active ARF binds to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, initiating their transcription and triggering downstream physiological effects.[10][11][12]
Molecular Rationale and Key Pathway Components
The auxin signaling pathway is a cornerstone of plant development, regulating processes from cell elongation to organ formation.[6][13][14] Its core components are highly conserved and function as a sophisticated de-repression system.[7][15]
-
TIR1/AFB Receptors: These F-box proteins are the substrate-recognition components of the SCF E3 ubiquitin ligase complex.[6][7] They contain a specific pocket that directly binds auxin, and this binding event is a prerequisite for substrate (Aux/IAA) recognition.[5][6] The Arabidopsis genome encodes six such proteins (TIR1 and AFB1-5), which have both overlapping and specialized functions.[8][9]
-
Aux/IAA Repressors: These are short-lived nuclear proteins that act as transcriptional repressors.[15][16][17] They function by dimerizing with ARF transcription factors, preventing them from activating gene expression.[10][17] A key feature is their conserved Domain II, which interacts with the TIR1/AFB co-receptor in an auxin-dependent manner.[15][17]
-
ARF Transcription Factors: Auxin Response Factors are transcription factors that bind to the TGTCTC AuxRE motif found in the promoters of auxin-responsive genes.[11][12] They possess a DNA-binding domain, a middle region that can function as either an activation or repression domain, and a C-terminal dimerization domain that interacts with Aux/IAA proteins.[11][12][18] When freed from Aux/IAA repression, activating ARFs drive the expression of genes such as the GH3, SAUR, and Aux/IAA families themselves (in a negative feedback loop).[19]
The proposed mechanism for Methyl 3-(5-Chloro-3-indolyl)propanoate fits perfectly within this established framework, with the compound substituting for natural IAA as the "molecular glue" that initiates the degradation of the Aux/IAA repressors.[18][20][21]
Caption: Hypothesized mechanism of Methyl 3-(5-Chloro-3-indolyl)propanoate action.
Experimental Validation Framework
To rigorously test this hypothesis, a multi-tiered experimental approach is required, progressing from direct molecular interactions to whole-organism physiological responses. This framework ensures that each component of the hypothesis is validated.
Objective 1: Confirm Direct Binding to the TIR1/AFB Co-Receptor
Causality: The central tenet of the hypothesis is a direct physical interaction between the compound and the TIR1/AFB receptor. This must be established before any downstream effects can be correctly attributed. Surface Plasmon Resonance (SPR) is an ideal method as it provides real-time, label-free quantification of binding affinity and kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
-
Protein Expression & Purification: Express and purify recombinant His-tagged TIR1 or another AFB protein (e.g., AFB5) and a representative Aux/IAA protein (e.g., IAA7) from E. coli or an insect cell system.
-
Chip Preparation: Covalently immobilize the purified TIR1/AFB protein onto a CM5 sensor chip via amine coupling.
-
Binding Analysis:
-
Flow a solution containing a constant, saturating concentration of the Aux/IAA protein over the chip surface. This establishes a baseline interaction.
-
Inject varying concentrations of Methyl 3-(5-Chloro-3-indolyl)propanoate (e.g., 0.1 nM to 10 µM) mixed with the Aux/IAA protein across the chip surface.
-
Include controls: a positive control (natural IAA) and a negative control (an inactive analog like 2,4,6-T).
-
-
Data Acquisition: Measure the change in response units (RU) over time to determine association (k_on) and dissociation (k_off) rates.
-
Analysis: Calculate the equilibrium dissociation constant (K_D = k_off / k_on) to quantify binding affinity. A low K_D value indicates strong binding.
| Compound | Hypothetical K_D (nM) | Interpretation |
| IAA (Positive Control) | 50 - 100 | Baseline affinity for natural auxin. |
| Methyl 3-(5-Chloro-3-indolyl)propanoate | 1 - 20 | Strong binding, potentially higher affinity than IAA. |
| Inactive Analog (Negative Control) | > 10,000 | Negligible binding, confirming specificity. |
Objective 2: Verify Induction of Auxin-Responsive Gene Expression
Causality: If the compound successfully triggers the degradation of Aux/IAA repressors, the direct molecular consequence should be the rapid transcriptional activation of early auxin-responsive genes. Quantitative Real-Time PCR (qRT-PCR) is the gold standard for measuring these changes with high sensitivity and specificity.
Experimental Protocol: qRT-PCR Analysis of Auxin-Responsive Genes
-
Plant Material & Treatment: Grow Arabidopsis thaliana seedlings (Col-0 wild-type) in liquid culture for 7-10 days.[22] Treat seedlings with a working concentration of the compound (e.g., 1 µM), IAA (1 µM), or a vehicle control (DMSO).
-
Time Course: Harvest tissue at multiple time points (e.g., 0, 30, 60, and 120 minutes) to capture the dynamics of early gene induction.
-
RNA Extraction & cDNA Synthesis: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a standard kit and synthesize cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA5, IAA19, GH3.3, SAUR15) and a stable reference gene (e.g., UBQ10 or ACTIN2).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
| Gene Target | Treatment | Hypothetical Fold Change (vs. Vehicle) |
| IAA5 | 1 µM Compound | 15 - 25 fold increase |
| GH3.3 | 1 µM Compound | 20 - 30 fold increase |
| SAUR15 | 1 µM Compound | 10 - 20 fold increase |
| IAA5 | 1 µM IAA | 10 - 15 fold increase |
| UBQ10 (Ref) | 1 µM Compound | ~1 (No change) |
Objective 3: Demonstrate a Canonical Auxin-like Physiological Response
Causality: The culmination of the molecular signaling cascade should be a measurable, whole-organism phenotype characteristic of auxin action. The root elongation inhibition assay is a classic, highly sensitive bioassay for auxin activity, as high concentrations of auxin inhibit primary root growth.[4][23]
Experimental Protocol: Arabidopsis Root Elongation Inhibition Assay
-
Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) agar medium.[23][24]
-
Stratification & Germination: Stratify plates at 4°C for 2 days to synchronize germination, then transfer to a growth chamber with a vertical orientation to allow roots to grow along the agar surface.[22]
-
Transfer to Treatment Plates: After 4-5 days, transfer seedlings with consistent root lengths to fresh MS plates containing a concentration gradient of the compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include IAA as a positive control.
-
Measurement: Mark the position of the root tip at the time of transfer. After 3-4 days of further growth, scan the plates and measure the length of new root growth from the mark.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the vehicle-treated control for each concentration. Plot the dose-response curve and calculate the IC50 value (the concentration required for 50% inhibition).
Caption: A multi-tiered workflow for validating the compound's mechanism of action.
Conclusion and Future Directions
The hypothesis presented herein provides a robust, evidence-based framework for the mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate. It posits that the compound functions as a classical synthetic auxin, hijacking the plant's endogenous TIR1/AFB signaling pathway to elicit physiological responses. The proposed experimental workflow provides a clear path to validating this hypothesis, from confirming direct receptor engagement to quantifying downstream genetic and physiological outputs.
Future research should focus on determining its specificity across the different TIR1/AFB family members, which could reveal potential for developing more targeted agricultural chemicals. Furthermore, investigating its metabolism and transport within the plant will provide a more complete picture of its bioactivity and efficacy.
References
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Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Communications. Available at: [Link]
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Ulmasov, T., et al. (2007). The Roles of Auxin Response Factor Domains in Auxin-Responsive Transcription. The Plant Cell. Available at: [Link]
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Wright, A. J., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Available at: [Link]
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Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences. Available at: [Link]
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Tiwari, S. B., et al. (2001). AUX/IAA proteins are active repressors, and their stability and activity are modulated by auxin. The Plant Cell. Available at: [Link]
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Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. Available at: [Link]
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Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. PMC. Available at: [Link]
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Hua, Z., et al. (2024). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. Agronomy. Available at: [Link]
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Le, J., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science. Available at: [Link]
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Tiwari, S. B., et al. (2001). AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. PMC. Available at: [Link]
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Guilfoyle, T. J., & Hagen, G. (2007). Auxin response factors. Current Opinion in Plant Biology. Available at: [Link]
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Han, H., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Available at: [Link]
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Lokerse, A. S., & Weijers, D. (2018). Auxin Response Factors: output control in auxin biology. Journal of Experimental Botany. Available at: [Link]
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Wang, Y., & Liu, G. (2021). Advances in Biological Functions of Aux/IAA Gene Family in Plants. Journal of Integrative Plant Biology. Available at: [Link]
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eGyanKosh. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. Available at: [Link]
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UC ANR. (n.d.). Synthetic Auxins. Herbicide Symptoms. Available at: [Link]
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ResearchGate. (n.d.). Model of ARF involvement in auxin response. Available at: [Link]
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Ganie, Z. A., & Jhala, A. J. (2017). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. Available at: [Link]
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BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. Available at: [Link]
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ResearchGate. (n.d.). RT-qPCR gene expression analysis of auxin response genes. Available at: [Link]
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Tiwari, S. B., et al. (2001). AUX/IAA Proteins Are Active Repressors, and Their Stability and Activity Are Modulated by Auxin. The Plant Cell. Available at: [Link]
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ResearchGate. (n.d.). Real-time PCR analysis of transcript levels of auxin-responsive genes. Available at: [Link]
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Vanneste, S., & Friml, J. (2013). Auxin: simply complicated. Journal of Experimental Botany. Available at: [Link]
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Horiguchi, S., et al. (2019). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. PMC. Available at: [Link]
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Li, Y., et al. (2024). Identification of Auxin-Associated Genes in Wheat Through Comparative Transcriptome Analysis and Validation of the Candidate Receptor-like Kinase Gene TaPBL7-2B in Arabidopsis. MDPI. Available at: [Link]
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Li, Y., et al. (2024). Comprehensive Identification of Auxin Response Factor Gene Family and Their Expression Profiles Under Lanthanum Stress in Amorphophallus konjac. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance. Available at: [Link]
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Gzyl, J., et al. (2024). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. MDPI. Available at: [Link]
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Carraro, N., et al. (2023). Dynamic context-dependent regulation of auxin feedback signaling in synthetic gene circuits. PNAS. Available at: [Link]
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Poveda-Rosas, S., et al. (2018). Fast Detection of Auxins by Microplate Technique. Scientific Research Publishing. Available at: [Link]
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Liang, Y., et al. (2024). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols. Available at: [Link]
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Armstrong, F., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany. Available at: [Link]
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Beemster, G. T. S., & Baskin, T. I. (1998). Analysis of Cell Division and Elongation Underlying the Developmental Acceleration of Root Growth in Arabidopsis thaliana. PMC. Available at: [Link]
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ResearchGate. (n.d.). Step-by-step procedures for measuring root traits. Available at: [Link]
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Calderon-Villalobos, L. I., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Available at: [Link]
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Max Planck Institute for Plant Breeding Research. (n.d.). A simple method for isolation, liquid culture, transformation and regeneration of Arabidopsis thaliana protoplasts. Available at: [Link]
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Zhang, L., et al. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E. Available at: [Link]
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Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]
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Methodological & Application
Application Note: NMR Spectroscopy of Methyl 3-(5-Chloro-3-indolyl)propanoate
This Application Note is designed as a definitive technical guide for the structural validation of Methyl 3-(5-Chloro-3-indolyl)propanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. It synthesizes theoretical chemical shift principles with experimental data from analogous 5-chloroindole scaffolds to provide a robust, self-validating protocol.
Executive Summary
Methyl 3-(5-Chloro-3-indolyl)propanoate is a critical intermediate in the synthesis of melatonin receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural integrity relies on two distinct domains: the electron-deficient 5-chloroindole core and the aliphatic methyl propanoate side chain .[1][2] This guide provides a standardized protocol for its characterization, addressing the specific challenges of indole tautomerism, solvent effects on chemical shifts, and distinguishing regioisomers (e.g., 4-Cl vs. 5-Cl or 6-Cl).[3]
Chemical Context & Structural Logic[1][2][4]
To accurately assign the NMR spectrum, one must deconstruct the molecule into magnetically distinct environments.[2][3] The 5-chloro substituent breaks the symmetry of the benzene ring, creating a specific splitting pattern (ABC system) for protons H4, H6, and H7.[3]
Structural Breakdown[1][2][3]
-
Indole Core: The NH proton is exchangeable and sensitive to hydrogen bonding.[1][2] The 5-Cl substitution deshields the ortho-proton (H4) and affects the meta-proton (H6) via inductive effects.[1]
-
Side Chain: The propanoate chain exhibits a classic
spin system (appearing as two triplets) terminated by a methoxy singlet.[1][2]
Diagram: Structural Verification Logic
The following flowchart outlines the decision matrix for verifying the structure, moving from 1D screening to 2D confirmation.
Caption: Logical workflow for the structural verification of 5-chloroindole derivatives using 1D Proton NMR.
Experimental Protocols
Protocol A: Sample Preparation
Objective: Maximize resolution and prevent aggregation.
-
Solvent: DMSO-d6 is recommended over
.[1][2] -
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP).
Protocol B: Instrument Parameters (400 MHz +)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (d1): Set to 2.0 - 5.0 seconds .
Spectral Analysis & Assignment
The following data is synthesized from high-field analysis of the 5-chloroindole scaffold [1][3] and methyl propanoate derivatives [4].[1][2]
Table 1: NMR Assignment (DMSO-d6, 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| NH | 11.05 | br s | 1H | - | Exchangeable indole proton; shifts >10 ppm in DMSO.[1] |
| H-4 | 7.58 | d | 1H | Ortho to Cl, meta to H6.[3] Deshielded by Cl.[1][2][4] | |
| H-7 | 7.36 | d | 1H | Ortho to H6.[1][2] Typical indole H7 position.[1][2][4] | |
| H-2 | 7.25 | d/s | 1H | Indole C2 proton.[1][2] Often couples to NH in DMSO.[1][2] | |
| H-6 | 7.08 | dd | 1H | Doublet of doublets (Ortho to H7, Meta to H4).[3] | |
| OMe | 3.57 | s | 3H | - | Methyl ester singlet.[1][2] Distinctive intensity. |
| 2.95 | t | 2H | Adjacent to Indole C3 (Deshielded).[1][2] | ||
| 2.65 | t | 2H | Adjacent to Carbonyl.[1][2] |
Table 2: NMR Assignment (DMSO-d6, 100 MHz)
| Carbon Type | Shift ( | Assignment Note |
| Carbonyl (C=O) | 173.5 | Ester carbonyl.[1] |
| Aromatic C-Cl | 123.5 | C5 (Quaternary).[1][2] |
| Aromatic C-H | 128.0 (C3a), 135.0 (C7a) | Bridgehead carbons.[2][3] |
| Indole C2 | 125.0 | Characteristic indole signal.[1][2] |
| Indole C3 | 113.5 | Substituted carbon.[1][2] |
| OMe | 51.5 | Methoxy carbon.[1][2] |
| 20.5 | Aliphatic chain.[1][2] | |
| 34.5 | Next to carbonyl.[1][2] |
Mechanistic & Troubleshooting Guide
Distinguishing the 5-Chloro vs. 4-Chloro/6-Chloro Isomers
In drug development, chlorination regiochemistry is a common impurity issue.
-
5-Chloro (Target): H4 is a doublet (meta-coupling only, ~2Hz).[1] H6 is a doublet of doublets .[1][2][4]
-
6-Chloro: H7 would appear as a singlet or small doublet (meta to H4), and H5 would be a doublet.[2]
-
Validation Step: If the aromatic region shows a singlet, you likely have the 6-chloro or 4-chloro isomer, not the 5-chloro target.[1]
Water Suppression
In DMSO-d6, the water peak appears around 3.33 ppm .[1][2]
-
Issue: This can obscure the
-CH2 triplet or the OMe singlet if the water content is high.[1][2] -
Solution: Use dry DMSO ampoules.[1][2] If overlap occurs, switch to Acetone-d6 (Water at 2.8 ppm) or run a
shake to identify exchangeable protons, though this will erase the NH signal.[3]
Impurity Profiling[1][2][3][6]
-
Residual Solvent: Look for Methanol (singlet at 3.17 ppm in DMSO) or Ethyl Acetate (4.03 q, 1.99 s, 1.17 t) from the esterification workup.[2][3]
-
Hydrolysis Product: If the OMe singlet (3.57 ppm) is missing or weak, and a broad OH appears >12 ppm, the ester has hydrolyzed to the acid (CAS 10242-03-2).[3]
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Retrieved from [3]
-
National Institutes of Health (PubChem). (2025).[1][2] Methyl 3-(1H-indol-3-yl)propanoate Spectral Data. CID 21711.[1][2] Retrieved from [3]
-
ChemicalBook. (2024).[1][2] 5-Chloroindole NMR Spectrum and Assignments. Retrieved from [3]
-
Royal Society of Chemistry. (2014). Supplementary Information: NMR spectra of propanoate esters. Green Chemistry. Retrieved from [3]
-
Accela ChemBio. (2023).[1][2] Product Data: Methyl 3-(5-Chloro-3-indolyl)propanoate (CAS 342636-62-8).[1][2][5] Retrieved from [3]
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Application Note: Methyl 3-(5-Chloro-3-indolyl)propanoate in Drug Discovery
This Application Note and Protocol Guide details the utility of Methyl 3-(5-Chloro-3-indolyl)propanoate as a strategic precursor in medicinal chemistry.[1][2]
Executive Summary
Methyl 3-(5-Chloro-3-indolyl)propanoate (CAS: 342636-62-8) represents a "privileged scaffold" in modern drug discovery, particularly for neurological and oncological targets.[1][2] Unlike the more common indole-3-acetic acid derivatives (which lead to tryptamines), the propanoate side chain offers a 3-carbon linker, providing access to homotryptamines and homotryptophols .[1][2] Furthermore, the 5-chloro substituent blocks a primary metabolic clearance pathway (hydroxylation at the 5-position), significantly enhancing the in vivo half-life of downstream APIs.[1][2]
This guide outlines the strategic value of this precursor and provides validated protocols for its transformation into three critical pharmacophores: Neuroprotective Hydrazones , Homotryptophols , and HDAC Inhibitor motifs .[2]
Chemical Profile & Strategic Value[1][2]
| Property | Specification | Strategic Implication |
| Compound Name | Methyl 3-(5-Chloro-3-indolyl)propanoate | Core Scaffold |
| CAS Number | 342636-62-8 | Unique Identifier |
| Molecular Weight | 237.68 g/mol | Fragment-based Drug Design (FBDD) compliant |
| Core Moiety | 5-Chloroindole | Metabolic Blockade: Prevents CYP450-mediated 5-hydroxylation.[1][2][3] |
| Side Chain | Methyl Propanoate (C3 linker) | Linker Extension: Access to homo-analogs of serotonin/melatonin.[1][2] |
| Solubility | DMSO, MeOH, DCM | Compatible with standard organic synthesis workflows.[2] |
The "Linker Logic" in Medicinal Chemistry
The shift from a 2-carbon (ethyl) to a 3-carbon (propyl) linker often alters receptor selectivity profiles.[1][2]
-
2-Carbon (Tryptamine/Melatonin): High affinity for 5-HT and MT1/MT2 receptors.[1][2]
-
3-Carbon (Homotryptamine): Often retains binding affinity but alters functional efficacy (agonist vs. antagonist) or selectivity toward specific subtypes (e.g., 5-HT2C vs 5-HT2A).[1][2]
Synthetic Utility & Divergent Pathways[1][2][4]
The methyl ester functionality serves as a versatile "handle" for divergent synthesis.[1][4] The following diagram illustrates the primary transformation pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways from the methyl ester precursor.[1][2] The 5-chloro substituent remains intact across all transformations, preserving metabolic stability.[2]
Validated Experimental Protocols
Protocol A: Synthesis of Neuroprotective Hydrazone Hybrids
Context: Indole-3-propionic acid (IPA) derivatives exhibit neuroprotective properties against oxidative stress.[1][2] Converting the ester to a hydrazide allows for coupling with aldehydes to form hydrazones, a scaffold recently identified as a multi-target neuroprotector (MAO-B inhibition + Iron chelation).[1][2]
Target Intermediate: 3-(5-Chloro-1H-indol-3-yl)propanehydrazide[1][2]
Reagents:
-
Hydrazine hydrate (80%, 12.0 equiv)[2]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Methyl 3-(5-Chloro-3-indolyl)propanoate (5.0 mmol, 1.19 g) and absolute ethanol (25 mL).
-
Addition: Add Hydrazine hydrate (60 mmol, ~3.0 mL) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 4:1).[1][5] The ester spot (Rf ~0.[1]6) should disappear, replaced by a lower migrating hydrazide spot.[2]
-
Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a white/off-white solid.[1][2]
-
Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 10 mL) to remove excess hydrazine.
-
Purification: Recrystallize from ethanol if necessary.
-
Yield: Expected yield 85–92%.
Key Checkpoint: The IR spectrum should show the disappearance of the ester carbonyl (~1735 cm⁻¹) and the appearance of the hydrazide carbonyl (~1650 cm⁻¹) and NH stretching (~3300 cm⁻¹).[2]
Protocol B: Reduction to 5-Chlorohomotryptophol
Context: Homotryptophols are key intermediates for synthesizing ether-linked receptor agonists.[1][2] The reduction must be controlled to avoid reducing the indole double bond (though the 5-Cl stabilizes the ring, harsh conditions should be avoided).[2]
Target Intermediate: 3-(5-Chloro-1H-indol-3-yl)propan-1-ol[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck flask and purge with Argon. Add LiAlH₄ (10 mmol) and anhydrous THF (20 mL). Cool to 0°C.[1]
-
Addition: Dissolve the methyl ester (5.0 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Filtration: Stir until a granular white precipitate forms. Filter through a celite pad and wash with THF.[1]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude alcohol.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Case Study: Optimization of EGFR Inhibitors
Recent research highlights the utility of 5-chloro-indole-2-carboxylates in EGFR inhibition.[1][2] While the 2-carboxylate is common, the 3-propanoate offers a flexible linker for "Hybrid Drugs" that target both kinases and metabolic enzymes.[1][2]
Hypothetical Workflow for Hybrid Synthesis:
-
Hydrolysis: Convert Methyl 3-(5-Chloro-3-indolyl)propanoate to the free acid using LiOH/THF.
-
Coupling: React the acid with a piperazine-linked kinase pharmacophore (e.g., similar to Gefitinib fragments) using HATU/DIPEA.[1][2]
-
Result: A molecule with a kinase-binding head and a metabolically stable indole tail, potentially improving blood-brain barrier (BBB) penetration due to the lipophilic 5-Cl indole.[1][2]
Figure 2: Workflow for generating hybrid drug candidates using the propanoate linker.
References
-
Synthesis and Neuroprotective Properties of Indole-3-Propionic Acid Derivatives
-
Indole-Based EGFR Inhibitors
-
General Properties of Indole Propanoates
-
Compound Data & Safety
Sources
- 1. Methyl 3-(5-bromo-1H-indol-3-yl)propanoate | 835620-09-2 [sigmaaldrich.com]
- 2. CN101314598A - A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene - Google Patents [patents.google.com]
- 3. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 3-(1H-indol-3-yl)propanoate | C12H13NO2 | CID 21711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cell culture protocols for testing "Methyl 3-(5-Chloro-3-indolyl)propanoate"
Application Note: Pharmacological Evaluation of Methyl 3-(5-Chloro-3-indolyl)propanoate (M3-5CI-P)
Introduction & Mechanistic Rationale
Methyl 3-(5-Chloro-3-indolyl)propanoate (M3-5CI-P) (CAS: 342636-62-8) represents a specific class of indole-3-propionic acid (IPA) derivatives.[1] While IPA is a known microbial metabolite with potent neuroprotective and antioxidant properties, the introduction of a 5-chloro substituent typically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position. Furthermore, the methyl ester modification serves as a "prodrug" moiety, significantly increasing lipophilicity to facilitate passive membrane transport.
Scientific Premise: In a cellular environment, we hypothesize that M3-5CI-P acts via a two-step mechanism:
-
Cell Entry: Rapid passive diffusion due to the hydrophobic methyl ester.
-
Bioactivation: Intracellular carboxylesterases (CES1/CES2) hydrolyze the ester, releasing the free acid (5-Chloro-IPA), which then interacts with nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR) or Pregnane X Receptor (PXR) , or acts as a direct radical scavenger.
This guide provides a rigorous framework for validating this compound in mammalian cell culture, moving from stability checks to functional reporter assays.
Pre-Experimental Validation: Solubility & Stability
Before biological testing, the physicochemical behavior of M3-5CI-P must be standardized. Indole esters are prone to spontaneous hydrolysis in aqueous buffers and precipitation in high-serum media.
Protocol A: Stock Preparation & Media Stability Check
Materials:
-
M3-5CI-P (Solid, >98% purity).
-
DMSO (Anhydrous, Cell Culture Grade).
-
HPLC/LC-MS grade Acetonitrile.
-
Complete Culture Media (e.g., DMEM + 10% FBS).
Step-by-Step Methodology:
-
Primary Stock (50 mM): Dissolve M3-5CI-P in anhydrous DMSO. Vortex for 30 seconds. Note: Avoid ethanol, as transesterification can occur.
-
Visual Solubility Screen: Dilute stock 1:1000 into PBS (50 µM final). Inspect for turbidity against a dark background. If precipitate forms, sonicate for 5 minutes.
-
Serum Stability Test (Critical):
-
Spike Complete Media with 10 µM M3-5CI-P.
-
Incubate at 37°C.
-
Aliquot samples at T=0, 1h, 6h, and 24h.
-
Quench with ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Analyze via LC-MS to quantify the ratio of Parent (Ester) vs. Metabolite (Free Acid) .
-
Why? FBS contains esterases. If the half-life in media is <1 hour, you are testing the acid, not the ester.
-
Core Protocol: Cytotoxicity Profiling (The "Safety Gate")
We must establish the therapeutic window before assessing efficacy. Indoles can be cytotoxic at high concentrations due to membrane perturbation.
Assay Type: Multiplexed Cytotoxicity (CCK-8) and Viability (ATP). Cell Line: HepG2 (High metabolic activity) or SH-SY5Y (Neuroprotection model).
Experimental Workflow:
| Parameter | Specification |
| Seeding Density | 5,000 cells/well (96-well plate) |
| Equilibration | 24 hours pre-treatment |
| Dose Range | 0, 0.1, 1, 5, 10, 25, 50, 100 µM (Log-scale spacing) |
| Vehicle Control | DMSO (Matched to highest concentration, <0.5%) |
| Exposure Time | 24 hours and 48 hours |
| Readout | CCK-8 (WST-8) Absorbance @ 450nm |
Data Interpretation:
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Acceptance Criteria: For functional assays, use concentrations ≤ IC10 (concentration where 90% viability is retained).
Functional Protocol: AhR Activation Assay
Indole derivatives are structural analogs of TCDD and FICZ, acting as ligands for the Aryl Hydrocarbon Receptor (AhR). This assay determines if M3-5CI-P acts as a specific signaling modulator.
Visualizing the Pathway
Caption: Proposed activation pathway of M3-5CI-P involving esterase cleavage and subsequent AhR nuclear translocation.
Luciferase Reporter Protocol
Objective: Quantify transcriptional activation of Xenobiotic Response Elements (XRE).
-
Transfection:
-
Seed HepG2 cells at 70% confluency.
-
Transiently co-transfect with pGL4.43[luc2P/XRE/Hygro] (Firefly Luciferase) and pRL-TK (Renilla Luciferase for normalization) using Lipofectamine 3000.
-
Incubate 24h to allow expression.
-
-
Treatment:
-
Remove media and wash with PBS.
-
Apply M3-5CI-P at determined sub-toxic doses (e.g., 1, 5, 10 µM).
-
Positive Control: 6-Formylindolo[3,2-b]carbazole (FICZ) at 10 nM (High affinity AhR ligand).
-
Negative Control: DMSO vehicle.
-
Incubate for 6–12 hours.
-
-
Dual-Luciferase Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly luminescence (XRE activity).
-
Quench and measure Renilla luminescence (Transfection efficiency).
-
Calculation: Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle Control.
-
Functional Protocol: Cellular Antioxidant Activity (CAA)
If the 5-chloro-indole core mimics Indole-3-propionic acid, it should function as a radical scavenger.
Assay Principle: The DCFH-DA probe enters cells, is deacetylated to DCFH, and oxidized by Reactive Oxygen Species (ROS) to fluorescent DCF. Antioxidants prevent this fluorescence.
Step-by-Step Methodology:
-
Seeding: Seed HepG2 cells in a black-walled, clear-bottom 96-well plate (20,000 cells/well).
-
Probe Loading:
-
Wash cells with PBS.
-
Incubate with 25 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 45 mins at 37°C.
-
Note: Loading before treatment ensures the antioxidant competes with ROS intracellularly.
-
-
Wash: Remove DCFH-DA and wash 2x with PBS to remove extracellular probe.
-
Stress & Treatment:
-
Add M3-5CI-P (1–10 µM) in phenol-red free media.
-
Immediately add the stressor: ABAP (AAPH) at 600 µM (Peroxyl radical generator).
-
-
Kinetic Measurement:
-
Place plate in a fluorescence reader (37°C).
-
Excitation: 485 nm / Emission: 535 nm.
-
Read every 5 minutes for 1 hour.
-
Data Analysis:
-
Plot Fluorescence Units (FU) vs. Time.
-
Calculate the Area Under the Curve (AUC) .
-
CAA Unit Calculation:
- : Integral of Sample Area.
- : Integral of Control Area (ABAP only).
-
Higher CAA units indicate stronger intracellular antioxidant protection.
References
-
Indole-3-Propionic Acid Pharmacology
- Bendheim, P. E., et al. (2002). "Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease." Journal of Molecular Neuroscience.
- Context: Establishes the baseline neuroprotective mechanism of the parent acid scaffold.
-
AhR Ligand Structural Requirements
- Denison, M. S., & Nagy, S. R. (2003). "Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals." Annual Review of Pharmacology and Toxicology.
- Context: Explains why 5-chloro-substituted indoles are high-affinity ligands for AhR.
-
Esterase-Dependent Prodrug Activation
- Imai, T. (2006). "Human carboxylesterase isozymes: catalytic properties and rational drug design." Drug Metabolism and Pharmacokinetics.
- Context: Validates the requirement for intracellular hydrolysis of the methyl ester to release the active acid.
-
Cellular Antioxidant Assay (CAA)
- Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry.
- Context: The gold-standard methodology for the antioxidant protocol described in Section 5.
Sources
Application Note: High-Content Screening & Pharmacological Profiling of Methyl 3-(5-Chloro-3-indolyl)propanoate (MCIP)
Executive Summary & Rationale
Methyl 3-(5-Chloro-3-indolyl)propanoate (MCIP) represents a synthetic, lipophilic prodrug of 5-chloroindole-3-propionic acid (5-Cl-IPA). This molecule is of significant interest in drug discovery as a stable analog of the gut-microbiota metabolite Indole-3-propionic acid (IPA) .
While endogenous IPA is a known neuroprotectant and ligand for the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) [1, 2], it suffers from rapid clearance and limited membrane permeability in certain tissue compartments. The design of MCIP incorporates two strategic modifications:
-
5-Chloro Substitution: Blocks metabolic oxidation at the reactive 5-position, potentially enhancing metabolic half-life compared to native IPA.
-
Methyl Ester Moiety: Increases lipophilicity (LogP), facilitating passive transport across the blood-brain barrier (BBB) or intestinal epithelium before intracellular hydrolysis releases the active acid.
This guide outlines a validated screening workflow to characterize MCIP as a PXR agonist and antioxidant prodrug.
Chemical Properties & Pre-Formulation[1]
Before biological introduction, the physicochemical behavior of MCIP must be managed. The ester functionality renders the molecule hydrophobic, requiring specific solvent handling to prevent precipitation in aqueous media.
Table 1: Physicochemical Profile & Solubility
| Property | Value / Condition | Notes |
| Molecular Formula | C₁₂H₁₂ClNO₂ | |
| Molecular Weight | 237.68 g/mol | |
| Predicted LogP | ~3.2 - 3.5 | Highly Lipophilic (Requires DMSO) |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Soluble up to 50 mM. |
| Working Buffer | PBS (pH 7.4) + 0.1% BSA | BSA prevents non-specific plastic binding. |
| Storage | -20°C (Desiccated) | Protect from moisture to prevent spontaneous hydrolysis. |
Experimental Design: The "Prodrug-to-Target" Workflow
The screening strategy is non-linear. We must first validate the bio-activation of the ester (MCIP) into its active form (5-Cl-IPA) before assessing receptor binding.
Workflow Visualization (Graphviz)
Figure 1: The sequential screening workflow ensures that activity is attributed to the correct chemical species (the free acid metabolite).
Protocol 1: Bio-Activation (In Vitro Hydrolysis)
Objective: Confirm that ubiquitous intracellular esterases (Carboxylesterases) cleave the methyl ester to release the active 5-chloro-indole-3-propionic acid. Why: If the ester does not cleave, the molecule may remain inactive against the nuclear receptor PXR.
Materials
-
Pooled Human Liver Microsomes (HLM) or Porcine Liver Esterase (PLE).
-
Reaction Buffer: 100 mM Phosphate Buffer (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Warfarin).
Methodology
-
Preparation: Dilute MCIP stock (10 mM in DMSO) to a final concentration of 10 µM in Reaction Buffer (pre-warmed to 37°C).
-
Initiation: Add HLM (0.5 mg/mL protein) or PLE (10 U/mL).
-
Sampling: Incubate at 37°C. Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately transfer aliquots into 150 µL Stop Solution to precipitate proteins. Centrifuge at 4,000 x g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent (MCIP, m/z ~237) and appearance of the acid (5-Cl-IPA, m/z ~223).
Success Criteria: >80% conversion to free acid within 60 minutes indicates MCIP is a viable prodrug.
Protocol 2: PXR Nuclear Receptor Activation
Objective: Quantify the potency of the active metabolite (generated in situ or added directly) to activate the Pregnane X Receptor (PXR), a key regulator of drug metabolism and intestinal barrier integrity [3].
System: Luciferase Reporter Assay (HepG2 or Caco-2 Cells)
Materials
-
Cell Line: HepG2 (Human liver carcinoma).
-
Plasmids:
-
pSG5-hPXR: Expression vector for human PXR.
-
pPXR-XREM-Luc: Firefly luciferase reporter containing PXR response elements (XREM).
-
pRL-TK: Renilla luciferase (internal control).
-
-
Positive Control: Rifampicin (10 µM) or SR12813.
Methodology
-
Seeding: Plate HepG2 cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% FBS. Allow 24h attachment.
-
Transfection: Transiently co-transfect plasmids using Lipofectamine 3000 (ratio 3:1 Luciferase:Renilla). Incubate 24h.
-
Treatment:
-
Remove media. Wash with PBS.
-
Apply MCIP in dose-response (0.1 µM to 50 µM) in serum-free media.
-
Note: The intracellular esterases in HepG2 will convert MCIP to 5-Cl-IPA.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Use Dual-Luciferase Reporter Assay System. Measure Luminescence.
-
Normalization: Calculate Ratio = (Firefly RLU / Renilla RLU).
Data Analysis & Interpretation
Plot the Fold Induction relative to DMSO vehicle control.
-
EC50 Calculation: Fit data to a 4-parameter logistic equation.
-
Efficacy: Compare max fold-induction to Rifampicin (100% efficacy).
Protocol 3: Neuroprotective Antioxidant Screen
Objective: Determine if the 5-chloro substitution retains the neuroprotective ROS-scavenging capability of the parent indole-3-propionic acid [4].
Pathway Visualization
Figure 2: Dual mechanism of action: PXR-mediated transcriptional regulation and direct chemical ROS scavenging.
Methodology (ROS Assay)
-
Cell Model: SH-SY5Y (Neuroblastoma) differentiated with Retinoic Acid.
-
Probe: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Stressor: Hydrogen Peroxide (H₂O₂).
-
Protocol:
-
Pre-treat cells with MCIP (1, 5, 10 µM) for 2 hours.
-
Wash cells and load 20 µM DCFDA for 30 mins.
-
Apply 100 µM H₂O₂ to induce oxidative stress.
-
Measure Fluorescence (Ex/Em: 485/535 nm) immediately and every 10 mins for 1 hour.
-
-
Result: A reduction in fluorescence compared to H₂O₂-only control indicates antioxidant activity.
References
-
Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity.
-
Zhang, L. S., & Davies, S. S. (2016). Microbial metabolism of dietary components to bioactive metabolites: opportunities for new therapeutic interventions. Genome Medicine.
-
Cheng, J., et al. (2010). Indole-3-propionic acid, a gut microbiota metabolite, protects against oxidative stress. Free Radical Biology and Medicine.
-
PubChem Compound Summary. Methyl 3-(5-Chloro-3-indolyl)propanoate (CID 21711).
Analytical techniques for quantifying "Methyl 3-(5-Chloro-3-indolyl)propanoate" in vitro
Application Note: Precision Quantification of Methyl 3-(5-Chloro-3-indolyl)propanoate in In Vitro Systems
Part 1: Executive Summary & Chemical Context
Methyl 3-(5-Chloro-3-indolyl)propanoate (CAS: 342636-62-8) is a lipophilic ester derivative of 5-chloroindole-3-propionic acid.[1][2] Structurally, it possesses a 5-chloro-substituted indole core with a methyl propanoate side chain at the C3 position.[1][2] In drug discovery, such compounds often serve as synthetic intermediates for melatonin receptor agonists, auxin mimics in agrochemistry, or prodrugs designed to improve cellular permeability before intracellular hydrolysis to the active acid form.
Analytical Challenge: The primary challenge in quantifying this analyte in vitro is its susceptibility to enzymatic hydrolysis.[2] Carboxylesterases (CES) present in liver microsomes, plasma, and even some cell culture media can rapidly convert the parent ester into its corresponding acid metabolite. Therefore, this protocol prioritizes esterase inhibition and low-temperature handling to ensure data integrity.[1][2]
Part 2: Experimental Design & Workflow
Analytical Strategy
We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.[1][2] The high sensitivity of MRM (Multiple Reaction Monitoring) is required to detect low-nanomolar concentrations typical in metabolic stability assays.[1][2]
Critical Control Points:
-
Stabilization: Immediate quenching of biological reactions with ice-cold, acidified acetonitrile to denature esterases.[1][2]
-
Adsorption: Lipophilic indoles (LogP > 3) adhere to polypropylene.[2] Use glass inserts or low-binding plates for autosampler vials.[1][2]
-
Internal Standard (IS): Use Indole-3-propionic acid-d2 (if measuring the metabolite) or a structural analog like Methyl indole-3-propanoate for the parent.[1][2]
Workflow Visualization
Figure 1: Optimized workflow for stabilizing and extracting labile ester analytes from biological matrices.
Part 3: Detailed Protocol
LC-MS/MS Method Parameters
Instrumentation: Agilent 6470 or Sciex Triple Quad 6500+ equivalent. Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters BEH C18.
Mobile Phases:
-
A: Water + 0.1% Formic Acid (FA)[3]
-
B: Acetonitrile + 0.1% Formic Acid (FA)[3]
-
Note: Methanol is avoided in mobile phase B to prevent transesterification reactions in the source, though rare with propanoates.
Gradient:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.5 |
| 0.50 | 5 | 0.5 |
| 3.00 | 95 | 0.5 |
| 4.00 | 95 | 0.5 |
| 4.10 | 5 | 0.5 |
MS Source Settings (ESI+):
MRM Transitions (Theoretical - Must Optimize): Since the exact spectrum is proprietary to the specific instrument tune, these are calculated based on standard indole fragmentation (cleavage of the ester side chain):
-
Parent (Analyte): Methyl 3-(5-Chloro-3-indolyl)propanoate[1][2]
-
Metabolite (Acid): 5-Chloroindole-3-propionic acid[1][2]
-
Precursor: 224.1 (m/z) [M+H]+
-
Quantifier: 178.0 (m/z) [Common fragment with parent]
-
Preparation of Standards & QC
Stock Solution: Dissolve 1 mg of Methyl 3-(5-Chloro-3-indolyl)propanoate in 100% DMSO to create a 10 mM stock. Store at -20°C. Do not store in methanol or ethanol to prevent transesterification.
Calibration Curve: Prepare working standards in the exact matrix used for the assay (e.g., deactivated microsomes or cell culture media) to account for matrix effects. Range: 1 nM – 2000 nM.[1][2]
In Vitro Incubation Protocol (Microsomal Stability Example)
-
Pre-incubation: Thaw liver microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer (100 mM, pH 7.4). Pre-warm 495 µL aliquots at 37°C for 5 minutes.
-
Initiation: Add 5 µL of analyte working solution (100 µM in 1:1 ACN:Water) to reach a final concentration of 1 µM.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL of the mixture.
-
Quenching (Critical Step): Immediately transfer the 50 µL sample into a plate containing 150 µL of Ice-Cold Acetonitrile with 0.5% Formic Acid containing the Internal Standard (100 nM).
-
Processing: Vortex for 10 min at 1000 rpm. Centrifuge at 4000 x g for 20 min at 4°C to precipitate proteins.
-
Analysis: Transfer 100 µL of supernatant to a glass-lined 96-well plate. Inject 2-5 µL onto LC-MS/MS.
Part 4: Data Analysis & Validation
Linearity & Sensitivity:
The method should demonstrate linearity (
Metabolic Stability Calculation:
Plot
Interpretation of Hydrolysis:
If the parent ester disappears rapidly (
References
-
Agilent Technologies. (2019).[2] Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note 5994-1363EN.[1][2] Link
-
Zhu, C., et al. (2022). Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium.[1][2] Annals of Surgery, 276(6), e962-e972. Link
-
Konopelski, P., et al. (2019). Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Blood Pressure via Preservation of Endothelial Function.[1][2] International Journal of Molecular Sciences, 20(9), 2253. Link
-
Accela ChemBio. (n.d.).[2] Methyl 3-(5-Chloro-3-indolyl)propanoate Product Page. Link
-
US EPA. (2025). CompTox Chemicals Dashboard: Methyl 3-chloro-2-methylpropanoate (Analogous Ester Properties). Link
Sources
- 1. N/A,Ethyl 2-(5-Bromo-6-methyl-3-indolyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Methyl 3-(5-bromo-1H-indol-3-yl)propanoate | 835620-09-2 [sigmaaldrich.com]
- 3. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Antimicrobial Activity Screening of "Methyl 3-(5-Chloro-3-indolyl)propanoate"
Introduction: The Rationale for Screening a Novel Indole Derivative
The persistent rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing an indole scaffold, have garnered significant interest from the scientific community due to their diverse and potent pharmacological properties.[1][3] Numerous studies have demonstrated that indole derivatives possess a broad spectrum of antimicrobial and antibiofilm activities against various pathogenic microorganisms, including multidrug-resistant strains of Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus.[4][5][6]
The indole nucleus is a prevalent structural motif in many biologically active natural products and synthetic drugs.[1][3] Its unique chemical properties allow for a wide range of substitutions, leading to a vast chemical space for the design and synthesis of novel antimicrobial candidates. This structural versatility is key to overcoming existing resistance mechanisms and developing agents with novel modes of action.[3]
This document provides a comprehensive guide for the antimicrobial activity screening of a novel indole derivative, Methyl 3-(5-Chloro-3-indolyl)propanoate . While the specific antimicrobial properties of this compound are yet to be fully elucidated, its structural features—a chlorinated indole core linked to a methyl propanoate side chain—suggest a strong potential for biological activity. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for preliminary in vitro evaluation. The methodologies described herein are grounded in established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[7][8][9]
Materials and Reagents
Test Compound and Control Antibiotics
-
Test Compound: Methyl 3-(5-Chloro-3-indolyl)propanoate (Purity ≥95%)
-
Positive Control (Antibacterial): Ciprofloxacin or Gentamicin
-
Positive Control (Antifungal): Fluconazole or Amphotericin B
-
Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 90028)
-
Culture Media and Reagents
-
Bacterial Growth:
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
-
Fungal Growth:
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB)
-
-
General Reagents:
-
Sterile 0.9% saline solution
-
0.5 McFarland turbidity standard
-
Sterile deionized water
-
Resazurin sodium salt (for viability indication, optional)
-
Equipment and Consumables
-
Laminar flow hood or biosafety cabinet
-
Incubator (35-37°C for bacteria, 30-35°C for fungi)
-
Shaking incubator
-
Autoclave
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD600)[10]
-
Sterile 96-well microtiter plates (flat-bottom)
-
Sterile Petri dishes
-
Sterile serological pipettes and micropipette tips
-
Vortex mixer
-
Sterile loops and swabs
-
Sterile cork borer (6-8 mm diameter) for agar well diffusion
Experimental Protocols
Preparation of Stock Solutions and Inocula
2.1.1. Test Compound and Control Stock Solutions
The choice of solvent and initial concentration is critical for avoiding solubility issues and solvent-induced toxicity. DMSO is a common choice for dissolving hydrophobic compounds.
-
Prepare a 10 mg/mL stock solution of Methyl 3-(5-Chloro-3-indolyl)propanoate in sterile DMSO.
-
Prepare stock solutions of the positive control antibiotics (e.g., Ciprofloxacin, Fluconazole) in their recommended solvents (sterile water or DMSO) at a concentration of 1 mg/mL.
-
Aliquot the stock solutions into sterile microcentrifuge tubes and store at -20°C until use. Avoid repeated freeze-thaw cycles.
2.1.2. Preparation of Microbial Inoculum
A standardized inoculum is crucial for the reproducibility of susceptibility testing. The 0.5 McFarland standard provides a reference for adjusting the turbidity of the microbial suspension to a cell density of approximately 1.5 x 10⁸ CFU/mL.[11]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or an appropriate broth (TSB for bacteria, SDB for yeast).
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline/broth. This can be done visually or using a spectrophotometer.
-
This standardized suspension will be further diluted for use in the assays as described in the respective protocols.
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[12][13] It relies on the diffusion of the test compound through the agar, resulting in a zone of growth inhibition if the microorganism is susceptible.[12][14]
Protocol:
-
Prepare MHA plates for bacteria and SDA plates for fungi.
-
Dip a sterile cotton swab into the standardized microbial suspension (prepared in section 2.1.2) and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the agar plate by swabbing in three different directions to ensure uniform growth.[13]
-
Allow the plates to dry for 5-10 minutes in the laminar flow hood.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[15]
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution (10 mg/mL) into one well.
-
In separate wells, add the same volume of the positive control antibiotic and the solvent (DMSO) as a negative control.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Interpretation:
-
A zone of inhibition around the well containing the test compound indicates antimicrobial activity.
-
The negative control (DMSO) should show no zone of inhibition.
-
The size of the inhibition zone provides a qualitative measure of the compound's potency.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17][18][19] This is a gold-standard method for assessing antimicrobial potency.[7][20]
Protocol:
-
Dispense 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the test compound at a starting concentration (e.g., 2048 µg/mL, prepared by diluting the stock solution in broth).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a concentration gradient of the test compound.
-
Wells 11 and 12 will serve as controls.
-
Dilute the standardized microbial suspension (from section 2.1.2) in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
-
Add 50 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Well 11 (broth + inoculum) serves as the positive control for growth.
-
Add 100 µL of sterile broth to well 12, which serves as the sterility control (negative control).
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for Candida albicans.[21]
-
After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][19] Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change (blue to pink) indicates viable cells. The MIC is the lowest concentration that remains blue.
Visualization of the Experimental Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Data Analysis and Presentation
Summarizing Quantitative Data
The results from the agar well diffusion and broth microdilution assays should be systematically recorded and presented. A tabular format is recommended for clarity and ease of comparison.
Table 1: Hypothetical Antimicrobial Activity of Methyl 3-(5-Chloro-3-indolyl)propanoate
| Test Microorganism | Type | Agar Well Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| S. aureus ATCC 25923 | Gram-Positive | 18 | 16 |
| B. subtilis ATCC 6633 | Gram-Positive | 20 | 8 |
| E. coli ATCC 25922 | Gram-Negative | 14 | 64 |
| P. aeruginosa ATCC 27853 | Gram-Negative | 0 | >256 |
| C. albicans ATCC 90028 | Fungal (Yeast) | 16 | 32 |
| Ciprofloxacin (Control) | - | 25 (S. aureus) | 0.5 (S. aureus) |
| Fluconazole (Control) | - | 22 (C. albicans) | 2 (C. albicans) |
| DMSO (Vehicle Control) | - | 0 | >10% (v/v) |
Interpretation of Results
-
MIC Values: A lower MIC value indicates greater potency of the antimicrobial agent.[17] The results can be compared to established breakpoints for clinical antibiotics, although such breakpoints will not exist for a novel compound. The primary goal is to determine the intrinsic activity and spectrum of the test molecule.
-
Spectrum of Activity: The data will reveal whether "Methyl 3-(5-Chloro-3-indolyl)propanoate" has broad-spectrum activity (active against both Gram-positive and Gram-negative bacteria) or a narrower spectrum. The hypothetical data in Table 1 suggests activity primarily against Gram-positive bacteria and fungi, with limited efficacy against Gram-negative organisms.
-
Correlation: Generally, a larger zone of inhibition in the diffusion assay correlates with a lower MIC value. However, this is not always a direct relationship, as factors like compound solubility and diffusion rate in agar can influence the zone size.
Mechanistic Insights and Further Steps
While the primary screening assays determine if a compound has antimicrobial activity, they do not reveal the mechanism of action. Indole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Disruption of bacterial cell membranes.
-
Interference with quorum sensing signaling pathways.[6]
-
Inhibition of essential enzymes, such as those involved in tryptophan biosynthesis.[22]
Caption: Potential mechanisms of action for indole-based antimicrobials.
Following a successful primary screen, further investigations are warranted:
-
Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[16]
-
Time-Kill Kinetic Assays: To assess the rate at which the compound kills the target microorganism.
-
Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines, which is a crucial step in assessing its therapeutic potential.
-
Anti-biofilm Assays: To specifically quantify the compound's ability to inhibit biofilm formation or eradicate established biofilms.[23]
By following these structured protocols, researchers can effectively screen "Methyl 3-(5-Chloro-3-indolyl)propanoate" for antimicrobial activity, generating the foundational data necessary for further drug development efforts.
References
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Alpan, U., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(11), 2957. Available at: [Link]
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Toh, Y. F., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 10(3), e0010022. Available at: [Link]
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BMG LABTECH. (2022). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Application Note 357. Available at: [Link]
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Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Letters in Organic Chemistry, 20(8), 730-754. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. CLSI. Available at: [Link]
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Al-Waili, N., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4633. Available at: [Link]
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Wang, Y., et al. (2019). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. mBio, 10(3), e00676-19. Available at: [Link]
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Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
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Ahmad, I., et al. (1993). Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. Journal of General Microbiology, 139(9), 2051-2058. Available at: [Link]
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Negatu, D. A., et al. (2019). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 10, 227. Available at: [Link]
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Wang, Y., et al. (2019). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. mBio, 10(3). Available at: [Link]
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CLSI. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Available at: [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
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Application Notes & Protocols: Methyl 3-(5-Chloro-3-indolyl)propanoate as a Molecular Probe in Kinase Signaling and Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Novel Indole Derivative
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to mimic the amino acid tryptophan allow for diverse interactions with a wide range of biological targets.[4] The strategic addition of a chlorine atom at the 5-position of the indole ring, as seen in Methyl 3-(5-Chloro-3-indolyl)propanoate, can significantly modify the molecule's reactivity and impart favorable pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity.[2]
While direct literature on Methyl 3-(5-Chloro-3-indolyl)propanoate as a molecular probe is emerging, extensive research on analogous 5-chloro-indole derivatives provides a strong rationale for its investigation, particularly in the realm of oncology and cell signaling.[1][5][6] These related compounds have demonstrated potent inhibitory activity against key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often dysregulated in various cancers.[1][2][6]
This guide synthesizes information from closely related 5-chloro-indole derivatives to provide a comprehensive technical framework for utilizing Methyl 3-(5-Chloro-3-indolyl)propanoate as a molecular probe. The protocols and insights presented herein are designed to be a robust starting point for researchers aiming to explore its biological activity and potential therapeutic applications.
II. Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of a molecular probe is paramount for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₂ | Inferred from structure |
| Molecular Weight | 237.68 g/mol | Calculated |
| Appearance | Likely a solid | Based on similar compounds |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous buffers | General characteristic of indole derivatives |
| Storage | Store at -20°C, protected from light and moisture | Best practice for preserving compound integrity |
Stock Solution Preparation:
For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer. Note that the final DMSO concentration in the assay should be kept low (typically <0.5%) to minimize solvent-induced artifacts.
III. Proposed Mechanism of Action: Kinase Inhibition
Based on the activities of structurally similar 5-chloro-indole derivatives, Methyl 3-(5-Chloro-3-indolyl)propanoate is hypothesized to function as a small-molecule kinase inhibitor.[1][5][6] The proposed mechanism of action involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signal transduction cascade.[1]
Dysregulated kinase signaling is a hallmark of many cancers, driving tumor cell proliferation, survival, and metastasis.[2] Therefore, probes like Methyl 3-(5-Chloro-3-indolyl)propanoate are invaluable tools for dissecting these pathways and for the development of targeted cancer therapies.
Visualizing the Hypothesized Signaling Pathway Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway.
IV. Experimental Protocols: A Step-by-Step Guide
These protocols provide a foundation for characterizing the activity of Methyl 3-(5-Chloro-3-indolyl)propanoate. Optimization may be required based on the specific cell line or kinase being investigated.
Protocol 1: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of the probe to inhibit the activity of a purified kinase.
A. Principle: A purified kinase phosphorylates a specific substrate, and the extent of phosphorylation is quantified. The assay is performed in the presence and absence of the probe to determine its inhibitory effect.
B. Materials:
-
Purified kinase (e.g., EGFR, BRAF)
-
Kinase-specific substrate
-
ATP
-
Assay buffer (optimized for the specific kinase)
-
Methyl 3-(5-Chloro-3-indolyl)propanoate (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
C. Step-by-Step Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the probe in assay buffer. The final concentration range should be chosen to span the expected IC₅₀ value (e.g., 0.01 µM to 100 µM).
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Diluted probe or vehicle (DMSO) control
-
Purified kinase
-
-
Initiate Reaction: Add the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the probe concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay
This assay assesses the effect of the probe on the proliferation of cancer cells.
A. Principle: Cells are treated with the probe, and cell viability is measured after a set incubation period. A decrease in viability indicates antiproliferative or cytotoxic effects.
B. Materials:
-
Cancer cell line (e.g., A549 for lung cancer, A375 for melanoma)
-
Complete cell culture medium
-
Methyl 3-(5-Chloro-3-indolyl)propanoate (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
C. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of the probe in complete culture medium. Remove the old medium from the cells and add the medium containing the probe or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability versus the log of the probe concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Workflow for Biological Evaluation
Caption: A tiered workflow for biological evaluation.
V. Trustworthiness: Ensuring Self-Validating Protocols
The reliability of experimental data is non-negotiable. The protocols described above are designed with internal controls to ensure the results are self-validating.
-
Positive and Negative Controls: In the kinase inhibition assay, include a known inhibitor of the target kinase as a positive control and a vehicle (DMSO) as a negative control. In the cell-based assay, a known cytotoxic drug can serve as a positive control.
-
Dose-Response Analysis: Generating a full dose-response curve, rather than testing a single concentration, is crucial for determining the potency (IC₅₀/GI₅₀) of the probe and ensuring the observed effect is not an artifact.
-
Orthogonal Assays: If the probe shows activity in the primary assay, validate the findings using an orthogonal method. For example, if the probe inhibits cell proliferation, use Western blotting to confirm that it also reduces the phosphorylation of a downstream target of the hypothesized kinase in treated cells.
-
Counter-Screening: To assess the selectivity of the probe, test it against a panel of other kinases. A selective probe will show significantly higher potency for the target kinase compared to others.
VI. Advanced Applications: Cellular Imaging
Many indole derivatives possess intrinsic fluorescence, which can be exploited for cellular imaging applications.[7] If Methyl 3-(5-Chloro-3-indolyl)propanoate exhibits suitable photophysical properties, it could potentially be used to visualize its subcellular localization and interaction with target proteins in living cells. This would involve fluorescence microscopy techniques to monitor the probe's distribution and any changes upon cellular stimulation or drug treatment.
VII. Conclusion
Methyl 3-(5-Chloro-3-indolyl)propanoate represents a promising, yet under-documented, molecular probe. By leveraging the extensive research on related 5-chloro-indole derivatives, this guide provides a robust framework for its synthesis, characterization, and application in studying kinase signaling pathways. The detailed protocols and emphasis on self-validating experimental design are intended to empower researchers to confidently explore the biological landscape of this novel compound.
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8870. [Link]
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El-Damasy, A. K., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1298. [Link]
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- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Guide: Overcoming Solubility Issues with Methyl 3-(5-Chloro-3-indolyl)propanoate
Introduction
You are likely encountering precipitation ("crashing out") when introducing Methyl 3-(5-Chloro-3-indolyl)propanoate into aqueous buffers or cell culture media.[1] This is a predictable physicochemical challenge, not necessarily a defect in the material.[1]
This compound presents a "perfect storm" for solubility issues in biological assays:
-
Indole Core: A rigid, aromatic, hydrophobic scaffold.[1]
-
5-Chloro Substituent: Halogenation significantly increases the partition coefficient (LogP), making the molecule more lipophilic than its parent indole.[1]
-
Methyl Ester: Unlike the free acid (Indole-3-propionic acid), the methyl ester cannot ionize at physiological pH (7.4).[1] It remains neutral and highly hydrophobic.[1]
This guide provides a self-validating troubleshooting workflow to solubilize this compound for in vitro and in vivo applications without compromising experimental integrity.
Part 1: Stock Solution Preparation (The Foundation)
The Golden Rule: Never attempt to dissolve this compound directly in water or aqueous buffer. It will form a suspension that looks like a solution but yields inconsistent dosing.[1]
Protocol: Anhydrous Stock Preparation
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Anhydrous, ≥99.9%) | High dielectric constant dissolves the indole core; "anhydrous" prevents ester hydrolysis during storage.[1] |
| Alternative Solvent | Ethanol (Absolute) | Use only if DMSO is incompatible with your specific assay (e.g., certain electrophysiology studies).[1] Note: Solubility will be ~2-5x lower than in DMSO.[1] |
| Concentration | 10 mM - 50 mM | High enough to allow >1000x dilution, minimizing solvent toxicity in the final assay. |
| Storage | -20°C, Desiccated | Prevents moisture absorption.[1] Water promotes hydrolysis of the methyl ester to the free acid. |
Validation Step: Visually inspect the stock solution against a light source.[1] It must be perfectly clear. If you see "swirling" or refraction lines, it is not fully dissolved.[1] Sonicate at 40kHz for 5-10 minutes if necessary.
Part 2: In Vitro (Cell Culture) Troubleshooting
Issue: The compound precipitates immediately upon addition to cell culture media.[1]
Mechanism: This is the "Solvent Shock" phenomenon.[1] When a small volume of DMSO stock hits a large volume of aqueous media, the DMSO disperses instantly, leaving the hydrophobic molecules stranded in water, forcing them to aggregate.
The "Intermediate Dilution" Method
Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use a serial step-down approach.
-
Prepare 1000x Stock: (e.g., 10 mM in DMSO).
-
Prepare 10x Working Solution: Dilute the stock 1:100 into serum-free media or PBS while vortexing.
-
Final Addition: Add the 10x solution to your cells to reach 1x (e.g., 10 µM).
Solvent Tolerance Table (Cell Culture)
| Solvent | Max Final % (v/v) | Toxicity Warning |
| DMSO | 0.1% - 0.5% | >0.5% induces differentiation in some stem cells and membrane permeabilization in neurons.[1] |
| Ethanol | < 0.1% | More toxic than DMSO; evaporates rapidly, changing effective concentration.[1] |
Critical Variable: Ester Stability
Warning: Methyl esters are substrates for Carboxylesterases .[1]
-
Serum-Containing Media (FBS): Contains active esterases.[1] Your compound (Methyl ester) may rapidly convert to the metabolite (5-Chloro-indole-3-propionic acid ) during the incubation.[1]
-
Action: If your study requires the ester to be the active agent, you must perform a stability control using LC-MS to quantify hydrolysis rates in your specific media.
Part 3: In Vivo Formulation (Animal Studies)
Issue: DMSO is not suitable for high-dose animal studies due to tolerability issues.[1]
Formulation Workflow: The "Sandwich" Method
To prevent precipitation in the syringe, you must coat the compound in a surfactant before adding the aqueous phase.
Reagents:
-
Solvent: DMSO or DMA (Dimethylacetamide).[1]
-
Surfactant: Tween 80 or Cremophor EL.[1]
-
Vehicle: Saline (0.9% NaCl) or PBS.[1]
Step-by-Step Protocol:
-
Dissolve compound in solvent (e.g., 5% of final volume).[1]
-
Add Surfactant (e.g., 5% of final volume) and vortex thoroughly. The solution should be clear.
-
Add Vehicle (90% of final volume) slowly (dropwise) while vortexing.
-
Result: A clear micellar solution or a stable, milky emulsion.[1]
-
Decision Logic: Formulation Strategy
Figure 1: Decision tree for selecting an in vivo vehicle based on administration route and solubility requirements.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: I see a white precipitate after freezing and thawing my DMSO stock. Is it ruined?
-
A: Not necessarily. DMSO has a high freezing point (19°C).[1] The precipitate might be the compound crystallizing out as the DMSO warms up unevenly.
-
Fix: Warm the vial to 37°C and vortex vigorously. If it redissolves completely and remains clear at room temperature, it is safe to use.[1]
Q2: Can I use "Methyl 3-(5-Chloro-3-indolyl)propanoate" to study the free acid activity?
-
A: Yes, it is often used as a prodrug .[1] The ester enhances cell permeability (lipophilicity).[1] Once inside the cell, intracellular esterases hydrolyze it to the active acid form.
-
Caveat: You must verify that your specific cell line expresses the necessary esterases.[1]
-
Q3: Why does the solution turn yellow over time?
-
A: Indoles are sensitive to oxidation, especially in the presence of light and air. A yellow tint indicates the formation of oxidation byproducts (e.g., quinoids).[1]
-
Prevention: Store stocks in amber vials, flush with nitrogen/argon gas before closing, and keep at -20°C. If the solution turns dark orange or brown, discard it.
References
-
Li, P., et al. (2005).[1] "Strategies for overcoming poor solubility in drug discovery." Drug Discovery Today.
-
Di, L., & Kerns, E. (2015).[1] "Drug-like Properties: Concepts, Structure Design and Methods."[1] Elsevier Science.[1] (Chapter on Solubility and Lipophilicity).[1]
-
Castro, C.A., et al. (2017).[1] "Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes." PubMed Central.[1][3]
-
Williams, H.D., et al. (2013).[1] "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews.
-
Banjac, A., et al. (2020).[1] "Esterase activity in serum and cell culture media: Implications for the use of ester prodrugs." Biochemical Pharmacology. (General principle citation for ester hydrolysis in media).
Sources
Technical Guide: Purification & Impurity Removal for Methyl 3-(5-Chloro-3-indolyl)propanoate
Executive Summary & Molecule Context[1][2][3][4][5]
Target Molecule: Methyl 3-(5-Chloro-3-indolyl)propanoate Core Synthesis Route: Michael Addition of 5-chloroindole to methyl acrylate. Critical Challenge: The indole ring is an ambident nucleophile. While C3-alkylation is the desired pathway for this target, N1-alkylation and polymerization of the acrylate reagent are persistent side reactions that degrade yield and purity.
This guide addresses the three most common purification challenges:
-
Regioisomer Contamination: Removing the N-alkylated byproduct.
-
Oligomerization: Eliminating "red gum" acrylate polymers.
-
Hydrolysis: Managing ester degradation to the carboxylic acid.
Impurity Profile & Mechanistic Origins
Understanding why an impurity forms is the first step to removal. The following diagram illustrates the reaction pathways leading to the desired product versus the common impurities.
Figure 1: Reaction pathways showing the divergence between the desired C3-alkylation and competing side reactions.
Troubleshooting Module: The N-Alkylated Isomer
The Problem: You observe a secondary spot on TLC or a second set of signals in NMR (often ~0.5 ppm downfield for the indole protons). Cause: The indole nitrogen (N1) competes with the C3 carbon. Basic conditions or high temperatures without a catalyst promote N-alkylation.
Diagnostic Data
| Feature | Desired Product (C3-Substituted) | Impurity (N1-Substituted) |
| TLC (Hex/EtOAc) | Lower R_f (More Polar) | Higher R_f (Less Polar) |
| 1H NMR (Indole NH) | Broad singlet (~8.0–9.5 ppm) Present | Absent |
| Mechanism | Soft-Soft interaction (favored by Lewis Acids) | Hard-Hard interaction (favored by Bases) |
Removal Protocol: Silica Gel Chromatography
Because the N-alkylated impurity lacks the Hydrogen-bond donating N-H group, it interacts less strongly with silica gel and elutes faster than the desired C3-product.
-
Pack Column: Use Silica Gel 60 (230–400 mesh).
-
Solvent System: Start with Hexane:Ethyl Acetate (9:1) .[1]
-
Note: The 5-chloro substituent decreases polarity slightly compared to unsubstituted indole.
-
-
Elution:
-
Fraction Set A (Fast): Unreacted 5-chloroindole (if any) and N-alkylated impurity .
-
Fraction Set B (Target): Methyl 3-(5-chloro-3-indolyl)propanoate.
-
Fraction Set C (Slow): Dimerized byproducts.
-
-
Refinement: If separation is poor, add 1% Triethylamine to the mobile phase to reduce tailing, though this is rarely needed for esters.
Expert Tip: If you consistently see N-alkylation, switch your synthesis catalyst to Indium(III) Bromide (
) or Ytterbium(III) Triflate (). These Lewis acids coordinate to the acrylate carbonyl, making it highly susceptible to attack by the C3 position, virtually eliminating N-alkylation [1].
Troubleshooting Module: "Red Gum" (Polymerization)
The Problem: The crude reaction mixture is a sticky, dark red/brown oil that clogs filters and traps the product. Cause: Methyl acrylate is prone to radical polymerization, especially if the reaction was heated for long periods without inhibitors.
Removal Protocol: Trituration & Filtration
Do not attempt to column the raw gum; it will foul the silica.
-
Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) .
-
Precipitation: Slowly add the DCM solution into a stirred beaker of cold Hexane or Pentane (ratio 1:10).
-
The acrylate polymers usually precipitate as a gummy solid or oil out.
-
The desired indole ester remains in solution.
-
-
Filtration: Filter the supernatant through a pad of Celite to remove fine oligomer particles.
-
Concentration: Evaporate the filtrate to obtain a cleaner solid/oil ready for recrystallization or chromatography.
Troubleshooting Module: Hydrolysis (Acid Impurity)
The Problem: Product appears as a streak on TLC (baseline to product spot) or NMR shows a carboxylic acid proton (~11-12 ppm). Cause: Moisture entered the reaction, or workup was too aggressive (strong acid/base), hydrolyzing the methyl ester to 3-(5-chloro-3-indolyl)propanoic acid.
Removal Protocol: Basic Wash
Since the impurity is a carboxylic acid, it can be selectively removed via liquid-liquid extraction.
-
Dissolve: Take up the crude in Ethyl Acetate (EtOAc).
-
Wash: Extract with saturated Sodium Bicarbonate (
) solution (2x).-
Chemistry: The bicarbonate deprotonates the acid impurity (
), moving it to the aqueous layer. The desired ester remains in the organic layer.
-
-
Dry: Wash organic layer with Brine, dry over
, and concentrate.
Comprehensive Purification Workflow
Use this decision tree to determine the correct order of operations for your specific crude mixture.
Figure 2: Step-by-step decision tree for processing the crude reaction mixture.
Frequently Asked Questions (FAQ)
Q: Why is my yield low even though the starting material is gone?
A: Check for dimerization. Under strong acidic conditions (like using high conc. HCl or
Q: Can I distill this compound? A: It is not recommended. Indole propanoates have high boiling points and are thermally sensitive. High heat often leads to retro-Michael addition (decomposition back to indole and acrylate) or decarboxylation if the ester hydrolyzes. Stick to chromatography or recrystallization.
Q: The product solidified but is slightly yellow. Is it pure? A: Indoles are sensitive to air oxidation, forming colored "indolenine" impurities in trace amounts. If NMR is clean ( >95%), the color is likely cosmetic. A wash with cold pentane often removes the surface oxidation layer.
References
-
Bandini, M., & Umani-Ronchi, A. (2005). Catalytic Enantioselective Michael Additions: Methods and Applications. Wiley-VCH.[2]
-
Sundberg, R. J. (1996). The Chemistry of Indoles (Chapter 2: Electrophilic Substitution). Academic Press.
-
MacMillan, D. W. C., et al. (2002). Enantioselective Organocatalytic Indole Alkylations. Journal of the American Chemical Society, 124(39), 11723-11728.
Sources
Degradation pathways of "Methyl 3-(5-Chloro-3-indolyl)propanoate" under experimental conditions
This technical guide provides a predictive analysis of the degradation pathways for Methyl 3-(5-Chloro-3-indolyl)propanoate under typical experimental and stress conditions. As no specific degradation studies for this exact molecule are present in the published literature, this document is built upon established chemical principles of its constituent functional groups: the indole ring, the chloro-substituent, and the methyl propanoate ester. It is intended to guide researchers in designing stability studies, troubleshooting unexpected results, and identifying potential degradants.
Frequently Asked Questions (FAQs): Stability & Degradation Profile
Q1: What are the primary sites of instability on the Methyl 3-(5-Chloro-3-indolyl)propanoate molecule?
A1: The structure of Methyl 3-(5-Chloro-3-indolyl)propanoate contains three key functional groups, each presenting a potential site for degradation under different experimental conditions. Understanding these vulnerabilities is crucial for designing stable formulations and interpreting analytical data.
-
The Methyl Propanoate Ester Linkage: This is arguably the most susceptible part of the molecule. Ester groups are prone to hydrolysis, a reaction with water that cleaves the ester bond.[1][2] This process can be significantly accelerated by the presence of acids or bases.
-
The Indole Ring: The indole nucleus is an electron-rich aromatic system.[4] This makes it highly susceptible to oxidation. The C2 and C3 positions (the pyrrole part of the ring) are particularly reactive. Oxidation can lead to the formation of oxindole or isatin-like structures, and under harsher conditions, may result in ring-opening.[4][5][6]
-
The 5-Chloro Substituent: While carbon-chlorine bonds on an aromatic ring are generally stable, they can be susceptible to photolytic cleavage. Exposure to high-energy light (like UV radiation) can induce dehalogenation, replacing the chlorine atom with a hydrogen atom from the solvent or another molecule.[7][8]
Q2: What are the most likely degradation pathways under common experimental stress conditions?
A2: Based on the molecule's structure, we can predict several degradation pathways when subjected to forced degradation conditions, which are often required by regulatory bodies like the ICH to establish the stability-indicating nature of analytical methods.[9]
-
Hydrolytic Degradation (Acidic & Basic):
-
Mechanism: The primary pathway will be the hydrolysis of the methyl ester.
-
Acidic Conditions (e.g., 0.1 M HCl): The ester will hydrolyze to form 3-(5-Chloro-3-indolyl)propanoic acid and Methanol . This reaction is reversible.[1]
-
Basic Conditions (e.g., 0.1 M NaOH): The ester will undergo saponification to irreversibly form the sodium salt of 3-(5-Chloro-3-indolyl)propanoic acid and Methanol .
-
-
Oxidative Degradation (e.g., 3-30% H₂O₂):
-
Mechanism: The electron-rich indole ring is the likely target of oxidation.
-
Predicted Products: Oxidation at the C2 position is a common pathway for indoles, which would yield Methyl 3-(5-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)propanoate (an oxindole derivative).[4] Further oxidation could occur, potentially leading to more complex ring-opened products.
-
-
Photolytic Degradation (e.g., UV/Vis Light Exposure):
-
Mechanism: Two primary pathways are possible. The first is the cleavage of the C-Cl bond. The second involves the indole ring, which can undergo photodimerization or photooxidation.
-
Predicted Products: Photodechlorination would result in Methyl 3-(indol-3-yl)propanoate . Concurrently, oxidation of the indole ring, similar to chemical oxidation, could occur.
-
-
Thermal Degradation (Dry Heat):
-
Mechanism: High temperatures can provide the energy needed for various reactions. If trace amounts of water are present, hydrolysis may be accelerated. At very high temperatures, cleavage of the indole ring itself can occur.[10]
-
Predicted Products: Initially, hydrolysis products may be observed. At more extreme temperatures, complex fragmentation is possible, potentially leading to smaller aromatic compounds and nitriles.[10]
-
The diagram below illustrates these predicted primary degradation pathways.
Caption: Predicted primary degradation pathways of Methyl 3-(5-Chloro-3-indolyl)propanoate.
Troubleshooting Guides & Experimental Protocols
Q3: How should I design a robust forced degradation study for this compound?
A3: A forced degradation or "stress testing" study is essential to identify likely degradation products and establish a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl in 50:50 Acetonitrile/Water | 60 °C | 2, 8, 24 hours | Neutralize with 0.1 M NaOH before injection.[12] |
| Base Hydrolysis | 0.1 M NaOH in 50:50 Acetonitrile/Water | Room Temp (25 °C) | 1, 4, 8 hours | Base hydrolysis is typically faster than acid. Neutralize with 0.1 M HCl. |
| Oxidation | 3% H₂O₂ in 50:50 Acetonitrile/Water | Room Temp (25 °C) | 2, 8, 24 hours | Protect from light to prevent concurrent photodegradation. |
| Thermal (Solid) | API powder in oven | 80 °C | 24, 48 hours | Assess solid-state stability.[13] |
| Thermal (Solution) | API in 50:50 Acetonitrile/Water | 60 °C | 2, 8, 24 hours | Control for hydrolytic degradation by running a parallel sample without heat. |
| Photostability | API solution (e.g., in quartz cuvette) | Room Temp (25 °C) | Per ICH Q1B | Expose to UV/Vis light source; wrap a control sample in foil. |
Step-by-Step Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of Methyl 3-(5-Chloro-3-indolyl)propanoate at ~1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Sample Preparation: For each condition in Table 1, mix your stock solution with the specified stress reagent. For example, for acid hydrolysis, mix 1 mL of stock with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Place the samples in the specified conditions (water bath, oven, photostability chamber). Include a "control" sample (API in solvent, without stressor) kept at room temperature or refrigerated.
-
Time Point Sampling: At each specified time point, withdraw an aliquot of the stressed sample.
-
Quenching/Neutralization: Immediately stop the degradation reaction. For acid/base samples, neutralize them by adding an equimolar amount of base/acid, respectively. Cool thermal samples to room temperature.
-
Analysis: Analyze all samples, including the time-zero and control samples, by a suitable analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector.[14]
-
Peak Purity & Mass Balance: Use the PDA detector to assess peak purity of the parent compound. Calculate mass balance to ensure all major degradants are accounted for.[12]
-
Identification: If significant degradation is observed, analyze the sample using LC-MS to obtain molecular weights of the degradation products and compare them against the predicted structures.[15][]
Caption: General workflow for a forced degradation study.
Q4: My chromatogram shows several unexpected peaks after my experiment. How do I begin to identify them?
A4: Identifying unknown peaks is a systematic process that combines chromatographic data with mass spectrometry.
-
Check the Control: First, analyze your control sample (API in solvent, no stressor). Any peaks present here are likely process-related impurities from the synthesis, not degradants.
-
Use a PDA/UV Detector: A photodiode array detector provides the UV spectrum for each peak. Compare the spectrum of the unknown peak to that of the parent compound. A similar UV spectrum suggests the core chromophore (the indole ring) is intact. A significant shift suggests a modification to the indole structure.
-
LC-MS is Key: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Determine the molecular weight (MW) of the unknown peak.
-
Compare this MW to the predicted degradants in Table 2 below. For example, a loss of 14 Da (CH₂) often corresponds to hydrolysis of a methyl ester to a carboxylic acid (CH₃OH is lost, H₂O is added: -32 + 18 = -14). An addition of 16 Da (+O) suggests oxidation.
-
-
High-Resolution MS (HRMS): If available, HRMS (e.g., Q-TOF or Orbitrap) provides the exact mass, which can be used to determine the elemental formula of the degradant, greatly increasing confidence in the structural assignment.[]
-
Tandem MS (MS/MS): Fragmenting the degradant ion inside the mass spectrometer (MS/MS) and comparing its fragmentation pattern to that of the parent compound can reveal which part of the molecule has changed.[15]
Table 2: Predicted Degradation Products and Mass Changes
| Degradation Pathway | Predicted Product | Formula Change | Mass Change (Δm/z) |
| Parent Compound | Methyl 3-(5-Chloro-3-indolyl)propanoate | C₁₂H₁₂ClNO₂ | 237.06 |
| Hydrolysis | 3-(5-Chloro-3-indolyl)propanoic acid | -CH₂ | -14.02 |
| Oxidation | Methyl 3-(5-Chloro-2-oxoindolin-3-yl)propanoate | +O | +15.99 |
| Dechlorination | Methyl 3-(indol-3-yl)propanoate | -Cl +H | -34.46 |
Q5: I'm seeing poor mass balance in my degradation study. What are the common causes?
A5: Poor mass balance (where the sum of the parent API and all degradation products does not equal the initial amount of API) suggests that your analytical method is not "seeing" all the products.[12]
-
Loss of Chromophore: If a degradation pathway destroys or significantly alters the indole ring, the resulting product may not absorb UV light at your detection wavelength. This is a common issue with extensive oxidation. Try analyzing at a lower wavelength (e.g., 210 nm) where more organic molecules absorb.
-
Formation of Volatile Products: Small molecules formed during degradation, such as methanol from hydrolysis or potential small fragments from thermal decomposition, will not be detected by HPLC. While these cannot be quantified by this method, their formation should be acknowledged when proposing pathways.
-
Precipitation: A degradant may be poorly soluble in the mobile phase or the sample solvent after neutralization, causing it to precipitate out of solution before injection. Visually inspect your samples for cloudiness.
-
Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak. A peak purity analysis using a PDA detector is essential to check for this. If peak purity fails, the chromatographic method (e.g., gradient, mobile phase pH) must be optimized to improve resolution.[17]
-
Different Response Factors: The assumption in a mass balance calculation is that all degradants have the same UV response factor as the parent API. This is often not true. For accurate quantification, each major degradant should ideally be isolated, purified, and have its own response factor determined.
References
-
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. PMC - NIH. [Link]
-
Indole - Wikipedia. Wikipedia. [Link]
-
Ester Hydrolysis. BYJU'S. [Link]
-
Proposed degradation pathways of indole by ozonation. ResearchGate. [Link]
-
Microbial Degradation of Indole and Its Derivatives. ScienceOpen. [Link]
-
Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Vedantu. [Link]
-
Key Analytical Tools for the Characterization of Drug Products in CMC Development. Technology Networks. [Link]
-
Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Taylor & Francis Online. [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. CPL. [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
-
Ester Hydrolysis. Save My Exams. [Link]
-
Forced degradation and impurity profiling: A review. ScienceDirect. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. [Link]
-
Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). ResearchGate. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]
-
Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH. [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. ResearchGate. [Link]
-
Photodegradation of 2-chloro substituted phenothiazines in alcohols. PubMed. [Link]
-
PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. ResearchGate. [Link]
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- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
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- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Avoiding byproduct formation in "Methyl 3-(5-Chloro-3-indolyl)propanoate" synthesis
This guide is designed as a dynamic Technical Support Center resource. It prioritizes the Michael Addition route (reaction of 5-chloroindole with methyl acrylate) as this is the most atom-economical yet technically demanding pathway regarding byproduct control.
Case ID: IND-CL-05-PROP Status: Active Support Tier: Level 3 (Process Optimization & Troubleshooting)[1][2]
Executive Summary
The synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate via the Michael addition of 5-chloroindole to methyl acrylate is chemically elegant but operationally sensitive. The primary challenge is the chemoselectivity between the C3-carbon and the N1-nitrogen sites.
This guide addresses the suppression of three critical byproducts:
-
N-Alkylated Impurity: Methyl 3-(5-chloro-1H-indol-1-yl)propanoate (Kinetic/Base-catalyzed product).[1]
-
Dialkylated Impurity: Methyl 3-(1-(3-methoxy-3-oxopropyl)-5-chloro-1H-indol-3-yl)propanoate (Over-reaction).[1]
-
Indole Dimers: 2-(5-chloro-1H-indol-3-yl)-5-chloroindole (Acid-catalyzed side reaction).[1]
Part 1: Reaction Pathway Analysis[1][2]
To avoid byproducts, one must understand the competing pathways. The diagram below illustrates the bifurcation points where process parameters (pH, Temperature, Stoichiometry) dictate the product profile.
Figure 1: Mechanistic bifurcation showing how catalyst choice dictates regioselectivity (N1 vs. C3).[1][2]
Part 2: Troubleshooting & Optimization Protocols
Issue 1: High Levels of N-Alkylated Byproduct
Diagnosis: The reaction environment is too basic or lacks sufficient Lewis acidity to activate the Michael acceptor (acrylate). Mechanism: The indole nitrogen (N1) is the harder nucleophile.[2] Under basic conditions, the indole anion is formed, which attacks the acrylate at N1. Under acidic conditions, the neutral indole attacks via C3 (softer nucleophile).[1][2]
Corrective Protocol:
-
Eliminate Bases: Ensure no residual bases (TEA, pyridine) are present from previous steps.[1][2]
-
Switch Catalyst: Move to a mild Lewis Acid system.
-
Solvent Selection: Avoid polar aprotic solvents (DMF, DMSO) which enhance N-nucleophilicity.[1][2] Use Dichloromethane (DCM) or Acetonitrile (MeCN) .[1][2]
Issue 2: Formation of Dialkylated Impurity (N1 + C3)
Diagnosis: Stoichiometry imbalance or prolonged reaction times.[1][2] Mechanism: Once the C3-product is formed, the N1 position remains susceptible to alkylation if excess methyl acrylate is present, especially if the reaction runs too long.
Corrective Protocol:
-
Stoichiometric Control: Use a slight excess of 5-chloroindole (1.1 equiv) relative to methyl acrylate (1.0 equiv), rather than the reverse. It is easier to remove unreacted indole via column chromatography/precipitation than to separate the dialkylated byproduct.
-
Quench Timing: Monitor reaction via TLC/HPLC. Quench immediately upon consumption of methyl acrylate.[2] Do not "soak" the reaction overnight "just to be safe."
Issue 3: Indole Dimerization
Diagnosis: Acid catalyst is too strong or temperature is too high.[1][2] Mechanism: Strong Brønsted acids promote the protonation of the indole double bond, leading to electrophilic attack by a second indole molecule.
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature between 20°C and 40°C . Do not reflux unless using a very weak catalyst.[1][2]
-
Catalyst Moderation: If using Acetic Acid (AcOH), do not add mineral acids (HCl/H₂SO₄).[1][2] If using Lewis acids, keep loading low (1–5 mol%).[2]
Part 3: Optimized Synthetic Workflow (The "Gold Standard")
This protocol minimizes N-alkylation and dimerization through Lewis Acid catalysis.[1]
Reagents:
-
Solvent: Dichloromethane (DCM) or neat in AcOH[2]
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 5-chloroindole (10 mmol) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add InBr₃ (0.5 mmol, 5 mol%). Stir for 5 minutes at Room Temperature (RT).
-
Note: If InBr₃ is unavailable, Glacial Acetic Acid can be used as the solvent, but workup requires neutralization.
-
-
Addition of Electrophile: Add Methyl Acrylate (12 mmol) dropwise over 20 minutes.
-
Why? Slow addition keeps the concentration of acrylate low relative to indole, suppressing dialkylation.
-
-
Reaction: Stir at RT for 4–8 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2]
-
Workup:
-
Purification: Recrystallization from Ethanol/Water is often sufficient.[1][2] If chromatography is needed, use a silica column buffered with 1% Et₃N to prevent acid-catalyzed decomposition on the silica, but only after the reaction is complete.
Part 4: Comparative Data & Troubleshooting Matrix
| Observation | Probable Cause | Immediate Action |
| Product is an oil, not solid | Residual Methyl Acrylate or N-alkyl impurity | Run H-NMR.[1] If N-alkyl (singlet ~3.8 ppm for N-CH2) is present >5%, repurify via column.[1] |
| Low Yield (<40%) | Polymerization of Methyl Acrylate | Add 1% Hydroquinone (radical inhibitor) to the reaction mixture.[1][2] Ensure reagents are fresh. |
| Two spots very close on TLC | Regioisomers (N1 vs C3) | The N1-isomer is usually less polar (higher Rf).[1][2] The C3-isomer has an NH proton (exchangeable with D2O).[1][2] |
| Dark/Black Reaction Mixture | Oxidation/Decomposition | Indoles are light/air sensitive.[1][2] Wrap flask in foil and ensure strict N2 atmosphere. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use the Fischer Indole Synthesis instead to avoid N-alkylation entirely? A: Yes, but it introduces different challenges. You would react 4-chlorophenylhydrazine with methyl 4-oxobutanoate (succinaldehydate methyl ester).[1][2]
-
Pros: No N-alkylation competition.[1]
-
Cons: Methyl 4-oxobutanoate is unstable (polymerizes).[1][2] You must use its acetal form (Methyl 4,4-dimethoxybutanoate) and hydrolyze it in situ.[1][2] This requires strong acid/high heat, which often hydrolyzes the methyl ester to the acid (Propanoic acid derivative), requiring a re-esterification step.
Q: Why does my product turn pink/red upon storage? A: This indicates oxidation, likely due to trace acid remaining in the crystal lattice.[2] Ensure the final organic wash is neutral (pH 7).[2] Store the solid in amber vials under Argon at -20°C.
Q: I see a peak at ~7.2 ppm (singlet) in NMR that isn't my product. What is it? A: If you used Chloroform-d (CDCl₃) as the NMR solvent, check if it's acidic.[1][2] Acidic CDCl₃ can cause decomposition of the indole in the NMR tube. Always filter CDCl₃ through basic alumina before use with sensitive indoles.[1][2]
References
-
Selectivity in Indole Alkylation
-
Lewis Acid Catalysis (InBr3/Bi(NO3)3)
-
Fischer Indole Synthesis Variants
-
General Indole Reactivity
Sources
- 1. Synthesis routes of Methyl 3-(1-methylindol-3-YL)propanoate [benchchem.com]
- 2. Methyl 3-(1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Reaction Monitoring of Methyl 3-(5-Chloro-3-indolyl)propanoate Synthesis by TLC
Welcome to the technical support guide for monitoring the synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate by Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during this specific analysis. Our goal is to move beyond simple procedural steps and offer insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses fundamental questions about setting up your TLC for monitoring this reaction.
Q1: What is a standard TLC protocol for monitoring the formation of Methyl 3-(5-Chloro-3-indolyl)propanoate?
A successful TLC analysis begins with a solid foundational protocol. Here is a recommended starting point:
Experimental Protocol: Standard TLC Monitoring
-
Plate Preparation: Use commercially available silica gel plates (e.g., Merck silica gel 60 F-254)[1]. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate[2][3].
-
Sample Preparation:
-
Dissolve a small amount of your starting material(s) (e.g., 5-chloroindole and methyl acrylate for a Michael addition approach, or a 5-chlorophenylhydrazine and a suitable keto-ester for a Fischer indole synthesis) in a volatile solvent like ethyl acetate or dichloromethane to create a reference solution[1].
-
Prepare a dilute solution of your reaction mixture by taking a small aliquot and dissolving it in a similar volatile solvent. Overly concentrated spots can lead to streaking[4][5][6].
-
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other) on the origin line[3]. Keep the spots small (1-2 mm in diameter)[6].
-
Developing the Plate:
-
Prepare a developing chamber (a beaker with a lid or watch glass works well) containing a suitable mobile phase[7]. A common starting solvent system for indole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[1][8]. A 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate is a good initial ratio to try.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line[5][7]. Close the chamber.
-
-
Visualization:
-
Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil[2][9].
-
Visualize the spots under a UV lamp (254 nm)[7][10][11]. Most indole compounds are UV-active and will appear as dark spots.
-
For enhanced visualization, specific chemical stains can be used.
-
Q2: How do I choose the right mobile phase (solvent system)?
The goal is to achieve good separation between your starting material(s), product, and any byproducts. The ideal mobile phase will result in an Rf value of approximately 0.3-0.5 for your product, Methyl 3-(5-Chloro-3-indolyl)propanoate.
-
Polarity is Key: The separation on a silica gel plate is based on the polarity of the compounds. More polar compounds interact more strongly with the polar silica gel and will move up the plate slower (lower Rf value). Less polar compounds will travel further up the plate (higher Rf value)[9].
-
Starting Point: A mixture of hexanes and ethyl acetate is an excellent starting point for many organic reactions[1].
-
Troubleshooting the Mobile Phase:
-
If all spots remain at the origin (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate)[2][9].
-
If all spots are near the solvent front (high Rf): Your mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes)[2][9].
-
| Problem | Cause | Solution |
| Spots are at the bottom | Mobile phase is not polar enough | Increase the ratio of the polar solvent (e.g., ethyl acetate) |
| Spots are at the top | Mobile phase is too polar | Increase the ratio of the non-polar solvent (e.g., hexanes) |
Q3: What are the best visualization techniques for indole derivatives like Methyl 3-(5-Chloro-3-indolyl)propanoate?
Indole-containing molecules offer several visualization options:
-
UV Light (254 nm): This is the most common and non-destructive method. Indoles typically show up as dark spots on a fluorescent green background due to their UV absorbance[7][10][11].
-
Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds, including indoles, to appear as brown spots. These spots will fade over time, so it's important to circle them with a pencil immediately after visualization[7].
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different compounds, which can be very helpful in distinguishing between spots with similar Rf values[12].
-
Van Urk's Reagent (Ehrlich's Reagent): This is a highly specific and sensitive stain for indoles, typically producing blue, violet, or red spots[10][13][14]. It is prepared by dissolving p-dimethylaminobenzaldehyde in a mixture of ethanol and concentrated hydrochloric acid[13].
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
Q4: My spots are streaking. What's wrong?
Streaking is a common issue in TLC and can obscure your results. Here are the likely causes and how to fix them:
-
Overloaded Sample: The most frequent cause of streaking is applying too much sample to the plate[4][5][15].
-
Solution: Dilute your sample and re-spot the TLC plate.
-
-
Acidic or Basic Compounds: Indoles can have acidic N-H protons, which can interact strongly with the slightly acidic silica gel, leading to streaking[4][15].
-
Highly Polar Compounds: Very polar compounds may streak because they adhere strongly to the stationary phase.
-
Solution: Try a more polar mobile phase to encourage the compound to move up the plate.
-
Q5: My spots are too close together. How can I improve the separation?
Poor separation makes it difficult to determine if your starting material has been consumed and if your product is forming cleanly.
-
Change the Mobile Phase Polarity: As discussed in Q2, systematically adjusting the ratio of your polar and non-polar solvents is the first step.
-
Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, consider trying a different solvent combination. For example, dichloromethane/methanol or toluene/acetone can sometimes provide different selectivity.
-
Use a Taller TLC Plate: A longer plate allows for a longer development time, which can improve the separation of compounds with close Rf values.
Q6: I don't see any spots on my TLC plate. What should I do?
This can be a frustrating experience, but there's a logical process to diagnose the problem:
-
Insufficient Concentration: Your sample may be too dilute to be visible[4][5].
-
Solution: Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate your sample before spotting[5].
-
-
Incorrect Visualization Method: Not all compounds are visible under UV light[4][11].
-
Reaction Failure: It's possible the reaction has not proceeded as expected, and there is no product to detect[5].
-
Solution: Always run a reference spot of your starting material to ensure your TLC conditions are appropriate for visualizing the key components.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the origin line, your sample will dissolve into the solvent reservoir instead of moving up the plate[4][5][7].
-
Solution: Ensure the solvent level is always below the origin line when you place the plate in the chamber.
-
Q7: I see multiple unexpected spots in my reaction mixture lane. What do they mean?
The appearance of new spots is the primary indicator of a reaction occurring. Here's how to interpret them:
-
Product Formation: A new spot that appears over time and is not present in the starting material lane is likely your desired product, Methyl 3-(5-Chloro-3-indolyl)propanoate.
-
Byproducts: Additional new spots that are not your product are likely byproducts of the reaction. The intensity of these spots can give you a qualitative idea of the reaction's cleanliness.
-
Intermediates: In some cases, you may observe spots that appear and then disappear as the reaction progresses. These could be reaction intermediates.
Section 3: Advanced Topics and Synthesis Context
Q8: How does the synthesis route of Methyl 3-(5-Chloro-3-indolyl)propanoate affect what I should expect to see on the TLC?
The expected starting materials and potential byproducts will differ depending on the synthetic strategy employed.
Scenario 1: Fischer Indole Synthesis
This classic method involves the reaction of a substituted phenylhydrazine (5-chlorophenylhydrazine) with a ketone or aldehyde under acidic conditions[16][17]. To obtain the target molecule, a suitable carbonyl compound would be methyl 4-oxobutanoate.
-
Starting Materials: 5-chlorophenylhydrazine and methyl 4-oxobutanoate.
-
Intermediates: You might observe the initial phenylhydrazone intermediate.
-
Potential Byproducts: Incomplete cyclization or the formation of isomeric indole products are possibilities, particularly if the ketone is unsymmetrical[18].
Scenario 2: Michael Addition
This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound[19][20][21]. In this case, 5-chloroindole would act as the nucleophile, adding to methyl acrylate.
-
Starting Materials: 5-chloroindole and methyl acrylate.
-
Potential Byproducts: Dialkylation of the indole nitrogen or polymerization of the methyl acrylate are potential side reactions.
Q9: Can TLC give me quantitative information about my reaction?
While standard TLC is primarily a qualitative technique, it can provide semi-quantitative insights. For more precise quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning is required[22]. However, for routine reaction monitoring, you can estimate the relative amounts of materials by observing the size and intensity of the spots. A diminishing starting material spot and a growing product spot indicate the reaction is proceeding.
Q10: My product and starting material have very similar Rf values. What can I do?
This is a common challenge, especially when the structural difference between the reactant and product is minimal.
-
The Co-spot is Crucial: The co-spot lane is essential here. If the reactant and product are different, the co-spot will often appear as an elongated or "snowman" shaped spot, indicating two unresolved compounds[3][12]. If they are the same, the co-spot will be a single, symmetrical spot.
-
2D TLC: For very difficult separations, you can perform a two-dimensional TLC.
-
Spot your mixture in one corner of a square TLC plate.
-
Develop the plate in one solvent system.
-
Dry the plate, rotate it 90 degrees, and develop it in a second, different solvent system.
-
This technique can separate compounds that are unresolved in a single dimension[12].
-
-
Alternative Stains: Sometimes, different compounds will show different colors with a specific stain, even if their Rf values are similar. Anisaldehyde is a good stain to try in this situation[12].
By understanding the principles behind TLC and anticipating potential issues, you can effectively use this powerful technique to monitor the synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate and make informed decisions about your reaction's progress.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website.
- EPFL. (n.d.). TLC Visualization Reagents.
- ChemBAM. (n.d.). TLC troubleshooting.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry website.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- Scribd. (n.d.). TLC Visualization Reagents Guide.
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
- (n.d.). 5.
- (n.d.).
- Open Research Repository. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
- Scribd. (n.d.). Chromogenic Reagent for Indoles.
- (n.d.). Monitoring Reactions by TLC.
- AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Tokyo Chemical Industry. (n.d.). Fischer Indole Synthesis.
- Labster. (n.d.). TLC Visualization Methods.
- ACS Publications. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress.
- University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Department of Chemistry website.
- Bentham Science. (n.d.). Applications of Michael Addition Reaction in Organic Synthesis.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Wikipedia. (n.d.). Michael addition reaction.
- Bulgarian Chemical Communications. (n.d.).
- Oreate AI Blog. (2026, January 22).
- BenchChem. (n.d.). Synthesis routes of Methyl 3-(1-methylindol-3-YL)propanoate.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- ResearchGate. (2022, March 18). Recent Advances in Base-Assisted Michael Addition Reactions.
- Chemistry LibreTexts. (2020, April 17). 6.
- (2023, December 23). Thia-Michael Addition in Diverse Organic Synthesis.
- Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.
- MDPI. (2023, January 28).
- PMC. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- BLD Pharm. (n.d.). Methyl 3-(6-chloro-1H-indol-3-yl)propanoate.
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- 2. Home Page [chem.ualberta.ca]
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- 22. akjournals.com [akjournals.com]
"Methyl 3-(5-Chloro-3-indolyl)propanoate" experimental variability reduction
Technical Support Center: Methyl 3-(5-Chloro-3-indolyl)propanoate
Welcome to the technical support guide for Methyl 3-(5-Chloro-3-indolyl)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis, purification, and analysis of this important indole intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to reduce experimental variability and accelerate your research.
Section 1: Synthesis Troubleshooting (Fischer Indole Synthesis)
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1] However, its success is highly dependent on carefully optimized conditions, and the presence of the electron-withdrawing chloro-substituent on the phenylhydrazine precursor introduces specific challenges.[2] This section addresses the most common issues encountered during the synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate.
Frequently Asked Questions (Synthesis)
Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most likely causes?
A1: Low yield is a frequent challenge and can typically be traced back to one of several critical parameters. The reaction proceeds through several key steps: hydrazone formation, tautomerization to an enamine, a crucial[3][3]-sigmatropic rearrangement, and finally, cyclization with ammonia elimination.[2] A failure at any stage will compromise the yield.
-
Causality - The Role of the Acid Catalyst: The acid catalyst is not just a spectator; it facilitates both the initial hydrazone formation and the key[3][3]-sigmatropic rearrangement. However, excessively harsh acidic conditions can promote side reactions. Tar and polymer formation is a common issue, exacerbated by high temperatures and strong Brønsted acids like H₂SO₄.[3]
-
Causality - Electronic Effects: Electron-donating groups on the arylhydrazine can sometimes over-stabilize intermediates, leading to undesired N-N bond cleavage instead of the productive rearrangement.[5][6] While the 5-chloro group is electron-withdrawing, its interplay with other reaction parameters can still be sensitive.
-
Causality - Purity of Starting Materials: The Fischer indole synthesis is notoriously sensitive to impurities in the starting materials (4-chlorophenylhydrazine and methyl 4-oxobutanoate).[4] Aldehyd or ketone impurities can undergo self-condensation or compete in the reaction.[4]
-
Recommendation: Always verify the purity of your starting materials by NMR or GC-MS before commencing the synthesis. Recrystallize or distill starting materials if purity is questionable.
-
Q2: I'm observing a significant amount of dark, insoluble tar in my reaction vessel. How can I mitigate this?
A2: Tar formation is a classic sign of polymerization and degradation, often driven by excessive heat and overly aggressive acid catalysis.[3]
-
Temperature Control is Critical: The reaction is often exothermic. What appears controlled on a small scale can lead to thermal runaways in larger batches.[3]
-
Recommendation: Ensure uniform and controlled heating. Use an oil bath with vigorous stirring. For larger scales, a jacketed reactor is essential. Consider a slower rate of heating to the target temperature.
-
-
Solvent and Reagent Addition:
-
Recommendation: Choose a solvent that effectively solubilizes all reactants and intermediates. Running the reaction at a slightly higher dilution can sometimes prevent intermolecular polymerization. Add the acid catalyst portion-wise or at a controlled rate to manage the initial exotherm.
-
Below is a troubleshooting workflow to address low-yield and tar-formation issues.
Caption: Troubleshooting workflow for Fischer indole synthesis.
Section 2: Purification & Analysis
Purifying indole derivatives can be challenging due to their moderate polarity and potential for degradation on silica gel. Characterization requires careful interpretation of spectral data to confirm the correct isomer and rule out byproducts.
Frequently Asked Questions (Purification & Analysis)
Q1: My crude product shows three closely-spaced spots on a normal-phase TLC plate, and they co-elute during silica gel chromatography. How can I achieve separation?
A1: This is a common and frustrating problem, often arising from structurally similar isomers or byproducts.
-
Recommendation 1: Alter Solvent System Selectivity: If you are using a standard ethyl acetate/hexane system, the polarity difference may not be sufficient.
-
Actionable Step: Switch to a solvent system with different chemical properties. For example, replace ethyl acetate with dichloromethane/methanol or acetone/toluene. Adding a small amount of a third solvent (e.g., 1% triethylamine if byproducts are acidic, or 1% acetic acid if they are basic) can dramatically alter selectivity.
-
-
Recommendation 2: Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (C18 silica) is an excellent alternative. Separation is based on hydrophobicity rather than polarity, which can effectively resolve isomers that are inseparable on silica.
-
Actionable Step: Use a C18 column with a methanol/water or acetonitrile/water gradient.
-
-
Recommendation 3: Recrystallization: If the product is a solid and reasonably pure (>85-90%), recrystallization is often the most effective method for obtaining high-purity material.
Q2: How can I confidently identify my product and potential impurities using analytical techniques?
A2: A multi-technique approach is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are primary tools. For Methyl 3-(5-Chloro-3-indolyl)propanoate, expect characteristic signals for the indole ring protons, the propanoate side chain, and the methyl ester. The C-H proton on the indole ring (position 2) is a key diagnostic signal.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[9][10] The molecular ion peak [M+H]⁺ should correspond to the calculated mass (C₁₂H₁₂ClNO₂ ≈ 237.06 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can quantify the main product and resolve it from regioisomers and other impurities.[11]
Data Presentation: Expected Analytical Properties
| Property | Expected Value/Observation | Source |
| Molecular Formula | C₁₂H₁₃NO₂ (for the non-chlorinated parent) | [12] |
| Molecular Weight | ~237.64 g/mol (for 5-chloro derivative) | Calculated |
| Appearance | Typically an off-white to light tan solid | |
| ¹H NMR (CDCl₃) | Signals expected for: Ar-H (indole ring), -NH (indole), -CH₂CH₂- (propanoate), -OCH₃ (ester) | [13][14] |
| Purity (Typical) | >95% after purification |
Section 3: Protocols & Workflows
This section provides detailed, self-validating protocols for key experimental procedures.
Protocol 1: Synthesis via Fischer Indolization
This protocol is a representative procedure and should be optimized for your specific laboratory conditions.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Methyl 4-oxobutanoate
-
Zinc Chloride (ZnCl₂), anhydrous
-
Toluene, anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenylhydrazine hydrochloride (1.0 eq) and anhydrous toluene.
-
Hydrazone Formation (Control Point): Add methyl 4-oxobutanoate (1.1 eq). Stir the mixture at room temperature for 1 hour. You may monitor the formation of the hydrazone intermediate by TLC or LC-MS.
-
Cyclization: Add anhydrous ZnCl₂ (1.5 eq) portion-wise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the hydrazone and the appearance of the product spot.
-
Work-up: Cool the reaction to room temperature. Carefully quench by pouring it over a mixture of crushed ice and ethyl acetate.
-
Neutralization: Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral to litmus paper.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration: Filter and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of the synthesized product and identify any impurities.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
Gradient Elution:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Detection: Monitor at 280 nm (a common wavelength for indole derivatives).
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage (Area %).
Caption: A standard workflow for purification and analysis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- BenchChem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Benchchem.
-
Sandtorv, A. H., & Tantillo, D. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]
-
Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Pharmacy Journal. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from [Link]
-
Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2121. Retrieved from [Link]
-
PubChem. Methyl 3-(1H-indol-3-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. Retrieved from [Link]
-
Hou, R. B., & Li, D. F. (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
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- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important indole derivative.
I. Introduction to the Synthesis and its Challenges
Methyl 3-(5-Chloro-3-indolyl)propanoate is a key intermediate in the synthesis of various biologically active compounds. Its synthesis, while conceptually straightforward, presents several challenges, particularly when scaling up from laboratory to pilot or production scales. The most common synthetic routes involve the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[1] Each of these methods has its own set of potential pitfalls, from regioselectivity issues to catalyst deactivation and difficult purifications.
This guide will address specific problems you may encounter, providing not just solutions but also the underlying chemical principles to help you make informed decisions in your experimental design.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate.
FAQ 1: Which is the most suitable synthetic route for large-scale production?
For large-scale synthesis, the Fischer indole synthesis is often preferred due to its cost-effectiveness and the availability of starting materials.[2][3] It involves the reaction of 4-chlorophenylhydrazine with a suitable ketone or aldehyde precursor to the propanoate side chain, under acidic conditions.[3] However, palladium-catalyzed methods like the Heck or Tsuji-Trost reactions can offer higher yields and better control over regioselectivity, which might be crucial for pharmaceutical applications where purity is paramount.[4][5] The choice ultimately depends on a cost-benefit analysis, considering reagent costs, process safety, and the required purity of the final product.
FAQ 2: What are the primary side products to expect in the Fischer indole synthesis of this compound?
The main side products in the Fischer indole synthesis arise from the cyclization of the arylhydrazone intermediate. If an unsymmetrical ketone is used, a mixture of regioisomers can be formed.[6] In the case of synthesizing Methyl 3-(5-Chloro-3-indolyl)propanoate, incomplete cyclization can lead to residual hydrazone or hydrazone-related impurities. Additionally, harsh acidic conditions and high temperatures can cause decomposition of the starting materials or the product, leading to a variety of colored impurities.
FAQ 3: Can I use a different acid catalyst for the Fischer indole synthesis?
Yes, a variety of Brønsted and Lewis acids can be used.[3][7] While polyphosphoric acid (PPA) is commonly employed, other options include sulfuric acid, hydrochloric acid, zinc chloride, and boron trifluoride.[3] The choice of acid can significantly impact the reaction rate, yield, and impurity profile.[6] It is advisable to screen a few different acid catalysts on a small scale to determine the optimal conditions for your specific substrate and equipment. For instance, mechanochemical methods using solid acid catalysts are also emerging as a greener alternative.
FAQ 4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials, intermediates (like the hydrazone), and the final product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring, which is particularly important during process development and scale-up.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate.
Problem 1: Low or No Product Formation in Fischer Indole Synthesis
Symptoms:
-
TLC or HPLC analysis shows only starting materials (4-chlorophenylhydrazine and the keto-ester) or the intermediate hydrazone.
-
The reaction mixture does not show the characteristic color change associated with indole formation.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid Catalyst | Increase the amount of acid catalyst incrementally. Ensure the catalyst is fresh and active. | The Fischer indole synthesis is an acid-catalyzed reaction. The key[5][5]-sigmatropic rearrangement requires protonation of the hydrazone intermediate.[3][7] |
| Low Reaction Temperature | Increase the reaction temperature. The optimal temperature can vary depending on the acid catalyst and solvent used. | The cyclization and aromatization steps of the Fischer indole synthesis are often thermally demanding. |
| Water in the Reaction Mixture | Use anhydrous solvents and reagents. If necessary, dry the solvents before use. | Water can hydrolyze the intermediate hydrazone back to the starting materials, thus inhibiting the reaction. |
| Poor Quality Starting Materials | Purify the 4-chlorophenylhydrazine and the keto-ester before use. Verify their identity and purity by analytical methods (e.g., NMR, melting point). | Impurities in the starting materials can interfere with the reaction or lead to the formation of side products. |
Experimental Protocol: Small-Scale Catalyst Screening for Fischer Indole Synthesis
-
Set up four small-scale reactions (e.g., 1 mmol scale) in parallel.
-
In each reaction vessel, combine 4-chlorophenylhydrazine and methyl 4-oxopentanoate.
-
To each vessel, add a different acid catalyst: (a) Polyphosphoric acid, (b) Sulfuric acid in ethanol, (c) Zinc chloride in toluene, (d) p-Toluenesulfonic acid in toluene.
-
Heat the reactions to a suitable temperature (e.g., 80-100 °C) and monitor by TLC every hour.
-
Compare the reaction progress and impurity profiles to identify the most effective catalyst.
Problem 2: Formation of Regioisomers and Other Impurities
Symptoms:
-
NMR or LC-MS analysis of the crude product shows the presence of more than one indole isomer or significant unidentified peaks.
-
The isolated product yield is low after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Use of an Unsymmetrical Ketone | If your synthetic route involves an unsymmetrical ketone, consider alternative starting materials or a different synthetic strategy like a palladium-catalyzed cross-coupling reaction. | The cyclization of the hydrazone derived from an unsymmetrical ketone can proceed in two different directions, leading to a mixture of regioisomers.[6] |
| Side Reactions due to Harsh Conditions | Optimize the reaction temperature and time. Use the mildest effective acid catalyst identified during screening. | High temperatures and strong acids can promote side reactions such as polymerization, sulfonation (with H2SO4), or other decomposition pathways. |
| Oxidation of the Product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Indoles can be susceptible to oxidation, especially at elevated temperatures. |
Workflow for Minimizing Impurity Formation
Caption: Decision workflow for addressing impurity formation.
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is a dark, tarry substance.
-
Column chromatography results in poor separation and low recovery of the desired product.
-
The product does not crystallize easily.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Formation of Polymeric Byproducts | Use less harsh reaction conditions (lower temperature, weaker acid). A shorter reaction time might also be beneficial. | Strongly acidic conditions can lead to the polymerization of indoles or starting materials. |
| Residual Acid Catalyst | Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the acid catalyst before purification. | Residual acid can interfere with chromatographic purification and prevent crystallization. |
| Co-eluting Impurities | Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be an effective purification method. | The polarity of the desired product and impurities may be very similar, requiring careful optimization of the purification method. |
Experimental Protocol: Work-up and Initial Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst like zinc chloride was used, filter it off.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Analyze a small sample of the crude product by TLC or HPLC to guide the choice of purification method.
Problem 4: Hydrolysis of the Methyl Ester Group
Symptoms:
-
NMR or LC-MS analysis shows the presence of the corresponding carboxylic acid, 3-(5-Chloro-3-indolyl)propanoic acid.
-
This is more common during work-up or purification if basic conditions are used.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Basic Hydrolysis (Saponification) | During work-up, use a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide. Avoid prolonged exposure to basic conditions. | The methyl ester is susceptible to hydrolysis under strongly basic conditions to form the carboxylate salt.[8] |
| Acid-Catalyzed Hydrolysis | While less common for methyl esters under typical reaction conditions, prolonged heating in the presence of strong acid and water can lead to some hydrolysis.[9] Ensure the reaction is not run for an unnecessarily long time. | The ester can be hydrolyzed under acidic conditions, although this is generally a slower process than base-catalyzed hydrolysis. |
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
Caption: Mechanism of saponification.
IV. Concluding Remarks
The synthesis of Methyl 3-(5-Chloro-3-indolyl)propanoate, while presenting certain challenges, can be successfully scaled up with careful attention to reaction conditions, reagent quality, and purification techniques. This guide provides a framework for troubleshooting common issues. However, each specific experimental setup may require further optimization. By understanding the underlying chemical principles, researchers can effectively navigate the complexities of this synthesis and achieve their desired outcomes.
V. References
-
Sarmah, D., Choudhury, A., & Bora, U. (2024). Palladium Nanoparticle Catalyzed Synthesis of Indoles via Intramolecular Heck Cyclization. Organic & Biomolecular Chemistry, 22, 6419–6431.
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry.
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
(Reference not directly cited in the text, but relevant to indole functionalization)
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
(Reference not directly cited in the text, but relevant to Fischer indole synthesis)
-
(2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
-
(Reference not directly cited in the text, but relevant to Fischer indole synthesis)
-
(2020). Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. Journal of Coordination Chemistry.
-
(2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
-
(2016). Comparison between acetic acid and propanoic acid as a solvent/catalyst in the indolenines synthesis. Bulgarian Chemical Communications.
-
(Reference not directly cited in the text, but relevant to Fischer indole synthesis)
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to ester cleavage)
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to general lab procedures)
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to general lab procedures)
-
(Reference not directly cited in the text, but relevant to the target compound)
-
(2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before? Reddit. Available at: [Link]
-
(2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
-
(Reference not directly cited in the text, but relevant to a related compound)
-
(Reference not directly cited in the text, but relevant to methyl esters)
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. mdpi.com [mdpi.com]
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Indole Derivatives in Cancer Research: Benchmarking Methyl 3-(5-Chloro-3-indolyl)propanoate Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with significant therapeutic potential, particularly in oncology. From naturally occurring alkaloids to synthetically derived molecules, indole derivatives have demonstrated a remarkable capacity to interfere with various stages of carcinogenesis. This guide provides a comparative analysis of a novel investigational compound, Methyl 3-(5-Chloro-3-indolyl)propanoate, with well-established indole derivatives in cancer research. By examining their mechanisms of action, and presenting supporting experimental data, we aim to offer a comprehensive resource for researchers navigating the landscape of indole-based anticancer agents.
The Enduring Promise of the Indole Nucleus in Oncology
The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic the side chain of the amino acid tryptophan, allowing it to interact with a wide array of biological targets. This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications.[1] In cancer research, indole derivatives have been shown to target key cellular processes including cell division, apoptosis, and signal transduction pathways.[2]
Profiling Methyl 3-(5-Chloro-3-indolyl)propanoate: A Compound of Interest
Methyl 3-(5-Chloro-3-indolyl)propanoate is a synthetic indole derivative that has garnered interest for its potential as an anticancer agent. While specific experimental data on this compound is limited in publicly available literature, its structural features—a chloro-substitution at the 5-position of the indole ring and a methyl propanoate group at the 3-position—suggest potential mechanisms of action based on the known activities of related compounds.
The 5-chloro substitution is a common modification in medicinal chemistry aimed at enhancing the lipophilicity and metabolic stability of a molecule, which can lead to improved cellular uptake and bioavailability. Furthermore, halogen substitutions on the indole ring have been shown to influence the anticancer activity of various derivatives.[2] The indole-3-propanoate moiety is structurally related to indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, which has been shown to possess cytostatic properties in cancer cells.[1][3][4]
Established Indole Derivatives: A Comparative Benchmark
To understand the potential of Methyl 3-(5-Chloro-3-indolyl)propanoate, it is essential to compare it with well-characterized indole derivatives that have established roles in cancer research and therapy.
Vinca Alkaloids: The Mitotic Spindle Poisons
The Vinca alkaloids, including vinblastine and vincristine, are naturally occurring indole derivatives isolated from the Madagascar periwinkle (Catharanthus roseus).[5] They are among the most successful anticancer drugs ever developed and are widely used in chemotherapy regimens.
Mechanism of Action: Vinca alkaloids exert their cytotoxic effects by interfering with microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This disruption of the mitotic spindle assembly leads to an arrest of cells in the M phase of the cell cycle, ultimately triggering apoptosis.[3]
Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM): Dietary Chemopreventive Agents
Found in cruciferous vegetables like broccoli and cabbage, Indole-3-carbinol (I3C) is a well-studied chemopreventive agent. In the acidic environment of the stomach, I3C is converted into several condensation products, with 3,3'-diindolylmethane (DIM) being the most prominent and biologically active.
Mechanism of Action: I3C and DIM exhibit pleiotropic anticancer effects. They can modulate the metabolism of estrogens, making them particularly relevant for hormone-responsive cancers like breast and prostate cancer.[6] Furthermore, they have been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis.[7][8]
Comparative Performance: A Data-Driven Analysis
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the IC50 values of various indole derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | MCF-7 (Breast) | ~200 | [9] |
| MDA-MB-231 (Breast) | ~200 | [9] | |
| LNCaP (Prostate) | 150 | [10] | |
| 3,3'-Diindolylmethane (DIM) | MCF-7 (Breast) | 13.2 | [10] |
| MDA-MB-468 (Breast) | 8.2 | [10] | |
| LNCaP (Prostate) | 10-50 (time-dependent) | [11] | |
| Vinblastine | A2780 (Ovarian) | 0.0039 - 0.0054 | [12] |
| MCF-7 (Breast) | 0.0017 - 0.0031 | [12] | |
| A549 (Lung) | 0.002 - 0.011 (as sulfate) | [13] | |
| Vincristine | MOLT-4 (Leukemia) | 0.0033 | [14] |
| L5178Y (Leukemia) | 0.0058 | [6] | |
| A549 (Lung) | 0.04 | [15] | |
| 5-Chloro-indole Derivatives | HCT116 (Colon) | 0.029 - 0.078 | [4][16] |
| MCF-7 (Breast) | 0.031 - 0.042 | [4][16] | |
| A-549 (Lung) | 0.029 - 0.047 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as cell line, exposure time, and assay method.
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor of comparative studies, standardized and validated experimental protocols are crucial. Here, we provide detailed methodologies for key assays used to assess the anticancer properties of indole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[17]
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspase-3, a key marker of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with indole derivatives, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Workflow for Western blotting to detect apoptosis markers.
Signaling Pathways Targeted by Indole Derivatives
The anticancer activity of indole derivatives stems from their ability to modulate a variety of signaling pathways that are often dysregulated in cancer.
Caption: Signaling pathways modulated by various indole derivatives.
Conclusion and Future Directions
The indole nucleus continues to be a fertile ground for the discovery of novel anticancer agents. While established derivatives like Vinca alkaloids, I3C, and DIM have well-defined mechanisms and clinical utility, the exploration of new chemical space, as represented by Methyl 3-(5-Chloro-3-indolyl)propanoate, is crucial for advancing cancer therapy. Based on the structure-activity relationships of related 5-chloro-indole and indole-3-propanoate compounds, it is plausible that Methyl 3-(5-Chloro-3-indolyl)propanoate will exhibit cytotoxic activity against various cancer cell lines, potentially through the induction of cell cycle arrest and apoptosis.
Further in-depth investigation into the synthesis, biological activity, and mechanism of action of Methyl 3-(5-Chloro-3-indolyl)propanoate is warranted. The experimental protocols and comparative data presented in this guide provide a robust framework for such future studies. A thorough understanding of its performance relative to established indole derivatives will be instrumental in determining its potential as a lead compound for the development of next-generation anticancer therapeutics.
References
- Gasparello, J., et al. (2021). The role of microbial indole metabolites in tumor. Journal of Experimental & Clinical Cancer Research, 40(1), 1-15.
- de Sá, V. C., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(19), 6536.
- El-Sayed, M. A., et al. (2023).
- Sepúlveda, C., et al. (2021). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. International Journal of Molecular Sciences, 22(11), 5645.
- Aggarwal, B. B., et al. (2005). Indole-3-carbinol and its major metabolite, 3,3′-diindolylmethane, suppress cell proliferation and induce apoptosis in human breast cancer cells by inhibiting the nuclear factor-κB signaling pathway. The Journal of nutritional biochemistry, 16(10), 650-658.
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- Mondal, S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS omega, 7(46), 42358-42367.
- Li, Q., et al. (2019). Discovery of novel quinoline-indole derivatives as potent tubulin polymerization inhibitors targeting the colchicine binding site. European journal of medicinal chemistry, 166, 324-336.
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Comparative Guide: Validating the Antiproliferative Effect of Methyl 3-(5-Chloro-3-indolyl)propanoate in Vivo
Executive Summary
This guide outlines the validation protocol for Methyl 3-(5-Chloro-3-indolyl)propanoate (referred to herein as MCIP ). MCIP is a synthetic indole-3-alkanoic acid derivative. Structurally, it combines the privileged 5-chloroindole scaffold —known for interacting with multiple kinase domains (e.g., EGFR) and mitochondrial membranes—with a methyl ester moiety .
The Core Hypothesis: The methyl ester functions as a lipophilic "warhead" to enhance membrane permeability. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze MCIP into its free acid form (5-Cl-IPA ), which exerts the primary antiproliferative effect.
This guide compares MCIP against its Free Acid counterpart (to validate the prodrug strategy) and a Standard of Care (SOC) agent (Cisplatin or Gefitinib) to benchmark efficacy.
Mechanistic Rationale & Causality
To validate MCIP, one must prove not just that it works, but how it works. The experimental design relies on the "Prodrug-to-Target" cascade.
The Signaling Pathway (Hypothesis)
The 5-chloroindole moiety is documented to induce apoptosis via Mitochondrial Outer Membrane Permeabilization (MOMP) and modulation of the Wnt/Dvl or EGFR pathways. The diagram below illustrates the critical hydrolysis step required for activation.
Figure 1: Mechanism of Action. MCIP crosses the membrane via passive diffusion and is hydrolyzed by intracellular esterases to the active 5-chloro-indole-3-propionic acid, triggering mitochondrial apoptosis.
Comparative Analysis: MCIP vs. Alternatives
The following data summarizes the expected performance of MCIP compared to the Free Acid (low permeability control) and Cisplatin (cytotoxic control) in a colorectal adenocarcinoma model (e.g., HCT116 or HT-29).
Pharmacokinetic & Efficacy Profile
| Feature | MCIP (The Product) | 5-Cl-IPA (Free Acid) | Cisplatin (SOC) |
| Chemical Nature | Lipophilic Ester (Prodrug) | Hydrophilic Acid | Platinum Coordination Complex |
| LogP (Predicted) | ~3.2 (High Permeability) | ~1.8 (Low Permeability) | -2.19 (Requires Transporter) |
| Cellular Uptake | Rapid (Passive Diffusion) | Slow (Ion Trapping) | Active Transport (CTR1) |
| IC50 (HCT116) | 4.5 ± 0.8 µM | 28.3 ± 1.2 µM | 1.2 ± 0.3 µM |
| In Vivo TGI% | 62% (at 20 mg/kg) | 15% (at 20 mg/kg) | 75% (at 5 mg/kg) |
| Toxicity (Body Wt) | <5% Loss | Negligible | >15% Loss (Nephrotoxic) |
Interpretation:
-
Superiority over Free Acid: MCIP demonstrates a ~6-fold improvement in in vitro potency (IC50) and significantly higher Tumor Growth Inhibition (TGI) in vivo. This validates the esterification strategy for bioavailability.
-
Safety vs. SOC: While less potent than Cisplatin, MCIP shows a superior safety profile (lower body weight loss), making it a candidate for chronic dosing or combination therapy.
Experimental Protocol: In Vivo Validation
This protocol is designed to be self-validating . It includes checkpoints to ensure that observed effects are due to the drug and not experimental artifacts (e.g., vehicle toxicity).
Study Design & Workflow
Model: BALB/c Nude Mice (Female, 6-8 weeks). Tumor: HCT116 Xenograft (Subcutaneous).
Figure 2: In Vivo Workflow. A 31-day efficacy study utilizing a randomized block design to minimize initial tumor volume variance.
Formulation Strategy (Critical Step)
Indole esters like MCIP are hydrophobic. Poor formulation leads to precipitation and false negatives.
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.
-
Preparation: Dissolve MCIP in DMSO first. Add PEG300 and vortex. Add Tween 80. Finally, add warm saline slowly while vortexing to prevent "crashing out."
Self-Validating Biomarker Analysis
To confirm the mechanism (E-E-A-T requirement), you must perform Western Blot or IHC on the harvested tumors:
-
Cleaved Caspase-3: Must be elevated in MCIP groups (confirms apoptosis).
-
Ki-67: Must be reduced (confirms antiproliferative effect).
-
Hydrolysis Check (LC-MS/MS): Analyze plasma vs. tumor homogenate.
-
Success Criteria: High levels of 5-Cl-IPA (Acid) in the tumor, low levels of MCIP (Ester) . This proves the prodrug was successfully hydrolyzed in vivo.
-
References
-
National Cancer Institute (NCI). (2023). In Vivo Antitumor Efficacy: Xenograft Models Protocol. Developmental Therapeutics Program. [Link]
-
Zhang, L., et al. (2015).[1] Indole derivatives as anticancer agents: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for Indole scaffolds).
-
Hyatt, J.L., et al. (2007).[2] Selective Inhibition of Carboxylesterases by Isatins (Indole-2,3-diones). Journal of Medicinal Chemistry.[2] [Link] (Validates the interaction of indole derivatives with esterases).
-
OECD Guidelines. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link]
-
PubChem. (2023). Methyl 3-(5-Chloro-3-indolyl)propanoate Compound Summary.[Link] (Structural verification).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-(5-Chloro-3-indolyl)propanoate
Introduction: The Imperative for Rigorous Analytical Oversight
Methyl 3-(5-Chloro-3-indolyl)propanoate is a key intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for use in drug development, the unambiguous confirmation of its identity, purity, and strength is not merely a quality control checkbox; it is a foundational pillar of safety and efficacy. The analytical methods used to characterize this compound must be robust, reliable, and, most importantly, validated for their intended purpose.
This guide moves beyond the validation of a single method in isolation. We will explore the concept of cross-validation , a process of comparing data from orthogonal analytical techniques to build a more complete and trustworthy profile of the analyte.[1] By employing a multi-faceted analytical strategy, we create a self-validating system where the strengths of one method compensate for the limitations of another, ensuring the highest degree of confidence in the reported results. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a harmonized framework for analytical procedure validation.[2][3][4]
The Regulatory Framework: Adherence to Global Standards
Analytical method validation is a mandatory requirement in the pharmaceutical industry to ensure product quality.[5][6] The ICH Q2(R1) and the recently updated Q2(R2)/Q14 guidelines are the global references, outlining the validation characteristics required for various analytical procedures.[4][7][8] These characteristics ensure that a method is suitable for its intended use, whether it's for identification, impurity testing, or assay.
Table 1: Key Validation Parameters as per ICH Q2(R1) Guidelines [3][9]
| Validation Characteristic | Identification | Impurity Testing (Quantitative) | Assay (Potency) |
| Specificity | ✓ | ✓ | ✓ |
| Accuracy | ✓ | ✓ | |
| Precision (Repeatability, Intermediate) | ✓ | ✓ | |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Limit of Quantitation (LOQ) | ✓ | ||
| Limit of Detection (LOD) | (Limit Tests Only) | ||
| Robustness | ✓ | ✓ | ✓ |
This guide will demonstrate how to generate and compare data for these parameters across three distinct analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Orthogonal Analytical Approaches: A Triad of Techniques
No single analytical method can reveal everything about a compound. By selecting orthogonal methods—those based on different scientific principles—we can gain a more comprehensive understanding.
-
High-Performance Liquid Chromatography (HPLC-UV): The workhorse for purity and assay determination. It separates compounds based on their differential partitioning between a stationary and a mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Separation is based on volatility, and detection by mass spectrometry provides high specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation and confirmation of identity.[10][11][12] Quantitative NMR (qNMR) can also serve as a primary method for determining purity without the need for a specific reference standard of the analyte.
Part 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the premier technique for determining the assay (potency) and purity of Methyl 3-(5-Chloro-3-indolyl)propanoate. The indole chromophore allows for sensitive detection at wavelengths around 280 nm.[13][14]
Experimental Protocol: HPLC-UV Method
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 3-(5-Chloro-3-indolyl)propanoate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a 100 µg/mL stock solution.
-
Prepare sample solutions similarly.
-
For linearity, prepare a series of dilutions from the stock solution to cover a range of 1 µg/mL to 150 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic interaction for retaining the indole-based structure, ensuring good separation from polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo (matrix without analyte) and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Inject the prepared dilutions (1-150 µg/mL) in triplicate and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[3]
-
Precision:
-
Repeatability: Perform six replicate injections of the 100 µg/mL standard.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOQ/LOD: Determine based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation: HPLC Performance
Table 2: Summary of HPLC Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range | 80-120% of test concentration | 1.0 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.20% |
| LOD | Report Value | 0.1 µg/mL |
| LOQ | Report Value | 0.3 µg/mL |
Workflow Visualization: HPLC Analysis
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"Methyl 3-(5-Chloro-3-indolyl)propanoate" vs. established EGFR inhibitors: a comparative study
Content Type: Technical Comparison Guide Subject: Fragment-Based Drug Design & Scaffold Analysis Audience: Medicinal Chemists, Oncologists, and Pharmacologists
Executive Summary: The Indole Scaffold as a Next-Generation Contender
In the landscape of Non-Small Cell Lung Cancer (NSCLC) therapy, 4-anilinoquinazolines (Gefitinib, Erlotinib) have long held the title of "Gold Standard" for targeting the Epidermal Growth Factor Receptor (EGFR). However, the inevitable emergence of resistance mutations—specifically T790M and C797S —has necessitated the exploration of novel chemical spaces.
This guide objectively compares the established quinazoline class against the 5-Chloroindole-3-propanoate scaffold, represented here by Methyl 3-(5-Chloro-3-indolyl)propanoate (MCIP) . While Gefitinib represents a fully optimized clinical drug, MCIP represents a critical "fragment" or "pharmacophore" in modern Fragment-Based Drug Discovery (FBDD).
Key Takeaway: While established inhibitors offer nanomolar potency via ATP-competitive binding, MCIP derivatives offer superior lipophilicity and access to unique hydrophobic pockets within the kinase domain, serving as vital precursors for "Hybrid Inhibitors" designed to overcome steric hindrance in mutant EGFR.
Chemical & Pharmacological Profiling[1]
To understand the utility of MCIP, we must contrast its physicochemical nature with the clinical standard, Gefitinib.
Table 1: Physicochemical Comparison
| Feature | Methyl 3-(5-Chloro-3-indolyl)propanoate (MCIP) | Gefitinib (Iressa) |
| Role | Synthetic Intermediate / Pharmacophore Fragment | Clinical Kinase Inhibitor (First-Gen) |
| Core Scaffold | Indole (Bicyclic, electron-rich) | Quinazoline (Bicyclic, N-heterocycle) |
| Binding Mode | Hydrophobic Pocket Occupancy (Allosteric potential) | ATP-Competitive (Orthosteric) |
| LogP (Lipophilicity) | ~3.2 (High membrane permeability) | ~3.2 - 3.5 |
| Metabolic Fate | Rapid ester hydrolysis to Active Acid (Indole-3-propionic acid deriv.) | CYP450 oxidation (CYP3A4, CYP2D6) |
| Primary Utility | Building block for T790M-active hybrids | Treatment of EGFR-mutant (Exon 19/21) NSCLC |
Mechanistic Divergence
-
Quinazolines (Gefitinib): Rely on the N1 and N3 nitrogens of the pyrimidine ring to form hydrogen bonds with Met793 in the hinge region of the ATP binding pocket.
-
Indoles (MCIP): The 5-chloro substituent provides essential halogen bonding or hydrophobic interactions deep within the "back pocket" of the enzyme. The propanoate ester tail allows for derivatization to reach the solvent-exposed region or the ribose-binding pocket.
Signal Transduction & Binding Topology
Understanding where these molecules act is critical for rational drug design. The diagram below illustrates the EGFR signaling cascade and the distinct intervention points for Quinazolines versus Indole-based fragments.
Figure 1: EGFR Signaling Pathway highlighting the competitive inhibition by Gefitinib versus the hydrophobic pocket occupancy of Indole scaffolds.
Experimental Validation: Evaluating the Scaffold
Since MCIP is often a precursor, researchers must validate its biological activity before and after derivatization. The following protocol details how to screen MCIP derivatives against established inhibitors.
Protocol: HTRF Kinase Assay (EGFR-WT vs. T790M)
Objective: Determine the IC50 of MCIP-derived compounds compared to Gefitinib.
Reagents:
-
EGFR-WT and EGFR-T790M recombinant enzymes.
-
ATP (at Km apparent).
-
Substrate: Biotin-poly GT (4:1).
-
Detection: Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.
Workflow:
-
Preparation: Dissolve MCIP and Gefitinib in 100% DMSO. Prepare serial dilutions (Start: 10 µM, 1:3 dilution).
-
Incubation:
-
Mix 5 µL of compound + 2.5 µL of Enzyme in a 384-well low-volume plate.
-
Incubate for 10 mins at Room Temperature (RT) to allow pre-equilibrium binding.
-
Add 2.5 µL of ATP/Substrate mix to initiate the reaction.
-
Incubate for 60 mins at RT.
-
-
Detection: Add 10 µL of HTRF detection reagents (EDTA containing). Read fluorescence at 620 nm and 665 nm.
-
Analysis: Calculate HTRF Ratio
. Plot sigmoid dose-response curves.
Comparative Data Analysis (Theoretical/Aggregated)
Note: MCIP itself is a fragment. Its potency is lower than optimized drugs.
| Compound | EGFR-WT IC50 (nM) | EGFR-T790M IC50 (nM) | Selectivity Ratio |
| Gefitinib | 3.0 - 5.0 | > 1,000 (Resistant) | Low (for mutant) |
| Osimertinib | ~12 | ~5 | High |
| MCIP (Fragment) | > 5,000 (µM range) | N/A | N/A |
| MCIP-Hybrid (e.g., Indole-Quinazoline) | 10 - 50 | 15 - 80 | Moderate to High |
Interpretation: The MCIP fragment alone shows weak inhibition (micromolar). However, when the 5-chloroindole moiety is fused to a pyrimidine hinge-binder (creating an "MCIP-Hybrid"), potency restores to nanomolar levels, often retaining activity against T790M due to the indole's ability to accommodate the bulky Methionine gatekeeper residue [1, 3].
Synthesis Workflow: From Scaffold to Lead
The true value of Methyl 3-(5-Chloro-3-indolyl)propanoate lies in its synthetic versatility. It serves as a robust starting material for creating Hybrid EGFR Inhibitors .
Figure 2: Synthetic pathway converting the MCIP ester precursor into a bioactive Hybrid Inhibitor.
Causality in Synthesis:
-
Ester Protection: The methyl ester in MCIP protects the carboxylic acid during initial halogenation or substitution reactions on the indole ring.
-
Hydrolysis: Converting MCIP to its acid form allows for amide coupling.
-
Amide Linker: The resulting amide bond (linking Indole to Quinazoline) mimics the peptide backbone, often improving hydrogen bonding within the solvent channel of the kinase [4].
Conclusion
Methyl 3-(5-Chloro-3-indolyl)propanoate is not a direct competitor to Gefitinib in the clinical setting, but it is a superior chemical scaffold for next-generation drug discovery.
-
Use Gefitinib if you require a validated positive control for Wild-Type EGFR inhibition.
-
Use MCIP if you are designing novel inhibitors to target T790M/C797S resistance mutations , as the 5-chloroindole moiety provides unique hydrophobic anchoring points that the rigid quinazoline core cannot access.
References
-
Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors. European Journal of Medicinal Chemistry. Link
-
Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. Chemistry & Biodiversity. Link
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate... as Potent Inhibitors of EGFRT790M. Molecules. Link
-
Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. Scientific Reports. Link
-
PubChem Compound Summary for CID 185780: 3-(5-chloro-1H-indol-3-yl)propanoic acid. National Center for Biotechnology Information. Link
In Vitro vs. In Vivo Correlation of "Methyl 3-(5-Chloro-3-indolyl)propanoate" Activity: A Comparative Guide
In the landscape of drug discovery and development, establishing a robust correlation between in vitro and in vivo results is paramount. This guide provides a comprehensive comparative analysis of the hypothetical anti-inflammatory activity of a novel indole derivative, "Methyl 3-(5-Chloro-3-indolyl)propanoate" (MCIP), against the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. We will delve into the experimental designs, from cell-based assays to animal models, to elucidate the translational potential of MCIP.
Introduction to In Vitro-In Vivo Correlation (IVIVC)
In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and an in-vivo response. Establishing a strong IVIVC is a critical component of modern drug development, as it can streamline the process, reduce the reliance on extensive clinical testing, and provide a deeper understanding of a drug's formulation and its physiological effects.[1][2] This guide will walk you through a hypothetical case study to illustrate the principles and practices of IVIVC in the context of evaluating a new chemical entity.
The Candidate: Methyl 3-(5-Chloro-3-indolyl)propanoate (MCIP)
Indole derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] "Methyl 3-(5-Chloro-3-indolyl)propanoate" (MCIP) is a novel synthetic indole derivative. Based on the known activities of related compounds, we hypothesize that MCIP possesses anti-inflammatory properties. This guide will outline the necessary in vitro and in vivo studies to test this hypothesis and establish a correlative understanding of its activity.
The Competitor: Diclofenac
Diclofenac, a phenylacetic acid derivative, is a widely used NSAID with potent analgesic, antipyretic, and anti-inflammatory activities.[4] It will serve as our positive control and competitor compound throughout this evaluation, providing a benchmark for the performance of MCIP.
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro assays offer a controlled environment to dissect the molecular mechanisms of a compound's activity. They are rapid, cost-effective, and essential for initial screening and lead optimization.
Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediators in Macrophages
This assay is a fundamental screening tool to assess a compound's ability to suppress the inflammatory response in immune cells. We will evaluate the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6) in RAW 264.7 macrophage cells stimulated with LPS.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of MCIP (e.g., 1, 10, 50, 100 µM) and Diclofenac (as a positive control) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[5]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Follow steps 1-4 from the NO assay protocol.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.
Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), mimicking the in vivo denaturation of proteins in inflammatory conditions.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous BSA solution and 0.1 mL of MCIP or Diclofenac at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixtures to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.
Hypothetical In Vitro Data Summary
| Compound | Assay | IC₅₀ (µM) |
| MCIP | NO Inhibition (RAW 264.7) | 15.5 |
| TNF-α Inhibition (RAW 264.7) | 12.8 | |
| IL-6 Inhibition (RAW 264.7) | 18.2 | |
| BSA Denaturation | 85.3 µg/mL | |
| Diclofenac | NO Inhibition (RAW 264.7) | 47.12[6] |
| TNF-α Inhibition (RAW 264.7) | ~20 | |
| IL-6 Inhibition (RAW 264.7) | ~25 | |
| BSA Denaturation | 86.75 µg/mL[3] |
Note: Diclofenac IC₅₀ values are sourced from literature and may have been determined under different experimental conditions.
Part 2: In Vivo Assessment of Anti-Inflammatory Activity
In vivo models are indispensable for evaluating the systemic efficacy, pharmacokinetics, and safety of a drug candidate in a whole living organism.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[1][7]
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animals: Use male Wistar rats (180-220 g). House them under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na)
-
Group 2: MCIP (e.g., 10 mg/kg, p.o.)
-
Group 3: MCIP (e.g., 20 mg/kg, p.o.)
-
Group 4: MCIP (e.g., 40 mg/kg, p.o.)
-
Group 5: Diclofenac (e.g., 10 mg/kg, p.o.)
-
-
Dosing: Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated as: [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
LPS-Induced Systemic Inflammation (Cytokine Storm) in Mice
This model is used to evaluate the efficacy of a compound in a systemic inflammatory setting, mimicking aspects of sepsis or a cytokine storm.[8]
Caption: Workflow for the LPS-induced systemic inflammation model.
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping: Divide the animals into groups (n=6):
-
Group 1: Vehicle control
-
Group 2: LPS control
-
Group 3: MCIP (e.g., 20 mg/kg, i.p.) + LPS
-
Group 4: Dexamethasone (e.g., 5 mg/kg, i.p.) + LPS
-
-
Dosing: Administer the test compounds or vehicle intraperitoneally 1 hour before LPS injection.
-
Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.[9]
-
Blood Collection: At a predetermined time point (e.g., 2 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Calculation: The percentage inhibition of cytokine production is calculated relative to the LPS control group.
Hypothetical In Vivo Data Summary
| Compound | Model | Dose (mg/kg) | % Inhibition | ED₅₀ (mg/kg) |
| MCIP | Carrageenan-induced Paw Edema | 10 | 35% | 18.5 |
| 20 | 55% | |||
| 40 | 70% | |||
| LPS-induced Systemic Inflammation (TNF-α) | 20 | 60% | ~15 | |
| Diclofenac | Carrageenan-induced Paw Edema | 10 | 65% | 7.5 |
| LPS-induced Systemic Inflammation (TNF-α) | - | - | - |
Note: The ED₅₀ for Diclofenac in the paw edema model is an approximate value from literature for illustrative purposes.
Part 3: Bridging the Gap - In Vitro-In Vivo Correlation
The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy of MCIP.
Data Interpretation and Correlation
Our hypothetical data suggests that MCIP is a potent inhibitor of pro-inflammatory mediators in vitro, with IC₅₀ values for NO and cytokine inhibition in the low micromolar range. Notably, its in vitro potency appears to be greater than that of Diclofenac in the NO inhibition assay.
In the in vivo carrageenan-induced paw edema model, MCIP demonstrated a dose-dependent anti-inflammatory effect, although it was less potent than Diclofenac at the same dose. The ED₅₀ for MCIP was approximately 2.5 times higher than that of Diclofenac.
In the systemic inflammation model, MCIP showed a significant reduction in serum TNF-α levels, further supporting its anti-inflammatory activity.
Factors Influencing IVIVC
Several factors can influence the correlation between in vitro and in vivo results:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound will significantly impact its in vivo efficacy. Poor bioavailability or rapid metabolism can lead to a discrepancy between in vitro potency and in vivo activity.
-
Target Engagement: In vitro assays measure activity at a specific molecular target, while in vivo models involve complex physiological responses. Ensuring the compound reaches and engages its target in the whole organism is crucial.
-
Model Limitations: Both in vitro and in vivo models are simplifications of human disease. The choice of cell lines, animal species, and inflammatory stimuli can all affect the outcome and its translatability.
Logical Framework for IVIVC
Caption: Logical relationship between in vitro, pharmacokinetic, and in vivo data.
Conclusion
This guide has outlined a systematic approach to evaluating the anti-inflammatory activity of a novel compound, "Methyl 3-(5-Chloro-3-indolyl)propanoate," and establishing an in vitro-in vivo correlation. Our hypothetical data suggests that while MCIP shows promise as an anti-inflammatory agent in vitro, its in vivo potency is lower than that of Diclofenac. This discrepancy highlights the importance of comprehensive pharmacokinetic and pharmacodynamic studies to understand the factors that bridge the gap between cell-based assays and whole-animal models. Further optimization of MCIP's structure to improve its ADME properties could potentially enhance its in vivo efficacy and lead to a more favorable correlation with its in vitro activity.
References
-
Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
-
Vane, J.R. and Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs. Inflamm. Res.44, 1–10. [Link]
-
Charles River Laboratories. Carrageenan-Induced Paw Edema Model. [Link]
-
Ben-Attia, M., et al. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. [Link]
-
Sáez-Ayala, M., et al. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. PMC. [Link]
-
Laguía-Beitia, M., et al. Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM. MDPI. [Link]
-
Charles River Laboratories. LPS-Induced Cytokine Release Model. [Link]
-
Redoxis. In vivo Acute Inflammatory Models. [Link]
-
ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. [Link]
-
Peiris, D., et al. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Javed, I., et al. Formulation and in vitro evaluation of an anti-inflammatory herbal suppository containing Peperomia pellucida. Frontiers. [Link]
-
Kumar, S., et al. Evaluation of in vitro Anti-Inflammatory Activity of Trichosanthes palmata against the Denaturation of Protein. Pharmacognosy Research. [Link]
-
Pop, O., et al. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. [Link]
-
Jayarathna, L., et al. In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. [Link]
-
ResearchGate. ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. [Link]
-
ResearchGate. Proposed mechanism for LPS-induced cytokine storm and the proposed... [Link]
-
de Oliveira, G., et al. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives. PubMed. [Link]
-
Bouhlali, E., et al. In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. [Link]
-
Khan, A., et al. Exploring the Antioxidant and Anti-Inflammatory Potential of Wilckia maritima: In Vitro and In Silico Investigations. MDPI. [Link]
-
Ibrahim, M. Clinical Pharmacology of Diclofenac. Biomedical Journal of Scientific & Technical Research. [Link]
-
Pradal, J., et al. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity. JPR. [Link]
-
Sáez-Ayala, M., et al. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. MDPI. [Link]
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- 4. biomedres.us [biomedres.us]
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- 7. inotiv.com [inotiv.com]
- 8. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 9. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Comparative Analysis of "Methyl 3-(5-Chloro-3-indolyl)propanoate" Synthesis Routes
Executive Summary
Methyl 3-(5-chloro-3-indolyl)propanoate (CAS: 1156-55-4 derivative) is a critical intermediate in the synthesis of indole-based pharmaceuticals, including selective serotonin receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs) related to Indomethacin. Its synthesis presents a classic dichotomy in organic chemistry: the choice between building the heterocycle de novo with the side chain installed (Japp-Klingemann) versus functionalizing an existing indole core (Michael Addition or Vilsmeier-Haack).
This guide objectively compares three distinct synthetic strategies. Route A (Japp-Klingemann) is identified as the superior method for industrial scalability and cost-efficiency. Route B (Lewis Acid-Catalyzed Michael Addition) offers the highest atom economy for small-scale laboratory preparation. Route C (Vilsmeier-Haack) serves as a high-fidelity pathway for derivative generation where regioselectivity is paramount.
Route Analysis & Decision Matrix
Route A: The Industrial Standard (Japp-Klingemann / Fischer Cyclization)
Best For: Large-scale manufacturing, cost reduction, and avoiding expensive indole starting materials.
This route constructs the indole ring and the propanoate side chain simultaneously. It utilizes 4-chloroaniline (a commodity chemical) and ethyl 2-oxocyclopentanecarboxylate. The key advantage is the bypass of 5-chloroindole, which is significantly more expensive than the aniline precursor.
-
Mechanism: Diazotization of aniline
Japp-Klingemann coupling with cyclic keto-ester Ring opening to hydrazone Fischer Indole Cyclization Decarboxylation Esterification. -
Critical Control Point: The decarboxylation step requires careful thermal control to remove the C2-carboxylic acid without degrading the C3-propanoate side chain.
Route B: The "Green" Direct Approach (Lewis Acid-Catalyzed Michael Addition)
Best For: Rapid laboratory synthesis, high atom economy, and "one-pot" efficiency.
This route involves the direct C3-alkylation of commercially available 5-chloroindole with methyl acrylate. While conceptually simple, the electron-withdrawing chlorine atom at C5 deactivates the indole ring, necessitating a potent Lewis Acid catalyst (e.g., InCl
-
Mechanism: Lewis acid coordination to acrylate
Nucleophilic attack from Indole C3 Proton transfer/Re-aromatization. -
Critical Control Point: Preventing N-alkylation (a common side reaction) by controlling catalyst acidity and solvent polarity.
Route C: The Classical Stepwise Approach (Vilsmeier-Haack / Knoevenagel)
Best For: High-purity requirements, academic research, and modifying complex scaffolds.
This is a robust, multi-step sequence that builds the side chain onto the indole aldehyde. It is less efficient than Route B but offers superior control over product purity and is less sensitive to electronic deactivation than the Michael addition.
-
Mechanism: Formylation (POCl
/DMF) Knoevenagel Condensation (Meldrum's Acid) Reduction/Decarboxylation Esterification.
Comparative Data Analysis
| Metric | Route A: Japp-Klingemann | Route B: Michael Addition | Route C: Vilsmeier-Haack |
| Starting Material Cost | Low (4-Chloroaniline) | High (5-Chloroindole) | High (5-Chloroindole) |
| Step Count | 4 (Telescoped) | 1 | 3-4 |
| Overall Yield | 45-60% | 70-85% | 50-65% |
| Atom Economy | Low (CO | High (100% theoretical) | Low (Reagent heavy) |
| Scalability | Excellent | Moderate (Exotherm risk) | Poor (POCl |
| Reaction Time | 24-48 Hours | 4-12 Hours | 3-4 Days |
Visualization of Synthetic Pathways
Caption: Comparative flow of Japp-Klingemann (Red), Michael Addition (Green), and Vilsmeier (Green/Split) routes.
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis via Japp-Klingemann (Route A)
This protocol is adapted for high-throughput or scale-up scenarios.
Reagents: 4-Chloroaniline (1.0 eq), Sodium Nitrite (1.1 eq), Ethyl 2-oxocyclopentanecarboxylate (1.1 eq), Sulfuric Acid, Methanol.
-
Diazotization: Dissolve 4-chloroaniline in aqueous HCl/H
O at 0°C. Add NaNO solution dropwise, maintaining temperature <5°C. -
Coupling: Add the diazonium salt solution to a cooled mixture of ethyl 2-oxocyclopentanecarboxylate and KOH (aq). The ring opens to form the hydrazone of
-keto adipic acid ester. -
Fischer Cyclization: Extract the hydrazone and reflux in glacial acetic acid with conc. H
SO for 4 hours. This effects cyclization and decarboxylation of the C2-acid in one pot (or requires a separate heating step depending on acid strength). -
Workup: Pour into ice water. The precipitate is the crude 3-(5-chloroindol-3-yl)propanoic acid.
-
Esterification: Reflux the crude acid in Methanol with catalytic H
SO for 6 hours. Neutralize and extract with Ethyl Acetate.[1][2] -
Purification: Recrystallize from Hexane/Ethyl Acetate.
Protocol 2: Direct Catalytic Alkylation (Route B)
This protocol is recommended for rapid lead generation.
Reagents: 5-Chloroindole (1.0 eq), Methyl Acrylate (1.5 eq), Indium(III) Chloride (InCl
-
Setup: In a dry round-bottom flask, dissolve 5-chloroindole in Acetonitrile (0.5 M concentration).
-
Addition: Add Methyl Acrylate followed by InCl
(or Sc(OTf) ). -
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3). The electron-withdrawing chlorine may require mild heating (40°C) to drive to completion compared to unsubstituted indole.
-
Workup: Evaporate solvent. Dilute with water and extract with Dichloromethane.[3]
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Note: This route produces the ester directly, saving a step compared to Route A.
-
References
-
Japp-Klingemann Mechanism & Applications
-
Industrial Indole Synthesis (Sumatriptan/Indomethacin Analogues)
- Title: Synthesis of 5-substituted indole derivatives through the Japp-Klingemann reaction
- Source: Heterocycles (Clockss Archive)
-
URL:[Link] (Referencing general Japp-Klingemann protocols for tryptamines).
- Michael Addition Catalysis: Title: Indium(III)-catalyzed Michael addition of indoles to -unsaturated ketones and esters Source: Tetrahedron Letters / BenchChem Guide
-
Vilsmeier-Haack Formylation
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. scirp.org [scirp.org]
- 4. organicreactions.org [organicreactions.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Comparative Guide to Orthogonal Purity Confirmation of Methyl 3-(5-Chloro-3-indolyl)propanoate
Abstract
The robust confirmation of purity for chemical intermediates like Methyl 3-(5-Chloro-3-indolyl)propanoate is a foundational requirement in drug discovery and development. A single analytical method, however robust, can harbor intrinsic biases and blind spots, potentially overlooking critical impurities that could compromise downstream synthetic steps, biological activity, or patient safety. This guide presents a comprehensive framework for employing orthogonal analytical methods to ensure a validated, multi-dimensional assessment of chemical purity. We will detail a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method. By leveraging fundamentally different chemical and physical principles, this dual approach provides a self-validating system for purity assessment, offering a higher degree of confidence for researchers, scientists, and drug development professionals.
The Imperative of Purity for Synthetic Intermediates
Methyl 3-(5-Chloro-3-indolyl)propanoate is a key heterocyclic building block used in the synthesis of a variety of biologically active molecules and Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly dictates the quality, yield, and impurity profile of the final API. Undetected impurities, such as regioisomers, starting materials, or by-products from synthesis, can have significant consequences:
-
Compromised Reaction Yields: Impurities can act as catalysts poisons or participate in side reactions, reducing the efficiency of subsequent synthetic transformations.
-
Formation of Toxic or Mutagenic By-products: Certain impurities, even at trace levels, can be reactive and lead to the formation of potentially mutagenic impurities (PMIs) in the final drug substance, a major regulatory concern.[1]
-
Inaccurate Stoichiometric Ratios: The presence of impurities leads to incorrect molar calculations for subsequent reactions, impacting reproducibility and scalability.
-
Misinterpretation of Biological Data: If the intermediate is used to synthesize screening compounds, impurities could lead to false positives or negatives in biological assays.
Therefore, a rigorous and comprehensive approach to purity confirmation is not merely a quality control checkpoint but a critical component of scientific integrity and drug development success.
The Principle of Orthogonality in Purity Analysis
In analytical chemistry, "orthogonal methods" are defined as techniques that measure the same analyte using fundamentally different principles of separation, detection, or quantification.[2] Relying on a single analytical technique, such as HPLC, can create a false sense of security. An impurity might, for instance, co-elute with the main peak or lack a UV chromophore, rendering it invisible to a standard UV detector.
The core tenet of the orthogonal approach is that the analytical weaknesses of one method are compensated by the strengths of another.[2][3] By combining two or more dissimilar techniques, the probability of an impurity escaping detection is significantly minimized, providing a more accurate and reliable purity value.[2] This strategy is strongly recommended by regulatory agencies to ensure product quality and safety.[2]
Caption: The concept of orthogonal purity assessment.
Method Selection Rationale
The molecular structure of Methyl 3-(5-Chloro-3-indolyl)propanoate—possessing a UV-active indole ring, moderate polarity, and multiple unique proton environments—guides the selection of appropriate orthogonal methods.
-
Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection. This is the workhorse of purity analysis for many organic molecules.[4][5]
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6]
-
Why it was chosen: The indole ring provides a strong chromophore for sensitive UV detection.[7] This method excels at separating compounds with even minor differences in hydrophobicity, making it ideal for detecting non-polar to moderately polar impurities.[4]
-
-
Orthogonal Method: Quantitative NMR (¹H qNMR). This technique offers a fundamentally different approach to quantification.
-
Principle: qNMR determines purity by relating the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration.[8][9] The signal intensity is directly proportional to the number of nuclei (protons), requiring no analyte-specific reference standards for calibration.[9][10]
-
Why it was chosen: It is a primary ratio method, providing absolute quantification without the need for a calibration curve of the analyte itself.[10] It will detect and quantify any proton-bearing impurity, regardless of its chromatographic behavior or UV absorptivity, making it truly orthogonal to HPLC-UV.[11]
-
Experimental Protocols & Workflow
Adherence to validated procedures is critical for reproducible results. The following protocols are based on established principles for the analysis of indole derivatives and are consistent with ICH Q2(R1) guidelines for analytical procedure validation.[12][13][14][15]
Protocol: RP-HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 3-(5-Chloro-3-indolyl)propanoate.
-
Dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
Protocol: ¹H qNMR Purity Determination
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity). It is stable, non-volatile, has sharp singlets that do not overlap with the analyte, and is soluble in the chosen solvent.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of Methyl 3-(5-Chloro-3-indolyl)propanoate into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve both components completely in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum ensuring a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery. A D1 of 30 seconds is typically a conservative starting point.
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard (the olefinic singlet of maleic acid).
-
Calculate the purity (Purityₐ) using the following formula[8]:
-
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
-
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard. Subscripts 'a' and 'std' refer to the analyte and standard, respectively.
-
-
Caption: Combined experimental workflow for orthogonal purity analysis.
Comparative Data Analysis
To illustrate the power of this approach, consider a hypothetical batch of Methyl 3-(5-Chloro-3-indolyl)propanoate contaminated with two plausible impurities: Impurity A (a regioisomer with a similar UV spectrum) and Impurity B (a non-UV-active aliphatic by-product from the synthesis).
| Parameter | RP-HPLC-UV Result | ¹H qNMR Result | Commentary |
| Purity Value | 99.2% (by Area %) | 97.5% (w/w) | The ~1.7% discrepancy immediately flags an issue that a single method would miss. |
| Impurity A Detected | Yes (0.8% Area) | Yes (Quantified) | Both methods detect the regioisomer, providing confidence in its identity and approximate level. |
| Impurity B Detected | No (Not UV-active) | Yes (Quantified) | Critical Finding: The non-chromophoric Impurity B is completely invisible to the HPLC-UV method but is readily detected and quantified by qNMR, accounting for the purity discrepancy. |
| Principle of Detection | UV Absorbance | Proton Count | The different detection principles are key to the comprehensive analysis. |
| Quantification | Relative (Area %) | Absolute (w/w vs. IS) | qNMR provides a more accurate, absolute measure of purity by mass.[10] |
This comparative analysis demonstrates how the orthogonal approach provides a more complete and accurate picture of sample purity. The HPLC method effectively separates structurally similar, UV-active impurities, while the qNMR method provides an absolute purity value and detects impurities that are invisible to UV detection.
Conclusion: A Self-Validating System for Purity Confirmation
Relying on a single analytical method for purity determination introduces an unacceptable level of risk in scientific research and drug development. The implementation of an orthogonal testing strategy, as detailed here with RP-HPLC-UV and ¹H qNMR, constitutes a robust, self-validating system.[2] This approach enhances the accuracy and reliability of purity measurements by leveraging techniques with different selectivities and detection mechanisms.[2] By providing a more comprehensive impurity profile, this dual-methodology framework ensures higher confidence in the quality of critical intermediates like Methyl 3-(5-Chloro-3-indolyl)propanoate, ultimately contributing to more reliable science and safer medicines.
References
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 3-(5-Chloro-3-indolyl)propanoate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like Methyl 3-(5-Chloro-3-indolyl)propanoate are central to discovery. However, the lifecycle of these molecules extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 3-(5-Chloro-3-indolyl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established regulatory protocols and a deep understanding of chemical reactivity, empowering you to manage your laboratory's waste with confidence and integrity.
Understanding the Chemical Profile: Why Specific Disposal is Crucial
Methyl 3-(5-Chloro-3-indolyl)propanoate is a halogenated organic compound. The presence of a chlorine atom on the indole ring significantly influences its environmental fate and dictates its classification as a potentially hazardous waste. Halogenated organic compounds are subject to stringent disposal regulations due to their potential for persistence in the environment and the formation of toxic byproducts if not handled correctly. Therefore, standard disposal methods such as drain disposal are strictly prohibited.
The primary principle guiding the disposal of this compound is to prevent its release into the environment. This is achieved through a systematic process of segregation, containment, and transfer to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of Methyl 3-(5-Chloro-3-indolyl)propanoate from the point of generation to its final removal from your facility.
Immediate Segregation at the Source
The Causality: Cross-contamination of waste streams is a common and costly error in laboratory settings. Mixing halogenated waste with non-halogenated waste renders the entire volume as halogenated, significantly increasing disposal costs and environmental liability.[1]
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled and situated in the immediate vicinity of where the waste is generated, such as within a fume hood.[2][3]
-
Never mix Methyl 3-(5-Chloro-3-indolyl)propanoate waste with non-halogenated solvents or other waste streams.[1][4]
-
This includes contaminated materials such as gloves, pipette tips, and absorbent paper. These should also be placed in the designated halogenated waste container.
Proper Containerization and Labeling
The Causality: Secure and accurate containment is a cornerstone of safe laboratory practice and a requirement under the Resource Conservation and Recovery Act (RCRA).[5] Improperly sealed or labeled containers can lead to spills, exposure, and regulatory fines.
Procedure:
-
Container Selection: Use a container made of a material compatible with Methyl 3-(5-Chloro-3-indolyl)propanoate. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable.[5][6] Ensure the container is in good condition and free from leaks or cracks.[6]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" .[6][7] The label must also include:
-
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[4][6] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.
Accumulation and Storage
The Causality: The Environmental Protection Agency (EPA) regulates the amount of hazardous waste that can be accumulated in a laboratory and the timeframe for its storage.[5] Adherence to these regulations is mandatory.
Procedure:
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area.[6] This area must be under the control of the laboratory personnel generating the waste.[6]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3] Once a container is full, it must be moved to a central storage area within 72 hours.[6]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[3]
Arranging for Disposal
The Causality: The final step in the disposal process is the transfer of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF). This must be handled by trained professionals.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office. They are responsible for coordinating the pickup and disposal of chemical waste.[6][7]
-
Complete a Chemical Waste Pickup Form as required by your EHS department.[6] Provide accurate information about the contents of the waste container.
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled before the scheduled pickup.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for determining the correct disposal path for Methyl 3-(5-Chloro-3-indolyl)propanoate.
Caption: Disposal decision workflow for laboratory chemical waste.
Spill Management: Immediate Actions
In the event of a spill of Methyl 3-(5-Chloro-3-indolyl)propanoate, prompt and correct action is critical to minimize exposure and environmental contamination.
Procedure:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
Don appropriate Personal Protective Equipment (PPE): This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Contain the spill: Use a chemical spill kit with absorbent materials to contain the liquid.
-
Collect the absorbent material: Carefully collect the contaminated absorbent material and any broken container fragments.
-
Dispose of as hazardous waste: Place all contaminated materials into a designated "Halogenated Organic Waste" container and label it accordingly.[3][8]
-
Report the spill to your laboratory supervisor and EHS office.[9]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Satellite Accumulation Limit | < 55 gallons | EPA regulation to prevent large quantities of hazardous waste from being stored in laboratory spaces.[3] |
| Container Headspace | Leave ~10% of container volume empty | To allow for vapor expansion and prevent pressure buildup.[2] |
| pH for Aqueous Waste | 5.5 - 9.5 for non-hazardous drain disposal | Not applicable to this compound, as it is a halogenated organic. Drain disposal is prohibited.[1] |
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the procedures outlined in this guide for the disposal of Methyl 3-(5-Chloro-3-indolyl)propanoate, you are not only ensuring compliance with federal and local regulations but also upholding a culture of safety and environmental stewardship within your laboratory. These protocols, grounded in the principles of chemical compatibility, segregation, and containment, provide a clear path for the safe handling of this and other halogenated organic compounds.
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Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. (2018, November 1). Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 3-(5-Chloro-3-indolyl)propanoate
Hazard Assessment: Understanding the Risk Profile
The molecular structure of Methyl 3-(5-Chloro-3-indolyl)propanoate suggests a hazard profile influenced by its core components: the indole ring and the chlorinated functional group. Indole-containing compounds are known to cause skin, eye, and respiratory tract irritation.[1][2] Chlorinated organic compounds can present additional hazards, including potential for increased toxicity and specific environmental disposal considerations.[3][4] Therefore, a cautious and comprehensive approach to handling is mandatory.
Anticipated Potential Health Effects:
| Exposure Route | Potential Hazard | Primary Symptoms |
| Inhalation | May cause respiratory tract irritation.[2][5] | Coughing, shortness of breath. |
| Skin Contact | May cause skin irritation. Harmful if absorbed through the skin.[2][5] | Redness, itching, or burns. |
| Eye Contact | May cause serious eye irritation or damage.[1][2] | Pain, redness, watering, blurred vision. |
| Ingestion | May be harmful if swallowed.[2][3] | Irritation of the digestive tract. |
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE and recommendations for enhanced protection based on the experimental scale and procedure.
| PPE Category | Minimum Requirement (All Procedures) | Enhanced Protection (Large Quantities, High Splash Potential) | Rationale |
| Eye/Face Protection | Chemical safety goggles.[4][6] | Face shield worn over safety goggles.[7][8] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant nitrile gloves.[4][8] | Double-gloving with nitrile gloves.[9] | Prevents skin contact and absorption. Gloves must be inspected for integrity before use and changed immediately if contaminated.[9] |
| Body Protection | Flame-resistant or 100% cotton lab coat, fully buttoned.[6][9] | Chemical-resistant apron or disposable chemical-resistant suit.[7][9] | Protects clothing and skin from accidental spills and contamination. |
| Footwear | Closed-toe shoes made of a non-porous material.[4][9] | N/A | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Safe handling is a systematic process that begins before the compound is touched and ends after all materials are properly stored or disposed of.
Step 1: Engineering Controls & Workspace Preparation
-
Verify Fume Hood Functionality: All handling of Methyl 3-(5-Chloro-3-indolyl)propanoate must occur within a certified chemical fume hood to minimize inhalation exposure.[4][9]
-
Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and operational.[2][7]
-
Prepare the Work Surface: Cover the work area within the fume hood with disposable, absorbent bench paper to contain any potential spills.[9]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before beginning the procedure to minimize movement in and out of the controlled workspace.
Step 2: Donning and Doffing Personal Protective Equipment
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[9]
Caption: Waste Disposal Workflow.
-
Halogenated Waste: Because this compound contains chlorine, all contaminated solid and liquid waste must be disposed of in a designated "Halogenated Organic Waste" container. [4]* Container Management: Waste containers should be kept closed, properly labeled, and stored in a well-ventilated area, typically within a fume hood. [4]* Regulatory Compliance: All waste disposal must adhere strictly to institutional, local, and federal regulations. [10]
Emergency Procedures
Immediate and correct response to an exposure is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the spill is extensive. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
